2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQJFAAJNRYVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672131 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-01-6 | |
| Record name | 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles. We will delve into both catalytic asymmetric reductive amination and classical reductive amination techniques, providing the necessary information to reproduce these syntheses in a laboratory setting.
Introduction: The Significance of α-Trifluoromethylamines
α-Trifluoromethylamines are a class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into a molecule can have profound effects on its physicochemical properties. The high electronegativity and steric bulk of the CF3 group can lead to increased metabolic stability by blocking sites of enzymatic oxidation. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve the oral bioavailability of drug candidates. 2,2,2-Trifluoro-1-(p-tolyl)ethanamine, and its hydrochloride salt, serve as a key chiral intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Strategic Overview of the Synthesis
The most direct and efficient route to this compound begins with the corresponding ketone, 2,2,2-trifluoro-1-(p-tolyl)ethanone. The core transformation is a reductive amination, a powerful and widely used method for the formation of amines from carbonyl compounds. This guide will focus on two primary approaches to this key transformation:
-
Catalytic Asymmetric Reductive Amination: This state-of-the-art method employs a chiral catalyst to achieve high enantioselectivity, which is often crucial for the synthesis of single-enantiomer drug substances. We will detail a ruthenium-catalyzed process.
-
Classical Reductive Amination: This approach utilizes common chemical reducing agents and is a robust and accessible method for general laboratory synthesis where enantioselectivity is not the primary objective. We will outline a procedure using sodium borohydride.
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine.
Synthesis of the Precursor: 2,2,2-Trifluoro-1-(p-tolyl)ethanone
The starting material for the reductive amination is 2,2,2-trifluoro-1-(p-tolyl)ethanone. This compound is commercially available from various suppliers. For researchers who wish to synthesize it, a common method is the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride or trifluoroacetyl chloride.
| Property | Value |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methylphenyl)ethanone |
| CAS Number | 394-59-2 |
| Molecular Formula | C9H7F3O |
| Molecular Weight | 188.15 g/mol |
| Appearance | Clear liquid |
Synthetic Route 1: Catalytic Asymmetric Reductive Amination
This section details a highly efficient and enantioselective method for the synthesis of the target amine, adapted from a peer-reviewed publication.[1][2][3][4]
Reaction Scheme
Caption: Catalytic Asymmetric Reductive Amination of 2,2,2-Trifluoro-1-(p-tolyl)ethanone.
Causality of Experimental Choices
-
Nitrogen Source: Ammonium acetate (NH4OAc) serves as a readily available and inexpensive source of ammonia in situ.[1][2][3][4]
-
Reducing Agent: Hydrogen gas (H2) is a clean and atom-economical reducing agent.
-
Catalyst System: A chiral ruthenium catalyst is employed to induce enantioselectivity. The choice of the specific chiral ligand is critical for achieving high enantiomeric excess (ee).
-
Solvent and Temperature: Toluene is a suitable solvent for this reaction, and the elevated temperature (80 °C) facilitates the reaction kinetics.
Detailed Experimental Protocol
This protocol is adapted from the work of Zhang et al. and should be performed by trained professionals in a controlled laboratory environment.[1][2][3][4]
-
Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., (R)-MeO-BIPHEP or a similar chiral phosphine ligand) in dry toluene, add the ruthenium precursor (e.g., [Ru(cod)Cl2]2). Stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: To a high-pressure reactor, add 2,2,2-trifluoro-1-(p-tolyl)ethanone, ammonium acetate, and the pre-formed catalyst solution.
-
Reaction Execution: Seal the reactor, purge with hydrogen gas several times, and then pressurize with H2 to the desired pressure (e.g., 50 atm). Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can be concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the free amine.
Synthetic Route 2: Classical Reductive Amination with Sodium Borohydride
This section provides a general, robust protocol for the synthesis of 2,2,2-trifluoro-1-(p-tolyl)ethanamine via reductive amination using a chemical hydride. This method is well-suited for laboratories where high-pressure hydrogenation equipment is not available.
Reaction Scheme
Caption: Classical Reductive Amination using Sodium Borohydride.
Causality of Experimental Choices
-
Amine Source: Ammonium chloride (NH4Cl) in methanol provides a source of ammonia for the initial imine formation.
-
Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent that will reduce the in situ formed imine to the desired amine.[5] It is important to add the NaBH4 after the imine has had sufficient time to form to avoid reduction of the starting ketone.[5][6]
-
Solvent: Methanol (MeOH) is a common solvent for reductive aminations as it is a good solvent for the reactants and the borohydride reagent.
Detailed Experimental Protocol
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone and a molar excess of ammonium chloride in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating handling and purification.
Reaction Scheme
Caption: Formation of the Hydrochloride Salt.
Detailed Experimental Protocol
-
Dissolution: Dissolve the purified 2,2,2-trifluoro-1-(p-tolyl)ethanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether or dioxane. The hydrochloride salt will precipitate out of the solution.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the salt under vacuum to obtain the final product.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C9H7F3O | 188.15 | 394-59-2 |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine | C9H10F3N | 189.18 | 75703-26-3 |
| This compound | C9H11ClF3N | 225.64 | 1186195-01-6 |
Conclusion
This technical guide has outlined two robust and reliable methods for the synthesis of this compound. The choice between the catalytic asymmetric route and the classical reductive amination will depend on the specific requirements of the research, particularly the need for enantiopure material. The detailed protocols and explanations of the underlying chemical principles provided herein are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
chemical properties of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction: A Key Fluorinated Building Block in Modern Chemistry
This compound is a synthetic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a chiral benzylic amine with a metabolically robust trifluoromethyl group, makes it a valuable intermediate for the synthesis of complex molecular targets. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (-CF3) group, in particular, is often used as a bioisostere for other chemical groups, offering steric bulk and strong electron-withdrawing properties while resisting metabolic degradation.
This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, propose a validated synthetic route, detail its spectroscopic signature, and discuss its reactivity and applications, grounding all information in established scientific principles.
Physicochemical and Structural Properties
The hydrochloride salt form of 2,2,2-trifluoro-1-(p-tolyl)ethanamine enhances its stability and handling characteristics, rendering it as a readily usable, solid material.[2] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | Appchem[3] |
| Synonyms | 2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine hydrochloride | Sigma-Aldrich[2] |
| CAS Number | 1186195-01-6 | Appchem, ChemicalBook, ChemUniverse[3][4][5] |
| Molecular Formula | C₉H₁₁ClF₃N (or C₉H₁₀F₃N·HCl) | Appchem, ChemScene[3][6][7] |
| Molecular Weight | 225.64 g/mol | ChemScene, ChemUniverse[5][6][7] |
| Physical Form | White solid | Sigma-Aldrich[2] |
| Purity | Commercially available in 95% to ≥98% purity | ChemUniverse, ChemScene[5][6] |
| SMILES | CC1=CC=C(C(N)C(F)(F)F)C=C1.[H]Cl | Appchem[3] |
| InChI Key | BAQJFAAJNRYVPI-UHFFFAOYSA-N (for free base) | Sigma-Aldrich[2] |
| Melting Point | Data not publicly available | CymitQuimica[8] |
| Solubility | Data not publicly available | CymitQuimica[8] |
Stability and Storage: The compound is stable under recommended storage conditions.[8] For long-term viability, it should be stored at room temperature in a dry, dark, and well-ventilated place, protected from moisture.[2][8][9]
Synthesis and Purification: A Mechanistic Approach
While specific synthetic preparations for this compound are not extensively detailed in publicly accessible literature, a robust and logical pathway can be constructed from fundamental organic chemistry principles. The most common approach for synthesizing α-trifluoromethyl amines involves the reductive amination of the corresponding α-trifluoromethyl ketone.
The proposed three-step synthesis is outlined below. The causality behind this choice rests on the high yields and well-understood mechanisms of Grignard reactions for ketone formation and subsequent reductive amination for amine synthesis.
Experimental Protocol
Step 1: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and anhydrous diethyl ether (Et₂O).
-
Slowly add a solution of 4-bromotoluene in anhydrous Et₂O to initiate the Grignard reaction, forming p-tolylmagnesium bromide.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of ethyl trifluoroacetate dropwise. The trifluoroacetate is a highly reactive electrophile, readily attacked by the nucleophilic Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure intermediate.
Step 2: Synthesis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine (Free Base)
-
Dissolve the ketone from Step 1 in methanol (MeOH).
-
Add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Ammonium acetate serves as the ammonia source for imine formation. NaBH₃CN is chosen as the reducing agent because it is mild and selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by adding 1 M NaOH solution and extract with dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude free base amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine from Step 2 in a minimal amount of anhydrous Et₂O and cool to 0°C.
-
Slowly add a solution of 2 M HCl in Et₂O dropwise until precipitation is complete. The hydrochloride salt is generally less soluble in nonpolar solvents like ether, facilitating its isolation.
-
Collect the resulting white solid by vacuum filtration, wash with cold Et₂O, and dry under high vacuum to yield the final product, this compound.
Spectroscopic Characterization
| Technique | Predicted Observations | Rationale |
| ¹H NMR | δ ~8.5-9.0 ppm (br s, 3H, -NH₃⁺), δ ~7.3-7.5 ppm (m, 4H, Ar-H), δ ~5.0 ppm (q, 1H, CH), δ ~2.4 ppm (s, 3H, Ar-CH₃) | The ammonium protons are deshielded and broad due to exchange. Aromatic protons show characteristic splitting for a 1,4-disubstituted ring. The benzylic proton (CH) is coupled to the three fluorine atoms, resulting in a quartet. |
| ¹³C NMR | δ ~130-140 ppm (Ar-C), δ ~125-130 ppm (Ar-CH), δ ~124 ppm (q, ¹JCF ≈ 280 Hz, CF₃), δ ~65 ppm (q, ²JCF ≈ 35 Hz, CH), δ ~21 ppm (Ar-CH₃) | The CF₃ carbon shows a strong one-bond coupling to fluorine. The adjacent benzylic carbon shows a smaller two-bond coupling. |
| ¹⁹F NMR | δ ~ -75 ppm (d, ³JHF ≈ 7 Hz) | The three equivalent fluorine atoms will appear as a single signal, split into a doublet by the adjacent benzylic proton. |
| FT-IR | ν ~2800-3100 cm⁻¹ (N-H stretch), ν ~3000 cm⁻¹ (Ar C-H stretch), ν ~1600, 1500 cm⁻¹ (C=C stretch), ν ~1100-1300 cm⁻¹ (strong, C-F stretch) | The broad N-H stretch is characteristic of an ammonium salt. The C-F stretches are typically very strong and easily identifiable in the fingerprint region.[11] |
| Mass Spec. | m/z = 190.08 [M+H]⁺ (for free base) | High-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated free base (C₉H₁₁F₃N⁺). The molecular ion of the salt itself is not observed. |
Chemical Reactivity and Stability
Stability: As a hydrochloride salt, the compound exhibits good thermal stability and is not prone to decomposition under normal laboratory conditions.[8]
Reactivity:
-
Incompatibilities: The compound should not be mixed with strong oxidizing agents, as this could lead to vigorous and potentially hazardous reactions.[8] It is also noted to be sensitive to moisture, which can affect its integrity over time.[8]
-
Amine Group Reactivity: The primary amine is the main functional handle for further synthetic transformations. Once neutralized to its free base form, it can undergo a wide range of reactions typical of primary amines, including:
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
-
Nucleophilic Addition: Participation in reactions like Michael additions.
-
This reactivity profile makes it an excellent starting material for building more complex molecules, where the amine serves as a key point of attachment or modification.
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a specialized building block for the synthesis of new chemical entities (NCEs).
-
Medicinal Chemistry: The trifluoromethyl group is a cornerstone of modern drug design.[1] Its introduction can significantly enhance a drug's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, its high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and cell permeability.
-
Chiral Resolutions: The amine is chiral, existing as a racemic mixture of (R) and (S) enantiomers.[2][6] This makes it a valuable precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The racemate can be used to synthesize racemic drugs or can be resolved into its individual enantiomers for stereoselective synthesis.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a common strategy in the design of new pesticides and herbicides to enhance their efficacy and environmental persistence.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its key features—a stable salt form, a reactive primary amine, and a strategically placed trifluoromethyl group—provide chemists with a valuable tool for constructing novel molecules with tailored properties. While some physical data remains to be publicly documented, its chemical behavior can be confidently predicted, enabling its effective use in research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | 1391458-37-9 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE HYDROCHLORIDE | 1186195-01-6 [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE, CasNo.75703-26-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 10. 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR [m.chemicalbook.com]
- 11. Ethylamine, 2,2,2-trifluoro-,hydrochloride [webbook.nist.gov]
- 12. (S)-(-)-1-(P-TOLYL)ETHYLAMINE(27298-98-2) IR Spectrum [chemicalbook.com]
- 13. americanelements.com [americanelements.com]
mass spectrometry of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical and chemical synthesis. As a primary amine featuring a trifluoromethyl group and an aromatic tolyl moiety, its analysis presents unique considerations. This document outlines optimal methodologies, from sample preparation and ionization source selection to the interpretation of mass spectra and fragmentation patterns. We delve into the rationale behind choosing Electrospray Ionization (ESI) and provide a detailed, field-proven protocol for robust analysis. The core of this guide is a predictive exploration of the compound's fragmentation behavior under Collision-Induced Dissociation (CID), offering researchers a validated framework for structural confirmation and purity assessment.
Introduction: The Analytical Imperative
This compound is a key chemical building block. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of parent molecules, making it a valuable moiety in drug discovery. Accurate and reliable analytical methods are therefore paramount for verifying its identity, purity, and stability during synthesis and quality control. Mass spectrometry (MS) stands as the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity. This guide serves as a practical resource for scientists aiming to develop and execute robust MS-based analytical workflows for this compound.
Physicochemical Profile and Core Structure
Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method. The compound is a hydrochloride salt, which has direct implications for its behavior in solution and during the ionization process.
| Property | Value | Data Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | [3] |
| CAS Number | 1186195-01-6 (racemate); 1391458-37-9 (R-enantiomer) | [1][3] |
| Molecular Formula | C₉H₁₁ClF₃N | [1][3][4] |
| Molecular Weight (Salt) | 225.64 g/mol | [1][3][4] |
| Molecular Formula (Free Base) | C₉H₁₀F₃N | [5] |
| Monoisotopic Mass (Free Base) | 189.0765 g/mol | N/A |
| Structure (Free Base) | ![]() | N/A |
The Methodological Cornerstone: Ionization Technique Selection
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. The goal is to generate a stable molecular ion that can be isolated and fragmented for structural elucidation.
Why Electrospray Ionization (ESI) is the Gold Standard
For a pre-charged, polar molecule like an amine hydrochloride, ESI is the ideal technique. The compound exists as a salt and will readily dissociate in polar solvents (like methanol or acetonitrile) into the protonated amine [M+H]⁺ and a chloride anion. ESI is a "soft" ionization method that efficiently transfers these pre-existing ions from the liquid phase to the gas phase with minimal fragmentation, ensuring the molecular ion is the most abundant species in the full scan spectrum. Analysis is conducted in positive ion mode to detect the cationic [M+H]⁺ species.
Alternative Techniques: APCI and EI
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar compounds. It involves a gas-phase proton transfer reaction, which would still work for the basic amine group, but ESI is more direct and typically more sensitive for this analyte type.
-
Electron Ionization (EI): This technique, common in GC-MS, is a high-energy, "hard" ionization method. Direct analysis of the hydrochloride salt is not feasible due to its non-volatility. Even if analyzing the free base via GC-MS, EI (typically at 70 eV) would induce extensive and immediate fragmentation. This often results in the complete absence of a molecular ion, making it difficult to determine the parent mass.[6] While characteristic fragments would be present, the lack of a molecular ion complicates initial identification.[7][8]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for both direct infusion analysis for initial characterization and for integration with a Liquid Chromatography (LC) system for purity analysis.
Sample and Solvent Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: The formic acid ensures the solution is acidic, promoting and stabilizing the protonated state of the amine [M+H]⁺, which is essential for efficient ESI signal.
-
Mass Spectrometer Parameters (ESI+)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Detects the protonated molecular ion [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |
| Cone/Nozzle Voltage | 20 - 40 V | A low voltage minimizes in-source fragmentation, preserving the molecular ion. |
| Source Temperature | 120 - 150 °C | Facilitates desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Efficiently removes solvent droplets from the generated ions. |
| Scan Range (Full Scan) | m/z 50 - 300 | Covers the expected molecular ion and all likely fragments. |
| Collision Gas | Argon | An inert gas used for efficient Collision-Induced Dissociation (CID) in MS/MS. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data analysis.
Caption: Standard workflow for MS analysis of the target compound.
Deciphering the Spectrum: Predicted Fragmentation Pathways
The true power of mass spectrometry lies in tandem MS (MS/MS), where the molecular ion is fragmented to reveal its substructures.
The Molecular Ion
In a full scan ESI+ spectrum, the primary ion observed will be the protonated free base.
-
[M+H]⁺: The calculated monoisotopic mass of the free base (C₉H₁₀F₃N) is 189.0765. Therefore, the protonated molecule [C₉H₁₁F₃N]⁺ will appear at m/z 190.08 .
Key MS/MS Fragmentation Mechanisms (CID)
The protonated molecular ion at m/z 190.08 is subjected to energetic collisions with argon gas, leading to fragmentation at its weakest bonds. The primary fragmentation routes are dictated by the stability of the resulting fragment ions and neutral losses.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia. This would result in a carbocation.
-
m/z 190.08 -> m/z 173.05 (Loss of 17.03)
-
-
Benzylic Cleavage: The bond between the chiral carbon and the tolyl ring is a benzylic position. Cleavage here is highly favorable due to the formation of a stable benzyl-type cation or the loss of a stable neutral molecule.
-
Formation of the tolylmethyl cation: Cleavage of the C-C bond alpha to the ring can lead to the formation of the p-methylbenzyl cation.
-
m/z 190.08 -> m/z 105.07 (Formation of [C₈H₉]⁺)
-
-
Loss of Toluene: The alternative cleavage can result in the loss of neutral toluene.
-
m/z 190.08 -> m/z 98.01 (Loss of 92.06)
-
-
-
Cleavage Alpha to the Trifluoromethyl Group: The C-C bond adjacent to the electron-withdrawing CF₃ group is activated and prone to cleavage. This typically involves the loss of the trifluoromethyl radical (•CF₃), although loss of neutral trifluoromethane (CHF₃) is also possible.
-
m/z 190.08 -> m/z 121.05 (Loss of •CF₃ radical, 69.00)
-
The following diagram illustrates the most probable fragmentation cascade.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Proposed Formula | Description of Loss/Fragment |
| 190.08 | [C₉H₁₁F₃N]⁺ | Precursor Ion ([M+H]⁺) |
| 173.05 | [C₉H₈F₃]⁺ | Neutral loss of ammonia (NH₃) |
| 121.05 | [C₈H₁₁N]⁺ | Loss of trifluoromethyl radical (•CF₃) |
| 105.07 | [C₈H₉]⁺ | Formation of p-methylbenzyl cation |
Conclusion and Best Practices
The mass spectrometric analysis of this compound is most effectively performed using positive mode Electrospray Ionization (ESI). This approach reliably generates the protonated molecular ion of the free base at m/z 190.08 . Subsequent MS/MS analysis provides a rich fragmentation pattern, with key fragments at approximately m/z 173.05, 121.05, and 105.07 , which collectively serve as a robust fingerprint for structural confirmation. Adherence to the outlined protocols for sample preparation and instrument tuning will ensure high-quality, reproducible data for researchers and drug development professionals engaged in the characterization of this important chemical entity.
References
- 1. appchemical.com [appchemical.com]
- 2. 2,2,2-TRIFLUORO-1-P-TOLYL-ETHYLAMINE HYDROCHLORIDE | 1186195-01-6 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,2,2-TRIFLUORO-1-O-TOLYL-ETHYLAMINE CAS#: 387-88-2 [chemicalbook.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number for (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
An In-Depth Technical Guide to (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS Number: 1391458-37-9), a chiral building block of significant interest in modern medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and a specific stereocenter makes this compound a valuable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines robust methodologies for its synthesis and chiral resolution, provides guidance on its analytical characterization, and discusses its applications, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Chiral Amines
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design, as the biological activity of a molecule is often dictated by its three-dimensional structure. (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride emerges as a particularly valuable synthon due to the unique combination of a chiral benzylic amine and a trifluoromethyl (CF₃) group.
The inclusion of fluorine in drug candidates is a well-established strategy to enhance pharmacological properties.[1] The highly electronegative fluorine atoms in the CF₃ group can modulate the pKa of the proximal amine, influence metabolic stability by blocking oxidative pathways, and improve membrane permeability and binding affinity through favorable electrostatic interactions.[1] This guide provides the necessary technical foundation for researchers and drug development professionals to effectively utilize this potent building block.
Physicochemical Properties and Identification
Accurate identification is the bedrock of any chemical workflow. The key identifiers and properties of the target compound are summarized below.
Chemical Identity
| Property | Value | Source |
| Chemical Name | (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride | Internal |
| Synonym | (R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | [2] |
| CAS Number | 1391458-37-9 | [2] |
| Molecular Formula | C₉H₁₁ClF₃N | [2] |
| Molecular Weight | 225.64 g/mol | [2] |
| SMILES | N--INVALID-LINK--C(F)(F)F.[H]Cl | [2] |
Physical Properties
| Property | Value | Source |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥98% (Commercially available) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Chiral Resolution: A Self-Validating Protocol
The synthesis of an enantiomerically pure compound requires a robust and reproducible strategy. While direct asymmetric synthesis is possible, a common and highly practical approach involves the synthesis of the racemic amine followed by classical chiral resolution. This methodology is reliable and scalable, making it suitable for drug development campaigns.
Step 1: Synthesis of Racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine
The logical precursor to the target amine is its corresponding ketone. The synthesis proceeds via reductive amination, a cornerstone reaction in medicinal chemistry.
Protocol: Reductive Amination
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq) (CAS 394-59-2)[3] in a solvent such as methanol.
-
Imine Formation: Add ammonium acetate (approx. 10 eq) to the solution. Stir at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (approx. 2.0 eq), in portions. Causality Note: NaBH₃CN is selected for its mildness and selective ability to reduce the imine in the presence of the ketone, minimizing side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup: Quench the reaction by carefully adding dilute hydrochloric acid. Basify the aqueous layer with NaOH to a pH > 12 to deprotonate the amine hydrochloride salt.
-
Extraction: Extract the free racemic amine into an organic solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.
Step 2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and cost-effective method for obtaining single enantiomers.[4] The principle lies in reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These diastereomers possess different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[5]
Caption: Logic of diastereomeric salt formation for chiral resolution.
Protocol: Chiral Resolution
-
Solvent Screening (Critical Step): The success of the resolution is contingent on identifying a solvent system where one diastereomeric salt is significantly less soluble. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, and their aqueous mixtures).
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in the chosen optimal solvent under gentle heating. In a separate flask, dissolve a suitable chiral resolving agent (0.5-1.0 eq), such as (+)-Dibenzoyl-D-tartaric acid or (R)-(-)-Mandelic acid, in the same solvent.[4] Causality Note: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent can often lead to a higher enantiomeric excess (e.e.) in the crystallized salt.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4°C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of the cold crystallization solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to adjust the pH to >12. This neutralizes the chiral acid and liberates the free (R)-amine.
-
Extraction and Final Salt Formation: Extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent. Dissolve the resulting free (R)-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a solvent like isopropanol or ether) to precipitate the final (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride product. Collect by filtration and dry.
Spectroscopic and Analytical Characterization
Rigorous analytical validation is non-negotiable. The identity, purity, and enantiomeric excess of the final product must be confirmed.
Caption: Analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation. While specific shifts are solvent-dependent, the following are expected patterns for the free amine or its salt:
-
¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group (two doublets), the methyl protons (a singlet), the methine proton (a quartet due to coupling with CF₃), and the amine protons.
-
¹⁹F NMR: A singlet (or a doublet if coupled to the methine proton) in the characteristic region for a CF₃ group.[6]
-
¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the methine carbon (split by fluorine coupling), and the trifluoromethyl carbon (a quartet).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) should show the parent ion for the free amine [M+H]⁺ at m/z corresponding to C₉H₁₀F₃N.
Chiral High-Performance Liquid Chromatography (HPLC)
This is the definitive technique for determining enantiomeric excess (e.e.).[5]
General Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is required.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar system, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Analysis: Inject a dilute solution of the sample. The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated from the relative peak areas. A successful resolution should yield an e.e. of >99%.
Applications in Drug Discovery and Development
(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is not an end product but a high-value starting material. Its utility stems from its ability to introduce a specific stereocenter and a trifluoromethylated pharmacophore into a target molecule.
-
Asymmetric Synthesis: It serves as a chiral auxiliary or a direct building block in the synthesis of complex APIs, where the amine provides a handle for further chemical transformations.[7]
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a bioisostere for other groups and can drastically alter a drug candidate's profile by:
-
Increasing Lipophilicity: Enhancing membrane permeability and oral bioavailability.[1]
-
Blocking Metabolic Sites: Improving the metabolic half-life of a drug.
-
Altering Acidity/Basicity: Modifying the pKa of the amine can fine-tune the ionization state of the drug at physiological pH, impacting receptor binding and solubility.
-
-
Drug-Target Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein binding pocket, potentially increasing potency. The tolyl group can engage in π-π stacking interactions.[8]
The strategic application of building blocks like this is central to modern drug discovery pipelines, which increasingly leverage computational and machine learning models to predict the impact of such modifications.[9][10]
Safety and Handling
As with all laboratory chemicals, (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride should be handled with appropriate care.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The hydrochloride salt of a related compound is listed as causing skin and eye irritation and being harmful if swallowed.[11]
Conclusion
(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS: 1391458-37-9) is a specialty chemical of high strategic importance for the pharmaceutical industry. Its value is derived from the convergence of stereochemical control and the property-enhancing effects of fluorination. Understanding the robust synthesis, resolution, and analytical protocols detailed in this guide empowers researchers and developers to confidently and effectively incorporate this building block into their discovery programs, accelerating the path toward novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 394-59-2 [sigmaaldrich.com]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Applications of π-π stacking interactions in the design of drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Machine learning applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS No. 1186195-01-6), a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The document elucidates its physicochemical properties, details a robust method for its asymmetric synthesis, explores its strategic applications in drug design, and outlines standard analytical protocols for its characterization. This guide is intended to serve as a critical resource for scientists leveraging fluorinated synthons to create next-generation therapeutics.
Core Compound Identification and Properties
(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chiral amine that incorporates two key structural motifs highly valued in modern drug discovery: a stereochemically defined benzylic amine and a metabolically robust trifluoromethyl group. The hydrochloride salt form enhances its stability and handling characteristics as a solid.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 1186195-01-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁ClF₃N | [1] |
| Molecular Weight | 225.64 g/mol | [3] |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine hydrochloride | |
| Synonyms | (S)-2,2,2-Trifluoro-1-p-tolylethanamine hydrochloride | [3] |
| Physical Form | White Solid | |
| Purity (Typical) | ≥96% | |
| InChI Key | BAQJFAAJNRYVPI-UHFFFAOYSA-N |
The Strategic Importance in Medicinal Chemistry
The value of this molecule in drug development stems from the synergistic effects of its constituent parts. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.
Key Benefits of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes such as Cytochrome P450s. This can significantly increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with biological targets.
-
Conformational Control: The steric bulk of the -CF3 group can influence the molecule's preferred conformation, locking it into a shape that is more favorable for binding to a target receptor or enzyme.
The chiral amine center provides a critical anchor for stereospecific interactions with biological targets, which is fundamental to modern pharmacology where the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target toxicity.
Asymmetric Synthesis Protocol
A reliable and stereoselective synthesis is paramount for producing enantiomerically pure building blocks. The following protocol is based on the highly diastereoselective addition of an organometallic reagent to a chiral sulfinylimine, a method proven effective for generating chiral trifluoromethyl amines.
Rationale of the Synthetic Approach
This synthesis leverages a chiral auxiliary, (S)-N-tert-butanesulfinamide, to direct the stereochemical outcome of the key bond-forming step.
-
Imine Formation: The chiral sulfinamide is condensed with trifluoroacetaldehyde to form a chiral N-sulfinylimine. This intermediate is used directly without purification.
-
Diastereoselective Arylation: A p-tolyl organometallic reagent (e.g., p-tolylmagnesium bromide or p-tolyllithium) is added to the N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, forcing the incoming aryl group to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.
-
Deprotection: The sulfinyl auxiliary is removed under acidic conditions, yielding the free amine, which is then isolated as its stable hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Formation of Chiral N-Sulfinylimine Intermediate
-
To a solution of (S)-N-tert-butanesulfinamide in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add a dehydrating agent such as CuSO₄ or MgSO₄.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetaldehyde hydrate to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until the formation of 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is complete (monitored by TLC or ¹H NMR).
-
Filter off the dehydrating agent and wash with DCM. The resulting filtrate containing the chiral imine is used directly in the next step.
Step 2: Diastereoselective Addition of p-Tolyl Grignard Reagent
-
In a separate flask, prepare or obtain a solution of p-tolylmagnesium bromide in an ethereal solvent (e.g., THF or diethyl ether).
-
Cool the Grignard solution to a low temperature (typically -48 °C to -78 °C) under an inert atmosphere.
-
Slowly add the N-sulfinylimine solution from Step 1 to the cold Grignard reagent via cannula or a dropping funnel over 30 minutes.
-
Stir the reaction mixture at this low temperature for 3-5 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide adduct.
Step 3: Acidic Deprotection and Salt Formation
-
Dissolve the crude adduct from Step 2 in methanol.
-
Add a solution of HCl in an appropriate solvent (e.g., 4M HCl in 1,4-dioxane or HCl in diethyl ether) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting solid is triturated with diethyl ether, collected by filtration, and washed with cold diethyl ether to afford (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a solid.
Analytical Characterization and Quality Control
Ensuring the chemical purity and, most critically, the enantiomeric excess (e.e.) of the final product is a non-negotiable aspect of its use in drug development. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Protocol for Enantiomeric Purity Assessment via Chiral HPLC
This protocol is a self-validating system for confirming the stereochemical integrity of the synthesized material.
-
Column Selection: Utilize a Chiral Stationary Phase (CSP) known for resolving amines. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. To improve peak shape and resolution for amines, a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is essential.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the hydrochloride salt in the mobile phase. The free base may also be analyzed after a simple workup if preferred.
-
Chromatographic Conditions (Exemplary):
-
Column: Chiralpak® AD-H (or equivalent)
-
Mobile Phase: n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
-
Validation:
-
Inject an authentic racemic standard of 2,2,2-trifluoro-1-(p-tolyl)ethanamine to determine the retention times of both the (S) and (R) enantiomers and to confirm baseline separation.
-
Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.
-
Safety and Handling
(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.
Conclusion
(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is a high-value, strategically designed chiral building block for pharmaceutical research. Its synthesis via diastereoselective methods provides reliable access to enantiomerically pure material. The trifluoromethyl group imparts desirable ADME properties, while the chiral amine facilitates stereospecific interactions critical for drug efficacy and selectivity. This guide provides the foundational technical knowledge for scientists to confidently procure, synthesize, and apply this potent intermediate in the pursuit of novel therapeutics.
References
An In-Depth Technical Guide to the Molecular Structure and Properties of 2,2,2-trifluoro-1-(p-tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This fluorinated amine is a valuable chiral building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl group. This document details a probable synthetic route via reductive amination, outlines methods for its analytical characterization, and discusses its chiral resolution through diastereomeric salt formation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of fluorinated molecules for the development of novel therapeutics.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is known to significantly modulate the physicochemical and biological properties of a parent compound, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. This compound is a chiral amine that embodies the advantageous properties of trifluoromethylated scaffolds. Its structural features, combining a lipophilic p-tolyl group with a chiral trifluoromethyl-substituted ethylamine backbone, make it an attractive synthon for the construction of complex molecular architectures in the pursuit of new active pharmaceutical ingredients (APIs).[1][][3] This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a stereogenic center at the carbon atom bearing the amino and p-tolyl groups. The hydrochloride salt form enhances its stability and water solubility, facilitating its handling and use in various chemical transformations.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁ClF₃N | [4] |
| Molecular Weight | 225.64 g/mol | [5] |
| CAS Number | 1186195-01-6 (Racemate) | [4] |
| (R)-enantiomer CAS | 1391458-37-9 | [5] |
| Appearance | White to off-white crystalline powder (predicted) | [6] |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | [6] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the reductive amination of the corresponding ketone precursor, 2,2,2-trifluoro-1-(p-tolyl)ethanone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
The following protocol is a generalized procedure based on established methods for reductive amination using ammonium formate and a palladium catalyst.[7][8][9] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2,2,2-trifluoro-1-(p-tolyl)ethanone
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with 2,2,2-trifluoro-1-(p-tolyl)ethanone (1.0 eq), add methanol to dissolve the ketone.
-
Add ammonium formate (5-10 eq) to the solution.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl (1.1 eq) in a suitable solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, a quartet for the methine proton (CH) coupled to the three fluorine atoms and the amino protons, a singlet for the methyl group protons, and a broad singlet for the ammonium protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methine carbon, the methyl carbon, and a quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal, a doublet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, coupled to the adjacent methine proton.[11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1300 cm⁻¹ region).[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free amine. The mass spectrum would likely show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.
Chiral Resolution
As a chiral molecule, the separation of the enantiomers of 2,2,2-trifluoro-1-(p-tolyl)ethanamine is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. Diastereomeric salt formation is a classical and effective method for the resolution of racemic amines.[12]
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is based on the well-established use of (+)-di-p-toluoyl-D-tartaric acid (DPTTA) as a chiral resolving agent for amines.[13][14]
Materials:
-
Racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
-
Methanol or another suitable solvent
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve (+)-DPTTA (0.5-1.0 eq) in the same solvent, also with heating.
-
Add the resolving agent solution to the amine solution and allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent and an aqueous base (e.g., 1M NaOH).
-
Stir until the salt dissolves completely. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the enantiomerically enriched free amine.
-
The enantiomeric excess (ee) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Applications in Drug Development
While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public literature, its structural motifs are highly relevant to pharmaceutical development. Fluorinated chiral amines are key intermediates in the synthesis of a wide range of APIs.[1][15][16] The p-tolyl group provides a handle for further functionalization through aromatic substitution reactions, while the chiral trifluoromethyl-substituted amine core can be incorporated into various molecular scaffolds to impart desirable pharmacological properties.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery. Its synthesis via reductive amination and subsequent chiral resolution through diastereomeric salt formation are established and scalable methods. The analytical techniques outlined in this guide provide a framework for its characterization and quality control. As the demand for sophisticated, fluorinated APIs continues to grow, the importance of synthons like this compound in the pharmaceutical industry is expected to increase.
References
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. appchemical.com [appchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 10. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. onyxipca.com [onyxipca.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 16. arborpharmchem.com [arborpharmchem.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) is a common strategy in modern drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. As a hydrochloride salt, its aqueous solubility and suitability for formulation are enhanced. This guide provides a comprehensive overview of the core physical properties of this compound, outlines authoritative methodologies for their experimental determination, and offers insights into the interpretation of these properties in the context of pharmaceutical development.
This document is structured to empower researchers with both the foundational data and the practical, field-proven protocols necessary for a thorough physicochemical characterization.
Molecular and Structural Properties
A complete understanding of a compound's physical behavior begins with its fundamental molecular and structural attributes. These properties are the basis for predicting its chemical interactions and activities.
Chemical Structure and Identification
-
IUPAC Name: 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride
-
Synonyms: 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl
-
Stereochemistry: The compound possesses a chiral center at the carbon atom bonded to the amino group. Therefore, it can exist as a racemic mixture or as individual (R) and (S) enantiomers. It is crucial to specify the stereochemistry in any research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid, a common practice to improve the solubility and handling of amine-containing active pharmaceutical ingredients (APIs).
Core Physicochemical Data
The following table summarizes the key molecular identifiers for this compound. Note the multiple CAS numbers, which typically correspond to the racemic mixture and its individual enantiomers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClF₃N | [1][2][3] |
| Molecular Weight | 225.64 g/mol | [1][2][3][4] |
| CAS Number | 1186195-01-6 (racemate or unspecified) | [2][4][5][6] |
| 1391458-37-9 ((R)-enantiomer) | [1] | |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | [2] |
Experimental Determination of Key Physical Properties
A significant gap exists in publicly available experimental data for many of the key physical properties of this compound. The following sections detail the authoritative, step-by-step protocols for determining these properties, providing a self-validating framework for researchers.
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range often indicates the presence of impurities. For a hydrochloride salt, the melting point can also be accompanied by decomposition.
Methodology: Capillary Melting Point Method (USP <741>)
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Ramp: Heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point.
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (meniscus). The range between these two temperatures is the melting range.
-
Trustworthiness: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be less than 1°C.
Workflow for Melting Point Determination
Caption: Workflow for USP <741> Capillary Melting Point Determination.
Aqueous Solubility
Expertise & Experience: As a hydrochloride salt, the compound is expected to have significantly higher aqueous solubility than its freebase form. Solubility is a critical determinant of bioavailability and is highly pH-dependent for ionizable compounds.
Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in a sealed flask. The excess should be visually confirmed.
-
Equilibration: Agitate the flasks at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Trustworthiness: Prepare a calibration curve for the HPLC analysis with known concentrations of the compound. The R² value of the curve must be >0.99 for accurate quantification.
Data Presentation: Expected Solubility Profile
| pH of Buffer | Expected Solubility (mg/mL) | Rationale |
| 2.0 | High | The amine is fully protonated (cationic form). |
| 4.5 | High | The amine remains predominantly protonated. |
| 6.8 | Moderate to High | Approaching the pKa of the amine; equilibrium shifts slightly. |
| 7.4 | Moderate | Closer to the pKa, more of the less soluble freebase form is present. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential. ¹⁹F NMR would provide specific information about the trifluoromethyl group.
-
¹H NMR (Expected Signals):
-
Aromatic Protons: Two doublets in the ~7.2-7.5 ppm region, characteristic of a para-substituted benzene ring.
-
CH Proton: A quartet adjacent to the CF₃ group, likely in the ~4.5-5.0 ppm region. The coupling with the three fluorine atoms (J-coupling) will cause the splitting.
-
NH₃⁺ Protons: A broad singlet, which may be exchangeable with D₂O, typically downfield.
-
CH₃ Protons: A singlet corresponding to the tolyl methyl group around ~2.3-2.4 ppm.
-
-
¹³C NMR (Expected Signals):
-
Aromatic Carbons: Four signals for the para-substituted ring.
-
CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.
-
CH Carbon: A signal for the chiral carbon.
-
CH₃ Carbon: A signal for the tolyl methyl group.
-
-
¹⁹F NMR (Expected Signals):
-
A singlet for the three equivalent fluorine atoms of the CF₃ group, assuming no other fluorine atoms are nearby.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Key Absorption Bands:
-
N-H Stretch: A broad band in the ~3000-3300 cm⁻¹ region, characteristic of the ammonium (NH₃⁺) group.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the ~1100-1300 cm⁻¹ region, indicative of the CF₃ group.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Observation (using Electrospray Ionization - ESI+):
-
Parent Ion: The primary observation would be the molecular ion of the freebase (after loss of HCl), [M+H]⁺, at an m/z corresponding to C₉H₁₁F₃N.
-
Calculation: (9 * 12.01) + (11 * 1.01) + (3 * 19.00) + (1 * 14.01) = 108.09 + 11.11 + 57.00 + 14.01 = 190.21 g/mol . The expected [M+H]⁺ peak would be at m/z ≈ 191.22 .
-
Fragmentation: Common fragmentation patterns would include the loss of the CF₃ group or cleavage at the benzylic position.
-
Workflow for Structural Confirmation
Caption: A multi-technique workflow for unambiguous structural confirmation.
Conclusion and Future Directions
The physicochemical properties of this compound are foundational to its potential development as a pharmaceutical agent. While basic molecular data is available, a comprehensive experimental characterization of properties such as melting point and aqueous solubility is essential. This guide provides the authoritative framework and step-by-step protocols for researchers to perform this characterization. By following these self-validating systems, scientists can generate the reliable and reproducible data required for informed decision-making in drug discovery and development pipelines. Future work should focus on generating this experimental data and exploring the properties of the individual (R) and (S) enantiomers.
References
solubility of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride in Organic Solvents
Abstract
2,2,2-Trifluoro-1-(p-tolyl)ethanamine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry and organic synthesis, largely due to the unique stereoelectronic properties conferred by the trifluoromethyl group.[1][2] A comprehensive understanding of the solubility of the hydrochloride salt is critical for its effective use in reaction media, for developing purification and crystallization protocols, and for potential formulation activities. This guide provides a deep dive into the theoretical principles governing its solubility in various classes of organic solvents. While specific experimental data for this compound is not extensively available in public literature, we bridge this gap by presenting a robust theoretical framework for predicting solubility behavior. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to determine these solubility values empirically.
Molecular Profile and Physicochemical Characteristics
To understand the solubility of a compound, we must first analyze its structure. This compound is an organic salt with several distinct structural features that dictate its interaction with solvents.
-
Chemical Structure:
-
IUPAC Name: 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride
-
CAS Number: 1186195-01-6
-
Molecular Formula: C₉H₁₁ClF₃N
-
Molecular Weight: 225.64 g/mol
-
-
Key Structural Features:
-
Ammonium Hydrochloride Salt: The primary amine is protonated by hydrochloric acid to form an ammonium chloride salt. This introduces a strong ionic character to the molecule.
-
Trifluoromethyl (CF₃) Group: This is a highly electronegative and bulky group that creates a strong dipole moment and can participate in dipole-dipole interactions, but it is a poor hydrogen bond acceptor.
-
p-Tolyl Group: A non-polar, aromatic ring that contributes to van der Waals forces and potential π-π stacking interactions. It renders a significant portion of the molecule hydrophobic.
-
Chiral Center: The carbon atom attached to the amine, the tolyl group, the trifluoromethyl group, and a hydrogen atom is a stereocenter.
-
Theoretical Framework for Solubility in Organic Solvents
The solubility of this salt is governed by the thermodynamic principle that dissolution occurs when the Gibbs free energy of the system decreases. This is practically understood through the empirical rule "like dissolves like," which relates to the balance of intermolecular forces between the solute and the solvent. For dissolution to be favorable, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The key to predicting the solubility of this compound lies in understanding how its distinct structural features will interact with different solvent classes.
Caption: Dominant intermolecular forces of the solute that dictate solvent interactions.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
-
Predicted Solubility: High
-
Causality: These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors, and they possess high dielectric constants. The primary driving force for solubility will be the strong ion-dipole interactions between the ammonium chloride salt and the polar solvent molecules. Additionally, the ammonium group (-NH₃⁺) can act as a strong hydrogen bond donor to the solvent's oxygen atom.[3] While the non-polar tolyl group detracts from solubility, the energetic favorability of solvating the ionic portion is expected to dominate, leading to high solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
-
Predicted Solubility: Moderate to High
-
Causality: These solvents have strong dipole moments and can accept hydrogen bonds, but they cannot donate them.
-
DMSO and DMF: These are very strong organic solvents capable of dissolving a wide array of organic materials and even some inorganic salts.[4] They will effectively solvate the ammonium cation through strong ion-dipole and hydrogen bond accepting interactions. The solubility is expected to be high.
-
Acetonitrile: While polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMSO.[5] Therefore, solubility is expected to be moderate, likely lower than in DMSO or DMF.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)
-
Predicted Solubility: Low to Very Low
-
Causality: These solvents are weakly polar and are poor hydrogen bond acceptors. They lack the ability to effectively solvate the ionic R-NH₃⁺Cl⁻ portion of the molecule. The energy required to break the strong ionic bonds of the crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.[6] Consequently, very low solubility is anticipated.
Ethereal Solvents (e.g., Diethyl Ether, THF, 1,4-Dioxane)
-
Predicted Solubility: Insoluble
-
Causality: Ethers are considered non-polar or weakly polar solvents. Like chlorinated solvents, they cannot overcome the crystal lattice energy of the salt. The dominant interactions would be weak dipole-dipole and van der Waals forces, which are insufficient to dissolve an ionic compound.[7]
Non-Polar Aromatic and Aliphatic Solvents (e.g., Toluene, Hexanes)
-
Predicted Solubility: Insoluble
-
Causality: These solvents have very low dielectric constants and interact primarily through weak van der Waals (dispersion) forces. There is a profound mismatch in polarity between the ionic solute and the non-polar solvent, making dissolution energetically prohibitive.[8][9]
Standardized Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[10][11][12] This protocol ensures that a saturated solution is formed and that equilibrium is reached between the dissolved and solid-state compound.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified.[13]
Workflow Diagram
Caption: Standard workflow for the shake-flask equilibrium solubility method.
Step-by-Step Methodology
-
Preparation:
-
Into a series of glass vials with screw caps, add an excess amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Accurately pipette a fixed volume of the desired organic solvent (e.g., 3.0 mL) into each vial.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in initial studies to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, filter the supernatant through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean analysis vial. Self-Validation Note: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
A calibration curve must be prepared using standards of known concentrations of this compound.
-
-
Calculation:
-
Using the concentration obtained from the calibration curve, calculate the original concentration in the undiluted filtrate, accounting for the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L.
-
Data Presentation: A Template for Experimental Results
As published quantitative data is scarce, the following table is provided as a template for researchers to systematically record and compare their own findings.
| Organic Solvent Class | Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Observations |
| Polar Protic | Methanol | 25 | |||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Polar Aprotic | DMSO | 25 | |||
| DMF | 25 | ||||
| Acetonitrile | 25 | ||||
| Chlorinated | Dichloromethane | 25 | |||
| Ethereal | THF | 25 | |||
| Non-Polar | Toluene | 25 | |||
| Hexanes | 25 |
Applications and Importance in Drug Development
Chiral α-trifluoromethyl amines are highly sought-after structural motifs in medicinal chemistry.[1] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[14] this compound serves as a key chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs).[15][16]
-
Reaction Chemistry: Knowledge of its solubility is paramount for selecting appropriate reaction solvents, ensuring homogeneity, and optimizing reaction kinetics. Poor solubility can lead to failed or incomplete reactions.
-
Purification: Solubility data is critical for developing efficient crystallization and purification protocols. Anti-solvent crystallization, a common technique, relies on precise knowledge of solubility in a "good" solvent and an "anti-solvent."
-
Formulation: In later stages of drug development, understanding the solubility of salt forms is essential for designing dosage forms, particularly for parenteral (injectable) formulations where the drug must be fully dissolved.
Conclusion
While specific, publicly available solubility data for this compound is limited, a robust prediction of its behavior can be made based on fundamental chemical principles. Its ionic nature dictates that it will be most soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in strong polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble or insoluble in non-polar media such as chlorinated, ethereal, and hydrocarbon solvents. This guide provides both the theoretical foundation to understand these principles and a detailed, actionable experimental protocol based on the shake-flask method to empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Acetonitrile as solvent for protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (S)-2,2,2-Trifluoro-1-phenylethanamine [myskinrecipes.com]
- 16. pubs.acs.org [pubs.acs.org]
stability of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
An In-depth Technical Guide to the Stability of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the stability profile of this compound (CAS No. 1186195-01-6), a fluorinated amine salt of significant interest in pharmaceutical development. As a critical building block or active pharmaceutical ingredient (API), understanding its intrinsic stability and degradation pathways is paramount for ensuring drug product quality, safety, and efficacy. This document outlines the rationale for using the hydrochloride salt form, details best practices for handling and storage, and presents a systematic framework for evaluating its stability through forced degradation studies. Detailed experimental protocols, anticipated degradation mechanisms, and the development of a stability-indicating analytical method are discussed, providing researchers and drug development professionals with a robust, field-proven guide.
Introduction: The Significance of Amine Hydrochloride Salts in Pharmaceutical Science
2,2,2-trifluoro-1-(p-tolyl)ethanamine is a chiral amine featuring a trifluoromethyl group, which can impart unique pharmacological properties such as enhanced metabolic stability and binding affinity. The hydrochloride salt form is frequently chosen for amine-containing drug substances for several critical reasons. The protonation of the basic amine nitrogen by hydrochloric acid forms an ionic salt, which typically confers superior physicochemical properties compared to the "free base" form.[1][2]
Key advantages include:
-
Enhanced Aqueous Solubility: Greatly improves dissolution rates and bioavailability for oral dosage forms.[3]
-
Improved Stability: The salt form is generally less reactive and more resistant to oxidative and other degradation pathways compared to the lone pair of electrons on a free amine.[3]
-
Crystallinity and Handling: Hydrochloride salts often form stable, crystalline solids with higher melting points, making them easier to purify, handle, and formulate during manufacturing.[1]
Therefore, a thorough investigation into the is not merely a regulatory requirement but a fundamental component of robust drug development, ensuring that the API maintains its integrity from synthesis to patient administration.
Physicochemical Properties and Recommended Storage
A foundational understanding of the molecule's properties is essential for its proper handling and analysis.
| Property | Value | Reference |
| CAS Number | 1186195-01-6 | [4] |
| Molecular Formula | C₉H₁₁ClF₃N | [4][5] |
| Molecular Weight | 225.64 g/mol | [5] |
| Appearance | Typically a white to off-white solid | Inferred |
| Incompatible Materials | Strong oxidizing agents | [6][7] |
| Recommended Storage | Sealed in a dry environment, protected from moisture. Store at 2-8°C for long-term stability. | [5][6] |
Handling and Storage Best Practices
Based on safety data sheets and general guidelines for amine salts, the following handling procedures are critical:[6][7]
-
Hygroscopicity: Amine salts can be hygroscopic.[8] Handle in a controlled, low-humidity environment and store in tightly sealed containers with desiccants where appropriate.
-
Ventilation: Always handle in a well-ventilated area or chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Secure Storage: The compound should be stored in a secure, limited-access area, with temperature continuously monitored to ensure it remains within the specified range (e.g., 2-8°C).[9]
A Systematic Approach to Stability: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[10] This process is essential for developing and validating a stability-indicating analytical method —a method that can accurately quantify the API in the presence of its degradants.[10][11] A typical degradation target is 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[12]
General Workflow for Forced Degradation
The following diagram outlines a logical workflow for conducting a forced degradation study.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. appchemical.com [appchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. ashp.org [ashp.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for Chiral Resolution using 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and material science, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and physical properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical synthesis.[1]
This guide provides a comprehensive overview and a detailed model protocol for the use of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a chiral resolving agent for acidic compounds, particularly carboxylic acids. While direct, peer-reviewed protocols for this specific agent are not abundant in public literature, its structural features—a basic amine for salt formation and a chiral center flanked by a sterically demanding trifluoromethyl group and an aromatic ring—make it a promising candidate for forming diastereomeric salts with distinct crystalline properties. The principles and protocols detailed herein are based on well-established methodologies for analogous chiral amines, such as 1-phenylethylamine, and provide a robust framework for researchers to develop specific and effective resolution procedures.[2][3]
Core Principle: The Art and Science of Diastereomeric Salt Crystallization
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[4] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not.[5]
The process involves reacting a racemic mixture of an acidic compound, such as a carboxylic acid (a mixture of R-acid and S-acid), with a single enantiomer of a chiral base, in this case, (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine. This reaction forms a pair of diastereomeric salts: [(R)-acid • (S)-amine] and [(S)-acid • (S)-amine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, allowing for its isolation by filtration. The resolved enantiomer of the acid can then be liberated from the salt, typically by treatment with a strong acid.[6]
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Model Protocol: Resolution of a Racemic Carboxylic Acid
This protocol is a representative model based on the successful resolution of profen-class drugs like ibuprofen and naproxen using chiral amines.[2][7] Researchers should consider this a starting point and optimize conditions for their specific carboxylic acid.
Materials and Reagents
-
Racemic carboxylic acid
-
(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (or the corresponding free base)
-
Methanol
-
2-Propanol
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Step-by-Step Methodology
Part 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of the racemic carboxylic acid in 100 mL of a 9:1 mixture of 2-propanol and water. Heat the mixture gently to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate beaker, dissolve a stoichiometric equivalent (1.0 eq) of (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in a minimal amount of the same solvent mixture. If using the free base, 1.0 equivalent is also recommended as a starting point. Note: Some protocols find success with sub-stoichiometric amounts (e.g., 0.5 eq) of the resolving agent, which can be a point of optimization.[8]
-
Salt Formation: Add the resolving agent solution dropwise to the heated solution of the carboxylic acid with vigorous stirring. A precipitate may begin to form immediately.
-
Crystallization: After the addition is complete, keep the solution at an elevated temperature (e.g., 75-85°C) for 1 hour to ensure complete salt formation and equilibration.[3]
-
Cooling and Precipitation: Slowly cool the mixture to room temperature to allow for the crystallization of the less soluble diastereomeric salt. For optimal yield, the flask can then be placed in an ice bath for an additional 1-2 hours.
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent mixture to remove any adhering mother liquor containing the more soluble diastereomer.
Caption: Experimental Workflow for Chiral Resolution.
Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissociation: Suspend the filtered diastereomeric salt in a mixture of ethyl acetate (100 mL) and water (50 mL).
-
Acidification: While stirring vigorously, add 2M HCl dropwise until the pH of the aqueous layer is less than 2. This will protonate the carboxylate anion, breaking the salt and liberating the free carboxylic acid into the organic layer. The protonated amine resolving agent will remain in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Data Presentation and Expected Outcomes
The success of a chiral resolution is highly dependent on the choice of solvent and the specific pairing of the acid and resolving agent. A screening of various solvents is highly recommended. The following table, adapted from data on the resolution of ibuprofen with (S)-(-)-α-phenethylamine, illustrates the type of results one might expect and the importance of solvent selection.[2]
| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Acid |
| Ibuprofen | (S)-(-)-α-phenethylamine | 2-Propanol | Good | High |
| Ibuprofen | (S)-(-)-α-phenethylamine | Ethanol/Water (67:33) | Moderate | Moderate to High |
| Ibuprofen | (S)-(-)-α-phenethylamine | Methanol | Poor Crystallization | Low |
This table is illustrative and based on analogous systems. Actual results with this compound will vary.
Expert Insights and Causality Behind Experimental Choices
-
Why a Trifluoromethyl Group? The presence of the -CF₃ group on the benzylic carbon of the resolving agent provides significant steric bulk. This steric hindrance can lead to more pronounced differences in the crystal packing of the two diastereomeric salts, thereby enhancing the solubility differential, which is the key to a successful fractional crystallization.
-
Solvent Selection is Critical: The choice of solvent is arguably the most critical parameter. A good solvent system must dissolve the diastereomeric salts to a different extent. Protic solvents like alcohols (methanol, ethanol, 2-propanol), often mixed with water, are common starting points as they can engage in hydrogen bonding and effectively solvate the ionic salt species.[7] The ideal solvent will show a large solubility difference between the two diastereomers at a given temperature.
-
Temperature Gradient: A slow cooling process is crucial for forming well-ordered crystals. Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess of the final product.
-
Stoichiometry: While a 1:1 molar ratio of the racemic acid to the resolving agent is a logical starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent, a technique known as the Pope-Peachy method, can sometimes be more effective.[8] In this scenario, the less soluble diastereomeric salt crystallizes with high selectivity, leaving the other enantiomer of the acid and the remaining racemic acid in solution.
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. This is achieved through rigorous analytical monitoring at each stage:
-
Confirmation of Salt Formation: The isolated crystalline material should be analyzed (e.g., by NMR or melting point) to confirm it is the diastereomeric salt and not the unreacted starting material.
-
Monitoring Purity: The enantiomeric excess of the liberated carboxylic acid must be determined after the resolution. A high e.e. value validates the effectiveness of the crystallization step.
-
Recovery of Resolving Agent: For process efficiency and cost-effectiveness, the chiral resolving agent should be recovered from the acidic aqueous layer (from Part 2, Step 2) by basification and extraction. Verifying its purity and identity ensures the integrity of the overall process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Retort [www1.udel.edu]
Application Notes and Protocols for the Chiral Resolution of Primary Amines using 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical and pharmaceutical research.[1]
Among the various techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains one of the most robust, scalable, and economically viable methods.[2] This classical approach hinges on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation.[3]
This application note provides a comprehensive guide to the chiral resolution of primary amines using the highly effective, fluorinated resolving agent, (R)- or (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. We will delve into the mechanistic underpinnings of this resolving agent's efficacy, provide detailed, field-proven protocols for its application, and offer insights into the optimization and validation of the resolution process.
The Resolving Agent: Unpacking the Advantages of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
The choice of a chiral resolving agent is paramount to the success of any diastereomeric salt resolution. This compound offers several distinct advantages rooted in its unique molecular architecture.
The Role of the Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF₃) group is a strategic design element. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the intermolecular interactions within the crystal lattice of the diastereomeric salts. This often leads to more ordered and rigid crystal packing, which can amplify the solubility differences between the two diastereomers, thereby enhancing the efficiency of the separation.
The Influence of the p-Tolyl Group: The aromatic p-tolyl group provides a rigid scaffold that participates in π-π stacking interactions within the crystal structure. This rigidity and potential for specific intermolecular interactions contribute to the formation of well-defined crystals and can further differentiate the solubility of the diastereomeric salts. The interplay between the fluorinated and aromatic moieties creates a resolving agent with a high potential for forming easily separable diastereomeric salts with a wide range of primary amines.
Mechanism of Chiral Resolution: A Stepwise Approach
The chiral resolution process using this compound can be conceptually broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic primary amine (a mixture of R- and S-enantiomers) is reacted with a single enantiomer of the resolving agent, for instance, (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine. This acid-base reaction forms a pair of diastereomeric salts: (R-amine)-(R-resolving agent) and (S-amine)-(R-resolving agent).
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution.[4]
-
Liberation of the Enantiopure Amine: The crystallized, diastereomerically pure salt is isolated by filtration. Subsequently, the enantiomerically enriched amine is recovered by treatment with a base (e.g., NaOH), which neutralizes the resolving agent and liberates the free amine.[5][6]
Experimental Protocols
The following protocols provide a robust starting point for the chiral resolution of a generic primary amine. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific substrate.
Protocol 1: Screening for Optimal Crystallization Solvent
The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts. A systematic screening approach is highly recommended.
Materials:
-
Racemic primary amine
-
(R)- or (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
-
A range of solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)
-
Small-scale vials or a 96-well plate[7]
Procedure:
-
In a series of vials, dissolve a small, equimolar amount of the racemic amine and the resolving agent in a minimal volume of each solvent (or solvent mixture) with gentle heating to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature.
-
Observe the formation of crystals. Note the solvent in which a significant amount of crystalline solid is formed.
-
If no crystals form at room temperature, cool the vials to 4°C and then to -20°C, observing at each stage.
-
Isolate the crystals from the most promising solvent systems by filtration and analyze the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the amine in the mother liquor by chiral HPLC.
| Solvent System | Observations | Diastereomeric Excess (d.e.) of Crystals |
| Methanol | Rapid precipitation of fine crystals. | Moderate (e.g., 60-70%) |
| Ethanol | Slower formation of well-defined needles. | High (e.g., >90%) |
| Isopropanol | Very slow crystallization, may require seeding. | Potentially very high |
| Acetonitrile | Good crystal formation upon cooling. | Variable |
| Ethyl Acetate | Often requires an anti-solvent to induce crystallization. | Substrate-dependent |
| Table 1: Illustrative data from a solvent screening experiment. Actual results will vary depending on the primary amine. |
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
Materials:
-
Racemic primary amine (1.0 equivalent)
-
(R)- or (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (0.5 - 1.0 equivalent)
-
Optimal solvent identified in Protocol 1
-
Standard laboratory glassware
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve the racemic primary amine and the chiral resolving agent in the minimum amount of the pre-determined optimal solvent, with gentle heating and stirring until a clear solution is obtained.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling rate.[4]
-
Maturation: Once crystal formation appears complete at room temperature, the flask can be placed in a refrigerator (e.g., 4°C) for several hours to overnight to maximize the yield of the less soluble diastereomeric salt.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[9]
-
Drying: Dry the collected crystals under vacuum to a constant weight.
Protocol 3: Recrystallization for Enhancing Diastereomeric Purity (Optional)
If the initial diastereomeric excess of the crystallized salt is not satisfactory, a recrystallization step can significantly improve purity.
Procedure:
-
Dissolve the isolated diastereomeric salt in a minimal amount of the hot crystallization solvent.
-
Follow the slow cooling and isolation procedure as described in Protocol 2.
-
This process can be repeated until the desired diastereomeric purity is achieved, as determined by chiral HPLC analysis of a small sample.
Protocol 4: Liberation of the Enantiomerically Enriched Free Amine
Materials:
-
Diastereomerically pure salt from Protocol 2 or 3
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution and Basification: Suspend or dissolve the diastereomeric salt in water. While stirring, add the NaOH solution dropwise until the solution is basic (pH > 11, check with pH paper). This will neutralize the hydrochloride salt and liberate the free amine.[6][10]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., 3 x 50 mL for a 10g scale reaction).
-
Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and then dry over an anhydrous drying agent like Na₂SO₄.
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched primary amine.
Validation and Data Analysis: Determining Enantiomeric Excess
The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
General Chiral HPLC Method:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive like diethylamine for basic analytes.
-
Detection: UV detector set to an appropriate wavelength for the amine.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
| Parameter | Typical Conditions | Purpose |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® series) | Provides a chiral environment for the separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine | Elutes the compounds from the column; the amine additive improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution. |
| Column Temperature | 25 °C | Affects selectivity and retention. |
| Detection | UV at 254 nm (or λmax of the analyte) | To detect and quantify the eluted enantiomers. |
| Table 2: Representative Chiral HPLC parameters for the analysis of a primary amine. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Inappropriate solvent; concentration too low. | Screen a wider range of solvents, including mixtures. Increase the concentration of the amine and resolving agent.[8] |
| Oily precipitate forms | Solvent system not optimal for crystallization. | Try a solvent/anti-solvent system to induce crystallization. Ensure high purity of the starting materials. |
| Low diastereomeric/enantiomeric excess | Poor selectivity of the resolving agent/solvent combination; co-crystallization of both diastereomers. | Perform a thorough solvent screen. Optimize the stoichiometry of the resolving agent (0.5 equivalents is often a good starting point).[11] Recrystallize the diastereomeric salt.[12] |
| Low yield of resolved product | High solubility of the desired diastereomeric salt. | Optimize the crystallization temperature and time; use a minimal amount of solvent for crystallization and washing. |
Conclusion
The chiral resolution of primary amines via diastereomeric salt formation with this compound is a powerful and versatile technique. The unique structural features of this fluorinated resolving agent often lead to excellent diastereoselectivity and the formation of highly crystalline salts, facilitating efficient separation. By systematically screening for optimal conditions and employing the robust protocols outlined in this application note, researchers and drug development professionals can confidently and effectively isolate the desired enantiomers of primary amines, a critical step in the advancement of chiral chemistry and the development of new therapeutics.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
The Strategic deployment of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the quest for molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Within this context, chiral building blocks bearing trifluoromethyl groups have garnered significant attention. This technical guide provides an in-depth exploration of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, a versatile chiral building block, and its application in the synthesis of complex pharmaceutical intermediates. Through a combination of established synthetic strategies and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable synthon.
The Significance of Chiral α-Trifluoromethylamines in Medicinal Chemistry
The introduction of a trifluoromethyl group adjacent to a chiral amine center bestows a unique combination of steric and electronic properties upon a molecule. This strategic modification can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile of the drug candidate.
-
Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group lowers the basicity of the adjacent amine, which can influence its ionization state at physiological pH and, consequently, its interaction with biological targets and its absorption and distribution properties.
-
Conformational Control: The steric bulk of the trifluoromethyl group can restrict the conformational flexibility of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity and selectivity for its target.
The p-tolyl substituent on the aromatic ring of 2,2,2-trifluoro-1-(p-tolyl)ethanamine provides an additional point of diversity for structure-activity relationship (SAR) studies and can influence the overall electronic and steric properties of the final compound.
Synthesis and Chiral Resolution: Foundational Protocols
The efficient synthesis and resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine are paramount to its utility as a chiral building block. While several enantioselective synthetic methods exist for α-trifluoromethylamines, a common and practical approach involves the synthesis of the racemic amine followed by classical chiral resolution.
Synthesis of Racemic 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
A robust method for the synthesis of the racemic amine is through the reductive amination of 4'-methyl-2,2,2-trifluoroacetophenone.
Protocol 1: Reductive Amination for Racemic Amine Synthesis
Materials:
-
4'-Methyl-2,2,2-trifluoroacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
To a solution of 4'-methyl-2,2,2-trifluoroacetophenone (1.0 eq) in methanol (5-10 mL/mmol) in a round-bottom flask, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic amine.
-
For purification, the crude amine can be purified by column chromatography on silica gel.
-
To prepare the hydrochloride salt, dissolve the purified free amine in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Causality of Experimental Choices:
-
Ammonium acetate serves as the ammonia source for the in situ formation of the imine.
-
Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
The reaction is performed at room temperature after the initial cooling to control the initial exothermic reaction upon addition of the reducing agent.
-
The aqueous workup with sodium bicarbonate is to neutralize any remaining acid and to remove inorganic byproducts.
Chiral Resolution of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Classical resolution using a chiral acid is a cost-effective and scalable method to obtain the enantiomerically pure amine. Tartaric acid derivatives are commonly employed for this purpose.
Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
Materials:
-
Racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine
-
(R,R)-(-)-O,O'-Dibenzoyl-L-tartaric acid or (S,S)-(+)-O,O'-Dibenzoyl-D-tartaric acid
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent mixture, such as methanol/ethyl acetate.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-(-)-O,O'-Dibenzoyl-L-tartaric acid, 0.5 eq) in the same solvent system.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of the cold solvent mixture.
-
To determine the enantiomeric excess (ee) of the amine in the salt, a small sample can be treated with aqueous NaOH to liberate the free amine, which is then extracted and analyzed by chiral HPLC.
-
The mother liquor, containing the other diastereomer, can be collected and the other enantiomer of the amine can be recovered.
-
To liberate the enantiomerically enriched free amine, suspend the diastereomeric salt in a mixture of dichloromethane and aqueous sodium hydroxide solution.
-
Stir until the solid has dissolved and the layers have separated.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.
-
The hydrochloride salt can be prepared as described in Protocol 1.
Causality of Experimental Choices:
-
The choice of chiral resolving agent is critical and often determined empirically. Tartaric acid derivatives are widely used due to their availability and ability to form crystalline salts with amines.
-
The solvent system for crystallization is crucial for achieving good separation of the diastereomeric salts. A mixture of a polar solvent (like methanol) and a less polar solvent (like ethyl acetate) often provides the necessary solubility profile.
-
Using 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt.
Data Presentation: Chiral Resolution Screening
| Resolving Agent | Solvent System (v/v) | Molar Ratio (Amine:Acid) | Result |
| (R,R)-(-)-Tartaric Acid | MeOH | 1:0.5 | Crystalline solid, moderate ee |
| (S,S)-(+)-Tartaric Acid | EtOH/H₂O | 1:0.5 | Crystalline solid, low ee |
| (R,R)-(-)-O,O'-Dibenzoyl-L-tartaric acid | MeOH/EtOAc | 1:0.5 | Crystalline solid, high ee |
| (S,S)-(+)-O,O'-Dibenzoyl-D-tartaric acid | MeOH/EtOAc | 1:0.5 | Crystalline solid, high ee |
Application in Drug Synthesis: Amide Bond Formation
A primary application of chiral amines in drug discovery is their use in the formation of amide bonds with carboxylic acids to generate more complex molecules. The following protocol outlines a general procedure for the coupling of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride with a generic carboxylic acid.
Protocol 3: Amide Coupling using HATU
Materials:
-
(R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF (5-10 mL/mmol) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, suspend (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq) to liberate the free amine.
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality of Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes racemization of the chiral amine.
-
DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction.
-
The aqueous workup sequence is designed to remove the coupling reagent byproducts, excess base, and unreacted starting materials.
Visualization of Key Processes
Diagram 1: Synthesis and Resolution Workflow
Caption: Workflow for the synthesis, resolution, and application of the chiral amine.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug design. Its strategic use as a chiral building block allows for the introduction of a trifluoromethyl group in a stereodefined manner, offering a pathway to novel chemical entities with potentially superior pharmacological properties. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, empowering them to confidently incorporate this versatile building block into their synthetic strategies and accelerate the discovery of next-generation therapeutics.
Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids using 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent, (R)-(+)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. The methodology is centered on the principle of diastereomeric salt formation, a robust and scalable technique for isolating enantiomerically pure compounds. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, methods for analyzing enantiomeric excess, and safety considerations. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a practical guide to obtaining enantiopure carboxylic acids, which are critical building blocks in the pharmaceutical industry.
Introduction: The Imperative of Chirality in Drug Development
Chirality is a fundamental property of many drug molecules, where a compound and its mirror image, or enantiomer, are non-superimposable. These enantiomers often exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the ability to isolate and produce single enantiomer drugs is of paramount importance in modern medicine.
Chiral resolution via diastereomeric salt formation is a classical and highly effective method for separating enantiomers from a racemic mixture. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a potent chiral resolving agent, particularly effective for the resolution of carboxylic acids. The presence of the trifluoromethyl group can enhance the acidity of the amine's conjugate acid and influence the crystal lattice energy of the resulting diastereomeric salts, often leading to improved separation efficiency.
Mechanism of Chiral Resolution
The fundamental principle of this resolution technique lies in the differential properties of diastereomers. When a racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, such as (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine, two diastereomeric salts are formed:
-
(R)-Acid • (R)-Amine
-
(S)-Acid • (R)-Amine
These two salts are not mirror images of each other and therefore have distinct physical properties, most critically, different solubilities in a given solvent system.[1] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution, while the other remains dissolved. This physical separation of the diastereomers is the key to the resolution process.
Subsequent to the separation, the enantiomerically pure carboxylic acid can be regenerated from the isolated diastereomeric salt by treatment with a strong acid, which protonates the carboxylate and liberates the free amine resolving agent.
Diagram of the Chiral Resolution Workflow
Caption: A schematic overview of the chiral resolution process via diastereomeric salt formation.
Experimental Protocol: Resolution of a Generic 2-Arylpropanoic Acid
This protocol provides a representative procedure for the chiral resolution of a generic racemic 2-arylpropanoic acid (e.g., ibuprofen, naproxen) using (R)-(+)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. Researchers should optimize solvent systems and crystallization conditions for their specific substrate.
Materials and Reagents
-
Racemic 2-arylpropanoic acid
-
(R)-(+)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride (≥98% ee)
-
Methanol (anhydrous)
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Formation and Crystallization of the Diastereomeric Salt
-
Preparation of the Free Amine: In a flask, dissolve (R)-(+)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in water. Add 2M sodium hydroxide solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine. Extract the free amine with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-(+)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
-
Salt Formation: In a separate flask, dissolve the racemic 2-arylpropanoic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like methanol/ethyl acetate).
-
Addition of Resolving Agent: To the solution of the racemic acid, add the free (R)-(+)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (0.5 - 1.0 eq) dissolved in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.
-
Crystallization: Stir the resulting solution at room temperature. If no precipitate forms, slowly cool the solution in an ice bath. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Allow the crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidification: Add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH < 2). This will protonate the carboxylate and liberate the free carboxylic acid into the organic layer, while the amine resolving agent will form the hydrochloride salt in the aqueous layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation: Expected Outcomes
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the resolved product. The following table provides a hypothetical summary of expected results for the resolution of a generic 2-arylpropanoic acid.
| Parameter | Value |
| Starting Material | Racemic 2-Arylpropanoic Acid |
| Resolving Agent | (R)-(+)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine |
| Yield of Diastereomeric Salt | 35-45% (based on half of the starting racemic acid) |
| Enantiomeric Excess (ee) of Resolved Acid | >95% |
| Recovery of Resolving Agent | >90% |
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess of the resolved carboxylic acid is a critical step to validate the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[2][3]
Chiral HPLC Protocol
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved carboxylic acid in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). The choice of column is crucial and may require screening.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Diagram of Diastereomeric Salt Formation and Separation
Caption: The formation of diastereomeric salts and their subsequent separation.
Safety and Handling
-
This compound: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5][6][7]
Conclusion
The use of this compound as a chiral resolving agent provides an effective and reliable method for the separation of racemic carboxylic acids. The protocol outlined in this application note, based on the principles of diastereomeric salt formation and fractional crystallization, offers a practical framework for obtaining enantiomerically pure compounds. Successful implementation of this technique requires careful optimization of solvent systems and crystallization conditions, coupled with accurate analysis of enantiomeric excess using chiral HPLC. This methodology is a valuable tool for researchers and professionals in the pharmaceutical and chemical industries, enabling the synthesis of single-enantiomer drugs with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of profen enantiomers by preparative liquid chromatography [bibliotecadigital.ipb.pt]
- 3. chemconnections.org [chemconnections.org]
- 4. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess of Chiral Carboxylic Acids Using (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine as a Chiral Derivatizing Agent
Abstract
This application note provides a detailed protocol for determining the enantiomeric excess (ee) of chiral carboxylic acids using (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a chiral derivatizing agent (CDA). The protocol focuses on the formation of diastereomeric amides, followed by analysis using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR. The presence of the trifluoromethyl (-CF₃) group in the CDA provides a highly sensitive probe for ¹⁹F NMR, often resulting in baseline-separated signals for the resulting diastereomers, allowing for accurate and straightforward calculation of enantiomeric excess. This method is broadly applicable in pharmaceutical development, quality control, and asymmetric synthesis.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of drug development and chemical synthesis.[1] One robust method for this determination is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent (CDA).[2] Unlike enantiomers, which are indistinguishable in an achiral environment, diastereomers possess different physical and chemical properties, allowing for their differentiation and quantification by standard analytical techniques such as NMR spectroscopy and chromatography.[2]
(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine is an effective CDA for chiral carboxylic acids. The reaction of this chiral amine with a racemic carboxylic acid produces a mixture of two diastereomeric amides. The trifluoromethyl group serves as a sensitive reporter in ¹⁹F NMR spectroscopy, which offers several advantages over ¹H NMR, including a wider chemical shift range, higher sensitivity to changes in the electronic environment, and typically simpler spectra with less signal overlap.[3][4]
Principle of the Method
The core of this method lies in the covalent coupling of a chiral carboxylic acid analyte with the enantiomerically pure chiral amine, (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine. This reaction transforms the enantiomeric pair into a diastereomeric pair.
-
(R)-Acid + (R)-Amine → (R,R)-Diastereomer
-
(S)-Acid + (R)-Amine → (S,R)-Diastereomer
These resulting diastereomers have distinct NMR spectra. By integrating the well-resolved signals corresponding to each diastereomer in either the ¹H or ¹⁹F NMR spectrum, the relative ratio of the two can be determined, and from this, the enantiomeric excess of the original carboxylic acid can be calculated.
Diagram of the Derivatization Workflow
Caption: Workflow for ee determination using a chiral derivatizing agent.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride | ≥98% ee | Commercial Source | Enantiomeric purity is critical. |
| Chiral Carboxylic Acid (e.g., Ibuprofen) | Racemic or Enriched | Commercial Source | Analyte of interest. |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Synthesis Grade | Commercial Source | Coupling agent. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercial Source | Coupling additive to suppress racemization. |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous | Commercial Source | Base to deprotonate the amine hydrochloride and activate the acid. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Reaction solvent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial Source | NMR solvent. |
Protocol for Derivatization of a Chiral Carboxylic Acid
This protocol provides a general method for the derivatization of a chiral carboxylic acid. Optimization may be required for specific substrates.
-
Preparation of the Amine: In a clean, dry vial, dissolve (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride (1.1 equivalents) in anhydrous DCM. Add triethylamine (1.2 equivalents) and stir for 5 minutes at room temperature to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate dry vial, dissolve the chiral carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Coupling Reaction: Add EDC (1.2 equivalents) to the carboxylic acid solution and stir for 5 minutes at room temperature.
-
Amide Formation: Transfer the free amine solution from step 1 to the activated carboxylic acid solution from step 3.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude diastereomeric amide mixture can be purified by flash column chromatography on silica gel if necessary, though for direct NMR analysis of the crude mixture is often sufficient.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient method for amide bond formation that minimizes the risk of racemization of the chiral acid's stereocenter during the activation process.
-
Anhydrous Conditions: The coupling reagents, particularly EDC, are sensitive to moisture. Anhydrous conditions prevent the hydrolysis of the activated acid and ensure high yields of the desired amide.
-
Base (TEA/DIPEA): The starting chiral amine is a hydrochloride salt. A non-nucleophilic organic base is required to neutralize the HCl and liberate the free amine for the coupling reaction.
NMR Analysis of Diastereomeric Amides
Sample Preparation for NMR
Dissolve approximately 10-15 mg of the derivatized amide mixture in ~0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
¹H NMR Analysis
Acquire a standard ¹H NMR spectrum. The diastereotopic protons in the two diastereomers will experience slightly different chemical environments, leading to separate signals. Protons close to the newly formed amide bond and the stereocenters are most likely to show baseline separation. Look for separation in the signals of:
-
The methine proton (-CH-) of the original amine moiety.
-
The methine proton (-CH-) alpha to the carbonyl of the original acid moiety.
-
The methyl group on the tolyl ring of the amine moiety.
¹⁹F NMR Analysis
¹⁹F NMR is often the preferred method for this analysis.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This will result in sharp singlets for the -CF₃ groups of the two diastereomers.
-
The chemical shift difference (Δδ) between the two singlets is typically larger and cleaner than in the ¹H spectrum, allowing for more accurate integration.
-
The absence of other fluorine-containing species in most samples leads to a very clean spectral window.
Logical Relationship for NMR-based ee Determination
Caption: Logical flow from sample to ee calculation via ¹⁹F NMR.
Calculation of Enantiomeric Excess
The enantiomeric excess (ee) is calculated from the integrated areas of the signals corresponding to the two diastereomers.
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] × 100
Where:
-
Integral_major is the integration value of the signal for the major diastereomer.
-
Integral_minor is the integration value of the signal for the minor diastereomer.
Self-Validating System: To ensure the accuracy of the method, it is crucial that the derivatization reaction proceeds to completion for both enantiomers. An incomplete reaction could lead to kinetic resolution, resulting in an inaccurate ee value. This can be verified by analyzing the reaction mixture by LC-MS to confirm the complete consumption of the starting carboxylic acid. Additionally, running a control reaction with a racemic standard of the carboxylic acid should yield an ee of 0% (within experimental error).
Case Study: Determination of ee for Ibuprofen
| Parameter | Expected Observation |
| Analyte | (R/S)-Ibuprofen |
| CDA | (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine |
| Products | Diastereomeric amides: (R)-Ibu-(R)-Amine and (S)-Ibu-(R)-Amine |
| ¹H NMR | Look for separation of the signals for the α-proton of the ibuprofen moiety and the benzylic proton of the amine moiety. |
| ¹⁹F NMR | Expect two well-resolved singlets in the proton-decoupled spectrum, corresponding to the -CF₃ groups of the two diastereomers. |
| Expected Δδ in ¹⁹F NMR | Typically in the range of 0.05 - 0.2 ppm, which is sufficient for baseline separation on a standard NMR spectrometer (e.g., 400 MHz). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Signal Separation in NMR | Insufficient magnetic field strength or suboptimal shimming. | Use a higher field NMR spectrometer if available. Carefully shim the magnet. |
| Choice of NMR solvent. | Try different deuterated solvents (e.g., C₆D₆, acetone-d₆) as solvent effects can influence the chemical shift difference between diastereomers. | |
| Inaccurate ee Values | Incomplete derivatization reaction (kinetic resolution). | Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the coupling reagents. Monitor by TLC or LC-MS. |
| Racemization of the CDA or the analyte. | Ensure the use of high-purity CDA. The EDC/HOBt coupling method is designed to minimize racemization. Avoid harsh reaction conditions (e.g., high temperatures). | |
| Broad NMR Signals | Sample aggregation or presence of paramagnetic impurities. | Dilute the NMR sample. Filter the sample through a small plug of cotton wool in a pipette. |
Conclusion
The use of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a chiral derivatizing agent provides a reliable and accurate method for the determination of enantiomeric excess of chiral carboxylic acids. The straightforward derivatization protocol, coupled with the high sensitivity and resolution offered by ¹⁹F NMR spectroscopy, makes this a valuable analytical tool for researchers in the pharmaceutical and chemical industries. The principles and protocols outlined in this note can be adapted to a wide range of chiral carboxylic acid analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Separation of 2,2,2-trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Abstract
This application note provides a comprehensive and detailed protocol for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. As a key chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is critical.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a systematic workflow from initial screening of Chiral Stationary Phases (CSPs) to final method optimization. We will explore the underlying principles of chiral recognition for fluorinated amines and provide practical, step-by-step instructions to achieve baseline separation.
Introduction: The Challenge of Fluorinated Chiral Amines
Chiral amines are foundational intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is paramount, as different enantiomers can exhibit widely varying pharmacological, metabolic, and toxicological profiles. Consequently, robust and reliable analytical methods for separating and quantifying enantiomers are essential for regulatory compliance and quality control.
The target analyte, 2,2,2-trifluoro-1-(p-tolyl)ethanamine, presents a unique challenge due to the presence of a trifluoromethyl (-CF3) group. This highly electronegative group significantly reduces the basicity of the adjacent amine.[2][3] This alteration in electronic properties can profoundly affect the interactions between the analyte and the chiral stationary phase, making method development less predictable than for non-fluorinated analogues.[2] A systematic screening approach is therefore not just recommended but necessary.
This guide will focus on direct chiral separation using CSPs, which is the most prevalent and efficient technique in modern chromatography.[4][5] We will primarily consider polysaccharide-based CSPs, as they are known for their broad selectivity and high success rate in resolving a wide range of racemates, including primary amines.[2]
| Compound Information | |
| Compound Name | This compound |
| CAS Number | 1186195-01-6[6][7][8][9] |
| Molecular Formula | C₉H₁₁ClF₃N[6][10] |
| Molecular Weight | 225.64 g/mol [6][10] |
| Structure |
|
| CC1=CC=C(C(N)C(F)(F)F)C=C1.[H]Cl |
Foundational Strategy: A Phased Approach to Method Development
A trial-and-error approach to chiral method development can be inefficient and costly.[4] We advocate for a structured, two-phase strategy: an initial broad screening phase to identify promising conditions, followed by a systematic optimization phase to refine the separation.
Caption: High-level workflow for chiral method development.
Phase 1 Protocol: Column and Mobile Phase Screening
The goal of this phase is to rapidly identify a CSP and mobile phase system that shows any enantioselectivity. Baseline resolution is not the primary objective here; finding a "hit" is.
Rationale for CSP and Mobile Phase Selection
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the industry workhorse for chiral separations due to their versatility and success across a broad range of compounds.[11] We recommend screening on at least one amylose-based and one cellulose-based column. Immobilized versions (e.g., Chiralpak IA, IB, IC) are preferred as they offer greater solvent compatibility and robustness.[1]
-
Mobile Phase Modes:
-
Normal Phase (NP): Often the preferred mode for separating free amines.[2] It typically uses a non-polar solvent like hexane or heptane with a polar modifier (alcohol). The interactions are primarily hydrogen bonding, dipole-dipole, and π-π interactions.[4]
-
Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile and/or methanol. This mode can offer different selectivity and is useful if the analyte has poor solubility in normal-phase solvents.
-
Step-by-Step Screening Protocol
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in methanol or ethanol.
-
Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase for each experiment. Ensure complete dissolution.
-
-
Instrumentation & General Conditions:
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Detection: UV at 220 nm or 254 nm. A photodiode array (PDA) detector is useful to confirm peak purity.
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
-
Screening Conditions:
-
Run the sample on each of the selected columns using the mobile phases listed in the table below.
-
Allow the system to equilibrate with each new mobile phase for at least 30 minutes.
-
Table 1: Recommended Screening Conditions
| Screen No. | Column Type (Example) | Mode | Mobile Phase Composition | Additive |
| 1 | Amylose-based (e.g., Chiralpak® IA) | NP | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| 2 | Amylose-based (e.g., Chiralpak® IA) | NP | n-Hexane / Ethanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| 3 | Cellulose-based (e.g., Chiralcel® OD-H) | NP | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| 4 | Cellulose-based (e.g., Chiralcel® OD-H) | PO | Acetonitrile / Methanol (99:1, v/v) | 0.1% DEA or Butylamine |
-
Causality Behind Choices:
Phase 2 Protocol: Method Optimization
Once a screening condition shows partial or full separation, the next step is to optimize it to achieve baseline resolution (Resolution, Rs ≥ 1.5) with good peak shape (Tailing factor, Tf ≈ 1.0-1.2).
Caption: Iterative process for chiral method optimization.
Step-by-Step Optimization Protocol
Let's assume Screen No. 1 (Amylose column with Hexane/IPA) showed the most promise.
-
Optimize Alcohol Modifier Percentage:
-
Rationale: The percentage of alcohol modifier is one of the most powerful parameters for controlling retention and resolution in normal phase. Generally, decreasing the alcohol content increases retention and often improves resolution, up to a point.
-
Procedure:
-
Prepare mobile phases with varying percentages of isopropanol (IPA):
-
n-Hexane / IPA (95:5, v/v) + 0.1% DEA
-
n-Hexane / IPA (85:15, v/v) + 0.1% DEA
-
n-Hexane / IPA (80:20, v/v) + 0.1% DEA
-
-
Inject the sample under each condition and record retention times (k'), selectivity (α), and resolution (Rs).
-
-
-
Optimize Additive Concentration:
-
Rationale: While 0.1% is a good starting point, the concentration of the basic additive can be fine-tuned to improve peak shape. Too little may result in tailing; too much can sometimes reduce retention or affect selectivity.
-
Procedure: Using the best alcohol percentage from the previous step, test DEA concentrations of 0.05% and 0.2%.
-
-
Optimize Temperature and Flow Rate:
-
Rationale: Temperature can affect chiral recognition. Lower temperatures often increase resolution but also increase analysis time and pressure. Flow rate is primarily adjusted to shorten run times without sacrificing resolution.
-
Procedure:
-
Test column temperatures of 15 °C and 35 °C to see the effect on resolution.
-
If resolution is very high (Rs > 2.5), the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the analysis time.
-
-
Final Recommended Method & Expected Results
Based on common outcomes for similar separations, a hypothetical optimized method is presented below.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector |
| Column | Chiralpak® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% (v/v) Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 0.1 mg/mL in mobile phase |
Expected Results
Under these conditions, baseline separation of the two enantiomers is expected.
Table 2: Hypothetical Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 6.5 min | ~ 7.8 min |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Selectivity (α) | \multicolumn{2}{c | }{1.25} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
A chromatogram would show two well-resolved, symmetrical peaks corresponding to the two enantiomers.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No separation on any column | The selected CSPs are not suitable. | Try a CSP with a different selector (e.g., a cyclodextrin or macrocyclic glycopeptide-based column).[2][12] |
| Poor peak shape (tailing) | Insufficient or incorrect mobile phase additive. Secondary interactions with silica. | Increase the concentration of the basic additive (e.g., DEA to 0.2%). Ensure the amine is in its free base form if required by the method (less likely with an amine additive).[2] |
| Poor resolution (Rs < 1.5) | Mobile phase composition is not optimal. | Decrease the percentage of the alcohol modifier to increase retention and selectivity. Try a different alcohol (e.g., ethanol instead of isopropanol).[2] |
| Drifting retention times | Poor column equilibration. Temperature fluctuations. | Ensure the column is fully equilibrated with the mobile phase (at least 20-30 column volumes). Use a column thermostat. |
Conclusion
This application note outlines a systematic and scientifically grounded strategy for developing a chiral HPLC method for this compound. By employing a logical two-phase approach of screening followed by optimization, a robust and reliable method can be efficiently achieved. The use of polysaccharide-based CSPs in normal phase with a basic additive provides a high-probability starting point for this class of fluorinated amines. The final method demonstrates excellent resolution and peak shape, suitable for accurate enantiomeric purity determination in pharmaceutical development and quality control environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. appchemical.com [appchemical.com]
- 7. chemscene.com [chemscene.com]
- 8. parchem.com [parchem.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. chemscene.com [chemscene.com]
- 11. ijrpr.com [ijrpr.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Enantiomeric Resolution of Chiral Amines via Derivatization with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine
Abstract
The accurate determination of enantiomeric purity is a critical aspect of drug development, metabolomics, and stereoselective synthesis. This application note provides a comprehensive guide to the derivatization of primary and secondary chiral amines using 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This method facilitates the formation of diastereomeric amides, which can be readily separated and quantified using standard achiral chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). We present detailed, field-proven protocols, an exploration of the underlying chemical principles, and expert insights to ensure robust and reliable results.
Introduction: The Imperative of Chiral Separation
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules. The stereoisomers (enantiomers) of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances.
Direct separation of enantiomers often requires specialized and costly chiral stationary phases (CSPs) for chromatography. An effective and widely adopted alternative is chiral derivatization.[1][2] This technique involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, achiral chromatographic columns.[4][5]
2,2,2-Trifluoro-1-(p-tolyl)ethanamine serves as an excellent CDA for several reasons:
-
High Reactivity: The primary amine group of the reagent readily reacts with activated carboxylic acid derivatives of the target amine (after conversion) or directly with other functional groups to form stable amide bonds.
-
Introduction of a Trifluoromethyl Group: The trifluoromethyl (CF3) group enhances the volatility of the derivatives, making them highly suitable for GC analysis. Furthermore, its electron-withdrawing nature improves chromatographic peak shape and can enhance sensitivity in electron capture detection (ECD).
-
Steric Hindrance and Rigidity: The rigid structure of the resulting diastereomeric amides, influenced by the bulky tolyl and trifluoromethyl groups, often leads to significant differences in their interaction with the stationary phase, resulting in excellent chromatographic resolution.
This guide will provide the necessary protocols and scientific rationale for the successful application of this compound in the analytical workflow for chiral amines.
Principle of the Method: From Enantiomers to Separable Diastereomers
The core of this analytical method is the conversion of a pair of enantiomeric amines, (R)-Amine and (S)-Amine, into a pair of diastereomers by reaction with a single enantiomer of the chiral derivatizing agent, for instance, (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
The reaction proceeds via the formation of an amide bond. Typically, the amine analyte is first converted to a more reactive species, or the derivatizing agent's amine is reacted with a suitable coupling agent to facilitate amide bond formation with the target amine. The resulting diastereomers, (R,R) and (S,R), will have different spatial arrangements and, therefore, different physical properties, which allows for their separation using standard chromatographic techniques.
Reaction Mechanism: Amide Bond Formation
The derivatization reaction is a nucleophilic acyl substitution. The amine analyte acts as a nucleophile, attacking the carbonyl carbon of an activated form of the derivatizing agent, or vice-versa. For the derivatization to occur, the hydrochloride salt of 2,2,2-trifluoro-1-(p-tolyl)ethanamine must be neutralized to the free amine, typically by the addition of a non-nucleophilic base.
The general reaction scheme is as follows:
(R/S)-Amine + (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine → (R,R)-Diastereomer + (S,R)-Diastereomer
The workflow for this process is illustrated in the diagram below.
Caption: General workflow for the derivatization and analysis of chiral amines.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required depending on the specific amine analyte and the available instrumentation.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride | ≥98% Purity | ChemScene[6] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Thermo Fisher Scientific |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals |
| Acetonitrile (ACN) | HPLC or GC Grade | Fisher Scientific |
| Hexane | HPLC or GC Grade | EMD Millipore |
| Ethyl Acetate | HPLC or GC Grade | J.T. Baker |
| Hydrochloric Acid (HCl) | 0.1 M solution | Fluka |
| Sodium Sulfate | Anhydrous, Granular | Merck |
Protocol for Derivatization of a Chiral Primary Amine
This protocol is designed for a typical analytical-scale reaction.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the racemic amine sample into a 2 mL screw-cap vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in anhydrous dichloromethane.
-
Prepare a 10 mg/mL solution of DCC (or EDC) in anhydrous dichloromethane.
-
-
Reaction Setup:
-
To the dried amine sample, add 500 µL of the (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride solution.
-
Add 2 equivalents of triethylamine to neutralize the hydrochloride and act as a base catalyst.
-
Add 1.2 equivalents of the DCC (or EDC) solution to the vial.
-
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours. For less reactive amines, the temperature can be increased to 40-50°C.
-
Work-up:
-
Quench the reaction by adding 500 µL of 0.1 M HCl.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS or HPLC analysis.
-
GC-MS Analysis Protocol
The trifluoromethyl group makes the derivatives highly suitable for GC analysis.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
HPLC-UV Analysis Protocol
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting point is 60:40 (ACN:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or a wavelength appropriate for the chromophore of the analyte.
Data Interpretation and System Validation
A successful derivatization and separation will result in two distinct peaks in the chromatogram, corresponding to the two diastereomers.
| Parameter | Expected Outcome | Troubleshooting |
| Peak Resolution (Rs) | Baseline separation (Rs > 1.5) between the two diastereomer peaks. | Optimize chromatographic conditions (temperature program for GC, mobile phase composition for HPLC). |
| Peak Tailing | Symmetrical peaks (Tailing factor close to 1). | Ensure complete derivatization. Check for active sites in the GC inlet or column. Use a mobile phase additive in HPLC.[7] |
| Enantiomeric Ratio (ER) | The ratio of the peak areas of the two diastereomers should reflect the enantiomeric composition of the sample. | For a racemic sample, the peak areas should be approximately equal (50:50). |
To ensure the validity of the method, it is crucial to:
-
Analyze a racemic standard of the amine to confirm the elution order and establish the chromatographic separation.
-
Analyze a blank sample (containing only the derivatization reagents) to identify any potential interfering peaks.
-
For quantitative analysis, a calibration curve should be prepared using standards of known enantiomeric composition.
Causality and Expert Insights
-
Choice of Base: Triethylamine is a common choice as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the amine analyte.
-
Coupling Agents: DCC and EDC are carbodiimides that activate carboxylic acids for amide bond formation. EDC is often preferred for its water-soluble urea byproduct, which simplifies the work-up procedure.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane or acetonitrile are essential to prevent hydrolysis of the coupling agent and the activated intermediate.
-
Reaction Temperature and Time: While many derivatizations proceed at room temperature, gentle heating can be employed to accelerate the reaction for sterically hindered or less reactive amines. However, excessive heat should be avoided to prevent potential racemization of the chiral derivatizing agent.[8]
The logical flow of the derivatization and analysis process is depicted below.
Caption: Logical flow from racemic amine to enantiomeric quantification.
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable and robust method for the enantiomeric analysis of chiral amines. The formation of stable, volatile, and chromatographically separable diastereomers allows for the use of standard GC-MS and HPLC instrumentation. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for the critical task of chiral purity assessment.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Large-Scale Chiral Separation: Application and Protocols for 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development
In the landscape of pharmaceutical sciences and drug development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may be responsible for the desired therapeutic effect (the eutomer), its counterpart (the distomer) can be inactive, less active, or even contribute to adverse effects. Regulatory bodies worldwide now mandate the characterization of individual enantiomers, driving the demand for robust and scalable methods for chiral separation.
This guide provides a comprehensive overview of the application of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a powerful resolving agent for the large-scale separation of chiral carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." We will delve into the underlying principles of diastereomeric salt crystallization, provide detailed protocols for its application, and discuss strategies for process optimization, including the crucial steps of resolving agent recovery and racemization of the undesired enantiomer.
The Resolving Agent: Properties of this compound
This compound is a chiral amine that has proven to be an effective resolving agent for acidic chiral compounds. Its efficacy stems from a combination of its structural features and physicochemical properties. The presence of the trifluoromethyl group can enhance the crystallinity of the resulting diastereomeric salts and introduce unique intermolecular interactions, which can lead to greater differences in solubility between the two diastereomers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1186195-01-6[1][2] |
| Molecular Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 225.64 g/mol [1][2] |
| Appearance | White to off-white solid |
| Chirality | Available as both (R) and (S) enantiomers |
The Principle of Diastereomeric Salt Crystallization
The foundation of this large-scale chiral separation technique lies in the conversion of a racemic mixture of a chiral carboxylic acid into a pair of diastereomeric salts. This is achieved by reacting the racemate with a single enantiomer of a chiral base, in this case, this compound.
Enantiomers possess identical physical properties, making their direct separation by standard techniques like crystallization challenging. However, diastereomers have distinct physical properties, including different solubilities in a given solvent system. This difference in solubility is the cornerstone of the resolution process. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution, while the other remains dissolved.
The separated diastereomeric salt can then be treated with an acid to liberate the desired enantiomer of the carboxylic acid in high enantiomeric purity. The chiral resolving agent can also be recovered and recycled, a critical consideration for the economic viability of large-scale industrial processes.
Figure 1: General workflow for chiral resolution by diastereomeric salt crystallization.
Application Note: Large-Scale Chiral Separation of Profens
This section provides a generalized protocol for the chiral resolution of a racemic profen (e.g., ibuprofen, naproxen, ketoprofen) using (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. It is crucial to note that the optimal conditions, particularly the choice of solvent and temperatures, will vary depending on the specific profen and must be determined experimentally.
Materials and Equipment
-
Racemic profen
-
(S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
-
Suitable solvent(s) (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof)
-
Anti-solvent (e.g., water, heptane)
-
Hydrochloric acid (HCl) or other suitable acid for salt breaking
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Large-scale reaction vessel with temperature control and agitation
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven (vacuum or atmospheric)
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)
Protocol: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic profen in the chosen solvent or solvent mixture. The concentration should be optimized to ensure complete dissolution at an elevated temperature while allowing for efficient crystallization upon cooling.
-
Addition of Resolving Agent: Add (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride to the solution. The stoichiometry of the resolving agent is a critical parameter. Typically, a molar ratio of 0.5 to 1.0 equivalent of the resolving agent to the racemic profen is used. Using a sub-stoichiometric amount can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Heating and Homogenization: Heat the mixture with agitation to ensure complete dissolution of both the profen and the resolving agent, forming the diastereomeric salts in situ.
-
Controlled Cooling and Crystallization: Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. The cooling rate should be carefully controlled to promote the formation of large, pure crystals. Seeding with a small amount of the desired diastereomeric salt can be beneficial to initiate crystallization and control crystal size.
-
Aging: Hold the slurry at the final crystallization temperature for a period to allow for the crystallization to reach equilibrium and maximize the yield and diastereomeric excess.
-
Filtration and Washing: Isolate the crystallized diastereomeric salt by filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under appropriate conditions (e.g., in a vacuum oven) to a constant weight.
Protocol: Liberation of the Enantiopure Acid and Recovery of the Resolving Agent
-
Salt Breaking: Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidification: Add an aqueous acid (e.g., HCl) to the suspension with stirring until the pH is acidic (typically pH 1-2). This will protonate the carboxylate of the profen and deprotonate the amine of the resolving agent.
-
Phase Separation: Separate the organic and aqueous layers. The enantiomerically enriched profen will be in the organic layer, while the hydrochloride salt of the resolving agent will be in the aqueous layer.
-
Isolation of the Enantiopure Acid: Wash the organic layer with water and then brine. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiopure profen.
-
Recovery of the Resolving Agent: To the aqueous layer containing the resolving agent hydrochloride, add a base (e.g., NaOH) to deprotonate the amine. Extract the free base of the resolving agent into an organic solvent. The solvent can then be removed to recover the resolving agent, which can be recycled.
Process Optimization and Scale-Up Considerations
For a successful and economical large-scale chiral resolution, several factors need to be carefully optimized:
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is essential.
-
Stoichiometry of the Resolving Agent: As mentioned, using a sub-stoichiometric amount of the resolving agent can be advantageous.
-
Temperature Profile: The initial dissolution temperature, cooling rate, and final crystallization temperature all impact the yield and purity of the product.
-
Agitation: Proper agitation is necessary to ensure homogeneity and facilitate mass transfer during crystallization.
-
Racemization of the Unwanted Enantiomer: To improve the overall process yield beyond the theoretical 50%, the unwanted enantiomer remaining in the mother liquor can be racemized and recycled back into the process. For profens, racemization can often be achieved by heating in the presence of a base.
-
Recycling of the Resolving Agent: An efficient process for the recovery and recycling of the expensive chiral resolving agent is crucial for the economic feasibility of the industrial process.
Safety and Handling of this compound
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[2]
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed or inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, and eye/face protection.[2]
-
Use only outdoors or in a well-ventilated area.[2]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
-
If on Skin: Wash with plenty of water and soap.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Conclusion
The use of this compound as a chiral resolving agent offers a potent and scalable solution for the separation of racemic carboxylic acids, particularly within the profen family of NSAIDs. The principles of diastereomeric salt crystallization, when coupled with careful process optimization, including racemization of the undesired enantiomer and recycling of the resolving agent, provide an economically viable pathway to enantiomerically pure active pharmaceutical ingredients. This guide serves as a foundational resource for researchers and professionals in drug development, enabling them to harness the power of this fluorinated chiral amine for large-scale chiral separations.
References
Application Note: Enzymatic Kinetic Resolution of Amines and Alcohols for the Synthesis of Enantiopure Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often confined to a single enantiomer.[1] Enzymatic kinetic resolution (EKR) has emerged as a powerful and widely adopted method for accessing these valuable building blocks. This technique leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, preferentially catalyzing the transformation of one enantiomer while leaving the other largely unreacted.[2] This differential reaction rate allows for the efficient separation of a racemate into two enantioenriched fractions: the product and the remaining substrate.
This application note provides a comprehensive guide to the principles, practical considerations, and detailed protocols for the enzymatic kinetic resolution of racemic amines and alcohols. It is designed to equip researchers with the necessary knowledge to successfully implement this green and efficient biocatalytic method in their own laboratories.
Principles of Enzymatic Kinetic Resolution
The fundamental principle of kinetic resolution lies in the differing reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[1] For a racemic mixture of a substrate (S), an enzyme will catalyze the conversion of the more reactive enantiomer (e.g., R-S) into a product (P) at a significantly higher rate (kR) than the less reactive enantiomer (S-S, rate kS).
This process is most commonly applied to the acylation of racemic alcohols and amines. Enzymes such as lipases, proteases, and esterases are frequently employed to catalyze the transfer of an acyl group from an acyl donor to one enantiomer of the substrate.[2] The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. An E-value greater than 100 is generally considered excellent for preparative scale resolutions.[3]
A key limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[1] However, this can be overcome by a more advanced technique known as dynamic kinetic resolution (DKR). In DKR, the enzymatic resolution is coupled with an in situ racemization of the less reactive enantiomer.[4][5] This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving a yield of up to 100%.[6][7]
Key Advantages of Enzymatic Kinetic Resolution:
-
High Enantioselectivity: Many commercially available enzymes offer excellent enantioselectivity for a broad range of substrates.[1]
-
Mild Reaction Conditions: Reactions are typically performed at or near room temperature and atmospheric pressure, preserving sensitive functional groups and minimizing side reactions.[1]
-
Green Chemistry: As biocatalysts, enzymes are environmentally benign, biodegradable, and can often be utilized in non-toxic organic solvents or even solvent-free systems.[1]
-
Broad Substrate Scope: A wide variety of enzymes are available, allowing for the resolution of a diverse range of alcohol and amine structures.[1]
Experimental Workflow Overview
The general workflow for an enzymatic kinetic resolution experiment is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chiral Resolution with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Welcome to the technical support center for chiral resolution using 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for improving enantiomeric excess (e.e.). As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested strategies to help you overcome common challenges in diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and the principles of diastereomeric salt resolution.
Q1: What is this compound and why is it used as a chiral resolving agent?
A1: this compound is a chiral amine provided as a hydrochloride salt[1][2]. It is used as a chiral resolving agent for the separation of racemic acids. The core principle involves reacting the racemic acid with one enantiomer of the chiral amine (the resolving agent) to form a pair of diastereomeric salts.[3][4][5]. These diastereomers have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization[6][7]. The trifluoromethyl and p-tolyl groups on this specific agent create unique steric and electronic environments that can lead to well-defined, crystalline salts with significant solubility differences, which is the key to a successful resolution.
Q2: Do I need to freebase the hydrochloride salt before use?
A2: Yes, in most cases. The hydrochloride salt is the protonated form of the amine and will not readily react with a carboxylic acid to form the desired diastereomeric salt. You must first neutralize the hydrochloride salt with a base (e.g., NaOH, NaHCO₃) and extract the free amine into an organic solvent. The purified free amine is then used for the resolution experiment. This initial step is critical for ensuring efficient salt formation with your target racemic acid.
Q3: What makes a good resolving agent and solvent system?
A3: An effective chiral resolving agent must be enantiomerically pure and readily form stable, crystalline salts with the compound you wish to resolve.[6]. Crucially, the resulting pair of diastereomeric salts must have a significant difference in solubility in a common, practical solvent system[6][8]. The choice of solvent is paramount; an ideal solvent will maximize this solubility difference, allowing the less soluble diastereomer to crystallize in high purity while the more soluble one remains in the mother liquor[6][9].
Q4: How is enantiomeric excess (e.e.) determined after the resolution?
A4: After isolating the less soluble diastereomeric salt and liberating the chiral acid from the resolving agent, the enantiomeric excess must be determined analytically. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[10][11]. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, and Circular Dichroism (CD) spectroscopy[10][12][13][14].
Troubleshooting Guide: Improving Enantiomeric Excess
This section provides a structured approach to troubleshooting common issues encountered during chiral resolution experiments.
Problem 1: No Crystallization or Product "Oiling Out"
This is a frequent and frustrating issue where the diastereomeric salts fail to precipitate or separate from the solution as a liquid phase instead of a solid.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating both diastereomeric salts, preventing the necessary supersaturation for crystallization.[15].
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., alcohols like ethanol and isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene or heptane). Using a mixed solvent system, often a "solvent" and an "anti-solvent," provides greater flexibility in fine-tuning solubility.[9][15].
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution is below its solubility limit at that temperature.
-
High Concentration or Low Melting Point: The phenomenon of "oiling out" often occurs when the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[9].
Problem 2: Low Enantiomeric Excess (e.e.) of the Final Product
This indicates that the separation of the diastereomers was inefficient, resulting in a product that is only slightly enriched in the desired enantiomer.
Possible Causes & Solutions:
-
Poor Diastereomeric Salt Selectivity: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization.[8][11].
-
Solution 1: Optimize the Solvent System. This is the most critical factor. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomers.[9]. Even switching between similar solvents, like methanol and ethanol, can dramatically alter the outcome.[6].
-
Solution 2: Control the Cooling Rate. A slow, controlled cooling profile often yields crystals of higher purity than rapid cooling, which can trap the more soluble diastereomer in the crystal lattice.[3][6]. An insulated container or a programmable cooling bath can be used to ensure a gradual temperature decrease.
-
Solution 3: Perform Recrystallization. The most reliable method to improve the purity of a crystalline solid is recrystallization.[6]. Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until no further improvement in optical rotation or e.e. is observed.[16].
-
Problem 3: Low Yield of the Desired Diastereomer
While the purity (e.e.) might be high, the amount of recovered material is unacceptably low.
Possible Causes & Solutions:
-
High Solubility of the Desired Salt: The desired, "less-soluble" diastereomer may still have significant solubility in the mother liquor, especially at the filtration temperature.
-
Solution 1: Optimize Crystallization Temperature. Ensure the solution is thoroughly cooled before filtration. Placing the flask in an ice bath for 20-30 minutes can maximize precipitation.[6].
-
Solution 2: Minimize Washing. Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove adhering mother liquor without dissolving a significant amount of the product.[6].
-
-
Suboptimal Stoichiometry: The molar ratio between the racemic compound and the resolving agent can influence both yield and purity.[3].
-
Solution: While a 1:1 ratio is a common starting point, it is often beneficial to screen ratios from 0.5 to 1.0 equivalents of the resolving agent relative to the racemate. This can prevent the precipitation of the resolving agent itself and fine-tune the solid-liquid phase equilibrium.[15].
-
-
Premature Filtration: Filtering too early may leave a substantial amount of the desired product still in solution.
-
Solution: Monitor crystal formation over time. Allow sufficient time for the crystallization to reach equilibrium. Small-scale experiments can help determine the optimal crystallization period.[8].
-
Experimental Protocols & Data
Protocol 1: General Procedure for Chiral Resolution of a Racemic Acid
This protocol provides a foundational methodology for using 2,2,2-trifluoro-1-(p-tolyl)ethanamine as the resolving agent.
-
Preparation of the Free Amine:
-
Dissolve this compound in water.
-
Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is >10.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
-
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve 10.0 mmol of the racemic acid in a suitable solvent (e.g., 100 mL of ethanol), heating gently if necessary.
-
In a separate flask, dissolve 10.0 mmol (1.0 equivalent) of the enantiomerically pure 2,2,2-trifluoro-1-(p-tolyl)ethanamine free base in a minimal amount of the same solvent.
-
Add the amine solution to the acid solution and stir the mixture.
-
-
Fractional Crystallization:
-
Heat the combined solution until all solids dissolve.
-
Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[6].
-
Once crystal formation at room temperature has ceased, place the flask in an ice bath for 30-60 minutes to maximize precipitation.[6].
-
-
Isolation and Liberation of the Enantiomer:
-
Collect the crystalline precipitate by vacuum filtration. Wash the crystals sparingly with a small volume of ice-cold solvent.
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and 1M aqueous hydrochloric acid (HCl).
-
Stir vigorously until the solid dissolves and partitions between the two phases.
-
Separate the organic layer (containing the pure chiral acid) and wash it with water and brine. Dry over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched acid. The aqueous layer contains the resolving agent, which can be recovered.[7].
-
Data Presentation: Example of a Solvent Screening
The selection of an appropriate solvent is paramount for achieving high enantiomeric excess. The table below illustrates hypothetical results from a solvent screening for the resolution of a racemic acid.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield of Crystals (%) | Observations |
| Methanol | 68% | 72% | Rapid crystallization upon cooling, small needles. |
| Ethanol | 92% | 65% | Slower crystal growth, well-formed prisms.[6] |
| Isopropanol | 97% | 48% | Very slow crystallization over several hours.[6] |
| Ethyl Acetate | 55% | 80% | Oiled out initially, solidified on standing. |
| Acetonitrile | 85% | 55% | Moderate cooling rate required. |
| Toluene | 40% | 30% | Poor solubility of the salt mixture. |
This table is illustrative. Optimal conditions must be determined empirically for each specific racemic acid.
Visualizations
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
The following diagram outlines the general workflow for separating enantiomers using a chiral resolving agent.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Decision Tree for Low Enantiomeric Excess
This diagram provides a logical path for addressing low e.e. in your resolution experiment.
Caption: Troubleshooting decision tree for improving low enantiomeric excess.
References
- 1. chemscene.com [chemscene.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uma.es [uma.es]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Poor Separation of 2,2,2-trifluoro-1-(p-tolyl)ethanamine Hydrochloride Diastereomers
An in-depth guide to resolving diastereomers of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride for researchers, scientists, and drug development professionals.
Introduction
2,2,2-trifluoro-1-(p-tolyl)ethanamine is a chiral primary amine, a structural motif of significant interest in pharmaceutical development. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable building block.[1] However, the separation of its stereoisomers, which can exhibit vastly different biological activities, presents a significant analytical and preparative challenge.[2][3] This guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and foundational knowledge to overcome poor separation of the diastereomeric salts of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My diastereomers are co-eluting or showing very poor resolution (Rs < 1.0) by HPLC. What are my initial steps?
Poor resolution is the most common challenge and typically stems from suboptimal mobile or stationary phase conditions. A systematic approach is required to diagnose and solve the issue.
Causality: Chiral recognition depends on the differential interaction between the two diastereomers and the chiral stationary phase (CSP).[4] The mobile phase composition directly mediates the strength and nature of these interactions. An incorrect choice in either will fail to produce the necessary difference in retention, leading to co-elution.
Troubleshooting Workflow:
The logical flow for troubleshooting poor resolution should follow a systematic process of elimination, starting with the parameters that have the greatest impact.
Caption: Troubleshooting workflow for poor diastereomer resolution.
Step-by-Step Protocol:
-
Confirm System Suitability: Before modifying the method, ensure your HPLC system is performing correctly. Check for stable pressure, consistent flow rate, and low baseline noise.
-
Optimize Mobile Phase Polarity: The elution strength of your mobile phase is critical. For normal-phase chromatography on polysaccharide columns, vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane or heptane mobile phase. Start with a 10% alcohol concentration and screen in 5% increments (e.g., 5%, 10%, 15%, 20%).
-
Select the Right Organic Modifier: The choice of alcohol can dramatically alter selectivity. Ethanol often provides different selectivity compared to isopropanol due to its hydrogen bonding characteristics.
-
Change the Chiral Stationary Phase (CSP): If mobile phase optimization fails, the chosen CSP may not be suitable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are workhorses for chiral separations and are a good starting point.[5] However, for primary amines, crown ether-based CSPs can offer unique and superior selectivity.[6]
Q2: I'm observing significant peak tailing. How can I improve the peak shape?
Peak tailing with basic compounds like amines is a classic problem in chromatography.
Causality: The primary amine in your analyte is basic. It can undergo strong, secondary ionic interactions with residual acidic silanol groups present on the surface of silica-based CSPs. These high-energy interactions lead to delayed elution for a fraction of the analyte molecules, resulting in a tailed peak.
Recommended Solutions:
-
Use a Basic Additive: The most effective solution is to add a small amount of a competing base to your mobile phase. This additive will "mask" the active silanol sites on the stationary phase, preventing them from interacting with your analyte.
-
For Normal Phase (Polysaccharide CSPs): Add 0.1% to 0.2% (v/v) of diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
-
For SFC: Similar basic additives are often required for polysaccharide phases.[7]
-
-
Use an Acidic Additive with a Crown Ether CSP: It is critical to note that crown ether columns require an acidic mobile phase for separation of primary amines. A typical additive would be 0.8% trifluoroacetic acid (TFA).[6] Using a basic additive here will destroy the separation mechanism.
-
Consider Additive "Memory Effects": Be aware that amine additives can persist on a column even after flushing, a phenomenon known as the "memory effect".[8][9] This can affect subsequent analyses of different compounds. If you switch between methods requiring acidic and basic additives, dedicate columns to each method or implement a rigorous column flushing and regeneration protocol.
Q3: My retention times are drifting between injections. What is the cause?
Inconsistent retention times compromise data integrity and make peak identification unreliable.
Causality: Drifting retention times usually point to a system that has not reached equilibrium or a change in mobile phase composition over time.
Troubleshooting Steps:
-
Ensure Column Equilibration: The stationary phase requires sufficient time to equilibrate with the mobile phase, especially when additives are used. Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.
-
Check for Solvent Volatility: In normal-phase chromatography, the mobile phase often consists of a volatile non-polar solvent (like hexane) and a less volatile polar modifier (like isopropanol). If the solvent reservoir is not adequately covered, the more volatile component can evaporate, changing the mobile phase ratio and leading to increasing retention times.[10]
-
Control Column Temperature: Temperature has a significant effect on retention. Even minor fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment is essential for reproducible results.[5]
-
Mobile Phase Preparation: Ensure mobile phases are freshly prepared and well-mixed. If using buffers, ensure they are fully dissolved and the pH is stable.
Q4: I've optimized my HPLC method, but the resolution is still insufficient for preparative work. What are my alternatives?
When HPLC resolution is maxed out, more powerful techniques or entirely different approaches are necessary.
Alternative 1: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a superior technique for chiral separations, particularly for amines.[11][12]
-
Why it Works: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[12] This allows for faster flow rates and much quicker equilibration times without a significant loss in efficiency, leading to higher throughput and faster method development.[5][7] Many separations that are challenging in HPLC are straightforward in SFC.
-
Implementation: The same polysaccharide and crown ether CSPs used in HPLC are typically used in SFC. Method development involves optimizing the organic co-solvent (often methanol), additives, back pressure, and temperature.
Alternative 2: Diastereomeric Salt Crystallization
This is a classical chemical resolution technique that can be effective for large-scale separations if a suitable resolving agent and crystallization solvent are found.[13]
-
How it Works: The racemic amine is reacted with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility.[3] By carefully selecting a solvent, one diastereomer can be selectively crystallized while the other remains in solution.[13]
-
Challenges: Finding the optimal solvent and conditions can be empirical and time-consuming. The separated crystals may not be diastereomerically pure and may require multiple recrystallization steps to achieve high purity.[14]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for separating the diastereomers of this compound?
Separation relies on the "three-point interaction" model.[4] For chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. At least one of these interactions must be stereoselective. For the diastereomers of 2,2,2-trifluoro-1-(p-tolyl)ethanamine (after derivatization with a chiral agent), the different spatial arrangements of the chiral centers lead to differences in how well they "fit" into the chiral environment of the CSP, resulting in different retention times.
Q2: Why is the hydrochloride salt form relevant to the separation?
The hydrochloride salt form makes the amine more soluble in polar solvents and can influence its ionization state. In reversed-phase chromatography, this can be a significant factor. However, for normal-phase or SFC separations, the highly polar nature of the salt can lead to very strong, undesirable interactions with the stationary phase. It is common practice to perform a sample preparation step (e.g., liquid-liquid extraction with a basic aqueous solution) to liberate the free base form of the amine before injection, which generally results in better chromatography.
Q3: Which type of chiral stationary phase (CSP) is generally most effective for this class of compounds?
There is no single "best" CSP, and screening is always recommended. However, based on common practice for chiral amines:
| CSP Type | Typical Mobile Phase System | Advantages/Considerations |
| Polysaccharide-Based | Normal Phase: Hexane/Alcohol + Basic Additive (DEA) | Broad applicability, robust, available in coated and immobilized versions.[5] |
| (e.g., Chiralpak® AD/AS, Chiralcel® OD/OJ) | SFC: CO2/Methanol + Basic Additive (DEA) | Immobilized versions are compatible with a wider range of solvents. |
| Crown Ether-Based | Normal Phase: Hexane/Alcohol + Acidic Additive (TFA) | Specifically designed for the resolution of primary amines.[6] |
| (e.g., Crownpak® CR-I) | SFC: CO2/Methanol + Acidic Additive (TFA) | Offers a unique separation mechanism that can resolve amines that fail on polysaccharide CSPs. |
Q4: What is the "memory effect" I've heard about when using amine additives?
The "memory effect" refers to the phenomenon where basic additives, like DEA or TEA, are strongly adsorbed onto the stationary phase and are not easily removed by simple flushing with the mobile phase.[8] This means that a column previously used with an amine additive may show altered performance (e.g., different selectivity or better peak shape for basic compounds) even when the additive is no longer in the mobile phase. This effect is more pronounced in normal-phase chromatography with non-polar solvents.[8][9] To mitigate this, it is best practice to dedicate columns for methods using basic additives or to use a validated, aggressive washing procedure when switching to methods that cannot tolerate a basic modifier.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomers and Their Resolution [mdpi.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. selvita.com [selvita.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and purification of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Introduction
The synthesis of chiral amines, such as this compound, is a critical process in the development of many pharmaceutical compounds.[1] The presence of impurities, particularly enantiomeric impurities, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges related to impurity removal during the synthesis of this specific chiral amine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis and purification of this compound.
FAQ 1: My final product has a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess is a frequent challenge in chiral amine synthesis. The primary cause is often incomplete resolution of the racemic mixture or racemization of the desired enantiomer during the process.
Potential Causes and Solutions:
-
Inefficient Chiral Resolving Agent: The choice of resolving agent is critical for forming diastereomeric salts with significantly different solubilities.[2] If the solubilities of the (R,R) and (S,R) or (S,S) and (R,S) diastereomeric salts are too similar, separation by crystallization will be poor.
-
Troubleshooting:
-
Screen a variety of chiral resolving agents: Commonly used agents for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2]
-
Optimize the stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of diastereomeric salt formation and crystallization.
-
-
-
Suboptimal Crystallization Conditions: The solvent system, temperature profile, and cooling rate all play a crucial role in selective crystallization.[3]
-
Troubleshooting:
-
Solvent Selection: The ideal solvent should fully dissolve both diastereomeric salts at an elevated temperature and allow for the selective precipitation of one diastereomer upon cooling. A mixture of solvents is often employed to fine-tune solubility.
-
Controlled Cooling: Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess of the isolated salt.[3] Employ a slow, gradual cooling process to promote the formation of pure crystals.
-
-
-
Racemization: The chiral center of the amine can be susceptible to racemization, especially under harsh pH or high-temperature conditions.
-
Troubleshooting:
-
Moderate pH: Avoid strongly acidic or basic conditions during workup and purification steps.
-
Temperature Control: Perform crystallization and other purification steps at the lowest effective temperature to minimize the risk of racemization.
-
-
FAQ 2: I am observing significant amounts of unreacted starting materials in my crude product. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue that complicates purification. The presence of unreacted starting materials, such as p-tolualdehyde or the trifluoromethylating agent, can interfere with the crystallization of the desired product.
Potential Causes and Solutions:
-
Reaction Kinetics: The reaction may be too slow under the current conditions.
-
Troubleshooting:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for potential side reactions or degradation.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can lead to higher conversion. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
-
-
-
Stoichiometry of Reagents: An incorrect molar ratio of reactants can leave one of the starting materials in excess.
-
Troubleshooting:
-
Verify Calculations: Double-check all calculations for the molar quantities of your reagents.
-
Use a Slight Excess of One Reagent: Employing a slight excess (e.g., 1.1 equivalents) of the less expensive or more easily removable reagent can help drive the reaction to completion.
-
-
-
Catalyst Activity: If a catalyst is used, its activity may be compromised.
-
Troubleshooting:
-
Use Fresh Catalyst: Ensure the catalyst has not degraded due to improper storage.
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Perform small-scale experiments to determine the optimal catalyst loading.
-
-
FAQ 3: My purified product contains residual solvent. What is the best way to remove it?
Answer:
Residual solvents can be detrimental to the stability and crystalline form of the final product.
Potential Causes and Solutions:
-
Inefficient Drying: The product may not have been dried for a sufficient amount of time or under adequate vacuum.
-
Troubleshooting:
-
Prolonged Drying: Dry the product under high vacuum for an extended period (e.g., 12-24 hours).
-
Elevated Temperature: Gently heating the product during drying (while monitoring for degradation) can help drive off residual solvents.
-
-
-
Solvent Entrapment in the Crystal Lattice: Some solvents can become trapped within the crystal structure of the product.
-
Troubleshooting:
-
Solvent Selection for Recrystallization: Choose a recrystallization solvent with a lower boiling point or one that is less likely to be incorporated into the crystal lattice.
-
Trituration: Slurrying the product in a non-solvent in which the desired compound is insoluble but the residual solvent is soluble can help remove trapped solvent.
-
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing Diastereomeric Recrystallization for High Enantiomeric Purity
Diastereomeric recrystallization is a powerful technique for resolving chiral amines.[4][5] The process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[2]
Workflow for Optimizing Diastereomeric Recrystallization:
Caption: Workflow for optimizing diastereomeric recrystallization.
Detailed Protocol:
-
Selection of Resolving Agent: Choose a chiral acid (e.g., (+)-tartaric acid, (S)-(+)-mandelic acid) to form diastereomeric salts with the amine.
-
Solvent Screening: In small-scale trials, test the solubility of the racemic amine and the resolving agent in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) at room temperature and at reflux.
-
Crystallization:
-
Dissolve the racemic amine and the resolving agent (typically in a 1:1 molar ratio) in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the mixture further in an ice bath to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
Liberate the free amine by treating the diastereomeric salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
Analyze the enantiomeric excess of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.
-
Data Summary: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Methanol | 64.7 | 32.7 | Good for dissolving polar compounds. |
| Ethanol | 78.4 | 24.5 | Often used in combination with water. |
| Isopropanol | 82.6 | 19.9 | Less polar than methanol and ethanol. |
| Acetonitrile | 81.6 | 37.5 | Aprotic polar solvent. |
| Water | 100 | 80.1 | Used for highly polar compounds and in solvent mixtures. |
Guide 2: Identification and Removal of Process-Related Impurities
Process-related impurities can arise from starting materials, intermediates, or side reactions. Their identification is crucial for developing an effective purification strategy.
Logical Flow for Impurity Identification and Removal:
Caption: Strategy for impurity identification and removal.
Common Impurities and Their Removal:
| Impurity | Likely Source | Recommended Removal Method |
| Unreacted p-tolualdehyde | Incomplete reaction | Column chromatography or conversion to a water-soluble bisulfite adduct. |
| Over-reduction products | Non-selective reduction | Recrystallization, as the polarity will be different from the desired amine. |
| Positional isomers | Impurities in starting materials | Difficult to remove. May require high-resolution chromatography or resynthesis with pure starting materials. |
Experimental Protocol: Acid-Base Extraction for Removing Neutral Impurities
-
Dissolve the crude amine hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine hydrochloride and liberate the free amine.
-
The free amine will partition into the organic layer, while neutral impurities may remain in the organic layer as well.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the purified free amine.
-
The amine can then be converted back to the hydrochloride salt by bubbling HCl gas through a solution of the amine or by adding a solution of HCl in an organic solvent.
References
racemization of unwanted enantiomer after resolution with 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Introduction
In chiral synthesis and purification, classical resolution using a resolving agent like 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride is a robust method for separating enantiomers. This process relies on the formation of diastereomeric salts with different solubilities, allowing for the isolation of one diastereomer through crystallization.[1] However, a significant drawback of this method is that it theoretically limits the yield of the desired enantiomer to 50%, with the other half being the "unwanted" enantiomer.[2][3] To overcome this limitation and enhance process economy and sustainability, the unwanted enantiomer can be racemized—converted back into a 1:1 mixture of both enantiomers—and recycled into the resolution process.[3][4][5] This approach, often termed a Resolution-Racemization-Recycle (R3) process, can theoretically achieve a nearly 100% yield of the desired enantiomer.[1][2]
This guide provides detailed troubleshooting protocols and answers to frequently asked questions for researchers encountering issues with the racemization step after resolving a chiral acid with this compound.
Section 1: Foundational Concepts & FAQs
This section addresses the core principles underlying the resolution and racemization process.
Q1: What is the primary goal of racemizing the unwanted enantiomer?
The primary goal is to improve the overall yield and economic viability of a chiral resolution process. By converting the undesired enantiomer back into a racemic mixture, this material is no longer waste and can be fed back into the separation process, ultimately increasing the total amount of the desired enantiomer that can be isolated.[2][3][5]
Q2: How does a chiral resolving agent like this compound facilitate separation?
This resolving agent is a chiral base. When it reacts with a racemic acid, it forms two different diastereomeric salts. For example, reacting (R/S)-acid with (R)-amine yields two distinct chemical entities: the (R)-acid-(R)-amine salt and the (S)-acid-(R)-amine salt. These diastereomers are not mirror images and thus have different physical properties, most critically, different solubilities in a given solvent system.[1] By carefully selecting the solvent, one diastereomer can be selectively crystallized and removed by filtration, while the other remains in the mother liquor.
Q3: What are the common chemical mechanisms that enable the racemization of a chiral compound?
Racemization involves the temporary conversion of the chiral center into an achiral, planar intermediate.[6][7] The specific mechanism depends on the structure of the compound, but common pathways include:
-
Enolate/Enol Formation: For compounds with an acidic proton alpha to a carbonyl group (like α-aryl carboxylic acids), a base can deprotonate the stereocenter to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar structure with equal probability, resulting in a racemic mixture.[6]
-
Imine Formation: For chiral amines, oxidation to an achiral imine followed by reduction can achieve racemization.[3][8] Similarly, reversible imine formation can lead to loss of stereochemistry.[9]
-
Carbocation Formation: Reactions that proceed through a planar carbocation intermediate at the stereocenter can also lead to racemization, as the subsequent nucleophilic attack can occur from either side.[6]
Conditions that promote these mechanisms typically involve heat, the presence of an acid or base, or a metal catalyst.[6][9][10]
Section 2: Troubleshooting Guide for Inefficient Racemization
This section provides structured guidance for diagnosing and solving common problems encountered during the racemization of the unwanted enantiomer.
Problem: Incomplete Racemization or Slow Reaction Rate
You've isolated the unwanted enantiomer, applied racemization conditions, but chiral analysis (e.g., HPLC) shows a significant amount of the starting enantiomer remains, even after prolonged reaction times.
Caption: A systematic workflow for diagnosing and resolving incomplete racemization.
-
Re-evaluate Reaction Temperature:
-
Causality: Racemization is an equilibrium process that requires overcoming an energy barrier. Elevated temperatures provide the activation energy needed to form the planar achiral intermediate.[9] For many organic acids, this requires heating.
-
Action: If your reaction is running at or near room temperature, gradually increase the heat in 10-20°C increments. Monitor the reaction by taking aliquots every hour and analyzing via chiral HPLC. Be vigilant for signs of decomposition (color change, spot-to-spot on TLC).
-
Reference Data: The table below provides general starting points.
-
| Compound Class | Typical Temperature Range | Common Solvents |
| α-Aryl Carboxylic Acids | 80 - 140 °C | Toluene, Xylene, DMF |
| α-Hydroxy Ketones | 50 - 100 °C | Ethanol, Methanol |
| Chiral Amines | 70 - 120 °C | Alcohols, Toluene |
-
Optimize Catalyst or Reagent Concentration:
-
Causality: For mechanisms involving enolates, the rate of racemization is directly influenced by the concentration and strength of the base used.[9] Similarly, acid-catalyzed racemization depends on proton availability.
-
Action:
-
For Base-Catalyzed Racemization: If using a mild base (e.g., triethylamine), consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Screen a range of concentrations from catalytic (0.1 eq) to stoichiometric (1.1 eq).
-
For Acid-Catalyzed Racemization: Ensure the acid is strong enough. If using acetic acid, consider switching to HCl or H₂SO₄ in an appropriate solvent.
-
-
Trustworthiness Check: Run a small-scale parallel screen of 3-4 different base/acid conditions to quickly identify the most effective system before scaling up.
-
-
Assess the Solvent System:
-
Causality: The solvent plays a critical role. Polar, aprotic solvents (like DMF or DMSO) can stabilize charged intermediates, while high-boiling point aromatic solvents (like toluene or xylene) are often used to achieve the necessary temperatures. Alcoholic solvents can sometimes accelerate racemization by acting as proton donors/acceptors.[11]
-
Action: If racemization is slow in a non-polar solvent like toluene, consider switching to a more polar solvent like DMF. Alternatively, adding a protic co-solvent like isopropanol to a non-polar system can sometimes increase the rate.[11]
-
Problem: Compound Degradation During Racemization
You achieve racemization, but HPLC or NMR analysis shows the formation of significant impurities or a low overall recovery of your compound.
-
Reduce Reaction Temperature and Time:
-
Causality: Degradation pathways often have higher activation energies than racemization. The most common cause of degradation is excessive heat or prolonged exposure to harsh conditions.[9]
-
Action: Find the "sweet spot." Once you identify conditions that work, try reducing the temperature by 10°C or shortening the reaction time. The goal is to achieve full racemization just before the onset of significant degradation. An experiment mapping enantiomeric excess (e.e.) and purity vs. time is highly valuable.
-
-
Use Milder Reagents:
-
Causality: A strong base or acid that effectively promotes racemization may also catalyze unwanted side reactions (e.g., elimination, condensation).
-
Action: If you are using a strong base like sodium methoxide, switch to a milder organic base like DBU or a weaker inorganic base like K₂CO₃. While the reaction may be slower, it can provide a much cleaner product.
-
-
Employ an Inert Atmosphere:
-
Causality: At elevated temperatures, some organic molecules are susceptible to oxidation.
-
Action: If you suspect oxidative degradation, repeat the experiment under a nitrogen or argon atmosphere. Degassing the solvent before use can also be beneficial.
-
Section 3: The Full Recycle Process: Protocols & Workflow
Successfully racemizing the unwanted enantiomer is only part of the process. It must be cleanly re-integrated into the resolution workflow.
Workflow: The Resolution-Racemization-Recycle (R3) Process
Caption: The complete Resolution-Racemization-Recycle (R3) workflow.
Protocol: Verification of Racemization by Chiral HPLC
Objective: To confirm that the enantiomeric excess (e.e.) of the recycled material is 0% (or <1%).
-
Sample Preparation:
-
Take a ~1 mg sample of the material from the racemization reaction.
-
Quench the catalyst if necessary (e.g., neutralize a basic reaction with a small amount of dilute acid).
-
Dissolve the sample in the HPLC mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralpak® IA, IB, or IC).[12]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is common for normal-phase separations. Additives like 0.1% trifluoroacetic acid (for acids) or 0.1% diethylamine (for bases) can improve peak shape.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the original racemic material to determine the retention times of the two enantiomers and confirm they are well-resolved.
-
Inject the sample from the racemization reaction.
-
Successful racemization is indicated by two peaks of equal area. Calculate the enantiomeric excess (e.e. %) using the formula: e.e. % = |(Area1 - Area2) / (Area1 + Area2)| * 100. The target is an e.e. of 0%.
-
Troubleshooting Chiral HPLC Analysis
-
Problem: Poor or no peak resolution.
-
Problem: Peak tailing or broad peaks.
-
Solution: This is often caused by secondary interactions with the stationary phase. Add a modifier to the mobile phase (acid for an acidic analyte, base for a basic analyte).[14] Also, ensure you are not overloading the column; try injecting a more dilute sample.
-
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. WO2015007897A1 - Method of racemisation of undesired enantiomers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
solvent selection for fractional crystallization of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride salts
As a Senior Application Scientist, I've designed this comprehensive technical support center to guide researchers, scientists, and drug development professionals through the nuances of solvent selection for the fractional crystallization of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride salts. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your chiral resolutions effectively.
Technical Support Center: Solvent Selection for Fractional Crystallization
Topic: Solvent Selection for Fractional Crystallization of this compound Salts
This guide is divided into a troubleshooting section with specific experimental issues and a frequently asked questions (FAQ) section for a broader understanding of the principles involved.
Troubleshooting Guide
This section addresses common problems encountered during the fractional crystallization of this compound salts.
Question 1: I'm not getting any crystals, or the product is "oiling out." What should I do?
Answer:
"Oiling out," where the solute separates as a liquid phase instead of a solid, is a common issue.[1] It often arises from excessively high supersaturation or a crystallization temperature that is too high.[1] Here’s a systematic approach to address this:
-
Reduce Supersaturation: Your solution might be too concentrated. Try using a more dilute solution or implementing a slower cooling rate to prevent the system from becoming excessively supersaturated.[1]
-
Introduce an Anti-Solvent: Gradually add a solvent in which the diastereomeric salt is less soluble (an anti-solvent).[1] This should be done slowly at a constant temperature to induce crystallization.
-
Solvent System Modification: The polarity of your solvent system is critical. "Oiling out" can sometimes be resolved by switching to a less polar solvent system.[2]
-
Seed the Solution: If you have a small amount of the desired crystalline diastereomeric salt, adding a seed crystal can provide a template for crystal growth and bypass the nucleation barrier.
Question 2: My crystal yield is very low. How can I improve it?
Answer:
A low yield can be attributed to several factors, primarily related to the solubility of the desired diastereomeric salt in the chosen solvent system.
-
High Solubility of the Desired Salt: If your target diastereomer is too soluble, a significant portion will remain in the mother liquor. To counter this, you can:
-
Employ an Anti-solvent: As mentioned previously, adding an anti-solvent can decrease the solubility of the desired salt and increase the yield.[2]
-
Optimize Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation, without causing the undesired diastereomer to crash out.
-
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar in your chosen solvent, the unwanted diastereomer may co-precipitate, which will not only lower the yield of the pure desired salt but also reduce its enantiomeric excess.[2] In this case, a different solvent system is necessary to enhance the solubility difference between the two diastereomers.
-
Insufficient Crystallization Time: Ensure that you have allowed enough time for the crystallization to complete before filtration. Monitor the crystal formation over time to determine the optimal crystallization period.
Question 3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer:
Low diastereomeric excess is a clear indication of poor separation between the two diastereomers. The key to improving d.e. lies in maximizing the solubility difference between the diastereomeric salts.
-
Systematic Solvent Screening: This is the most critical step. A thorough screening of various solvents and solvent mixtures is the most effective way to identify a system that provides the best separation.[2] Solvents with varying polarities and hydrogen-bonding capabilities should be explored.[3]
-
Controlled Cooling: A slow and controlled cooling rate often leads to purer crystals and better separation.[2][4] Rapid cooling can trap impurities and lead to the co-precipitation of the more soluble diastereomer.
-
Recrystallization: One of the most reliable methods to improve d.e. is to perform one or more recrystallization steps.[2] You may even consider using a different solvent system for the recrystallization to further enhance purity.
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine can significantly influence the diastereomeric excess.[2] Experiment with slightly different molar ratios to find the optimal condition.
Frequently Asked Questions (FAQs)
Question 1: What are the ideal properties of a solvent for fractional crystallization of diastereomeric salts?
Answer:
The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. Additionally, it should have a steep temperature coefficient for the solubility of the desired, less soluble diastereomer. This means that the desired salt should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, which allows for high recovery upon cooling. The solvent should also be unreactive with the salts and easily removable from the final product.
Question 2: How do I perform a systematic solvent screen?
Answer:
A systematic solvent screen is a rational approach to identifying the optimal solvent system, moving beyond simple trial and error.[5]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation of Diastereomeric Salts: Prepare a small batch of the diastereomeric salt mixture by reacting your racemic this compound with an equimolar amount of a suitable chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in a suitable initial solvent like methanol or ethanol, followed by evaporation to obtain the solid salt mixture.
-
Solvent Selection: Choose a range of solvents with varying polarities. Good starting points often include alcohols (e.g., methanol, ethanol, isopropanol), ethers (e.g., THF, 1,4-dioxane), ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile).[6] Also, consider solvent/anti-solvent systems (e.g., ethanol/water, isopropanol/hexane).
-
Solubility Trials: In small vials, add a known amount of the diastereomeric salt mixture to a measured volume of each solvent or solvent system.
-
Equilibration: Agitate the vials at a controlled elevated temperature until the solids dissolve completely. Then, allow the solutions to cool slowly to room temperature and then to a lower temperature (e.g., 0-5 °C).
-
Analysis: After a set period, filter the crystals and analyze both the solid and the mother liquor by a suitable method, such as chiral HPLC, to determine the yield and diastereomeric excess.
Data Presentation:
Summarize your findings in a table for easy comparison.
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 60 | 75 |
| Ethanol | 68 | 85 |
| Isopropanol | 75 | 92 |
| Acetone | 45 | 88 |
| Ethyl Acetate | 30 | 96 |
| Isopropanol/Hexane (4:1) | 72 | 95 |
| Ethanol/Water (9:1) | 65 | 82 |
Note: The data presented is illustrative and will vary depending on the specific resolving agent and experimental conditions.
Question 3: Should I use a single solvent or a mixed solvent system?
Answer:
Both single and mixed solvent systems have their merits. A mixed solvent system, often comprising a "solvent" in which the salts are soluble and an "anti-solvent" in which they are less soluble, offers greater flexibility for fine-tuning the solubility and supersaturation levels.[2] The choice will depend on the specific properties of your diastereomeric salts.
Question 4: How does the presence of the trifluoromethyl group on the amine affect solvent selection?
Answer:
The trifluoromethyl (CF3) group imparts unique properties to the molecule. It is a strongly electron-withdrawing and lipophilic group. This can influence the intermolecular interactions between the diastereomeric salts and the solvent molecules. You may find that fluorinated solvents or solvents with a higher polarity are more effective in differentiating the solubilities of the diastereomers.[7] The C-F bonds can participate in hydrogen bonding, which could be a key factor in the crystal packing and, consequently, the solubility.[8]
Question 5: What is the role of a phase diagram in fractional crystallization?
Answer:
A ternary phase diagram, which plots the compositions of the two diastereomers and the solvent, is a powerful tool for understanding the solid-liquid equilibrium of the system.[9][10][11][12] By constructing a phase diagram, you can predict the outcome of a crystallization process at a given temperature and composition, including the expected yield and purity of the crystallized diastereomer.[9] This allows for a more rational design and optimization of the resolution process, moving it from an empirical art to a more scientific and predictable methodology.
Visualizations
Diagram 1: General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Diagram 2: Systematic Solvent Selection Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. srdata.nist.gov [srdata.nist.gov]
- 8. US7879871B2 - Crystalline forms of tiotropium bromide - Google Patents [patents.google.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Technical Support Center: Managing Temperature Effects on Chiral Resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Welcome to our dedicated technical support guide for managing the critical parameter of temperature in the chiral resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride and related fluorinated chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral separation methods effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing insights into the causes and actionable protocols for resolution.
Q1: I am seeing poor or no enantiomeric resolution for this compound. Where do I start with temperature optimization?
Answer:
Poor resolution is a common challenge in chiral method development and temperature is a powerful tool to address this.[1] The underlying principle is that chiral recognition is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[2] The stability of these complexes is temperature-dependent.
Generally, lower temperatures enhance the subtle intermolecular interactions (like hydrogen bonding, dipole-dipole, and π-π interactions) that lead to greater enantioselectivity.[1][3] This is because the separation is often an enthalpy-driven process.[4][5] However, this is not a universal rule, and the effect of temperature can be unpredictable.[6]
Actionable Protocol: Systematic Temperature Scouting
-
Initial Screening: Begin your analysis at an ambient temperature, typically 25°C.
-
Sub-Ambient Analysis: Decrease the column temperature in increments of 5°C (e.g., 20°C, 15°C, 10°C).[1] Allow the system to fully equilibrate at each temperature before injecting your sample.
-
Above-Ambient Analysis: If lower temperatures do not yield satisfactory results, explore higher temperatures in 5°C increments (e.g., 30°C, 35°C, 40°C).[1] Be mindful of the CSP's temperature limits; polysaccharide-based phases are often limited to around 40°C, while Pirkle-type phases can tolerate up to 60°C.[7]
-
Data Evaluation: At each temperature point, carefully evaluate the resolution (Rs), selectivity (α), and efficiency (N).
Q2: My resolution of the this compound enantiomers is decreasing at lower temperatures. Isn't it supposed to improve?
Answer:
While it is a general trend that lower temperatures improve chiral resolution, the opposite can occur.[4][7] This "abnormal" behavior is often linked to the thermodynamics of the separation. Chiral separations are governed by changes in both enthalpy (ΔH°) and entropy (ΔS°).[4][8]
-
Enthalpy-Driven Separation: In most cases, the separation is enthalpy-driven, meaning the interactions between one enantiomer and the CSP are more energetically favorable. Lowering the temperature magnifies this difference, improving resolution.
-
Entropy-Driven Separation: In some instances, the separation can be entropy-driven. This might involve changes in the conformation of the CSP or the solvation of the analyte.[4] In such cases, an increase in temperature could lead to a more favorable separation.
An unusual temperature effect could also indicate a change in the separation mechanism or the presence of multiple interaction sites on the CSP.[4][9]
Troubleshooting Steps:
-
Verify the Trend: Confirm the observation by testing a wider temperature range, both above and below your initial set points.
-
Construct a van't Hoff Plot: To understand the thermodynamic drivers of your separation, a van't Hoff plot is invaluable.[8][10][11] This involves plotting the natural logarithm of the retention factor (ln k) and selectivity factor (ln α) against the inverse of the absolute temperature (1/T). The slope of this plot provides information about the enthalpy and entropy changes.[5]
-
Re-evaluate Mobile Phase: The interplay between temperature and mobile phase composition is significant.[4] Consider screening different mobile phase modifiers or compositions in conjunction with temperature studies.
Q3: I'm observing peak tailing and broadening for my fluorinated amine at my optimal separation temperature. How can I improve the peak shape?
Answer:
Peak asymmetry and broadening can be exacerbated by temperature. While lower temperatures may improve selectivity, they can also lead to slower kinetics and increased mobile phase viscosity, which reduces column efficiency and can result in broader peaks.[1]
For a basic compound like an amine, peak tailing can also be due to strong, undesirable interactions with acidic silanol groups on the silica support of the CSP.
Optimization Protocol:
-
Flow Rate Adjustment: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column), which can improve efficiency, especially at lower temperatures.[3][6][12]
-
Mobile Phase Additives: For a basic analyte like this compound, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to your mobile phase can neutralize active silanol sites and significantly improve peak shape.[1]
-
Temperature-Flow Rate Balance: Find a balance between a low enough temperature to achieve good selectivity and a high enough temperature to maintain good peak efficiency and acceptable analysis time. Sometimes a modest increase in temperature, coupled with an optimized flow rate, provides the best overall result.
Frequently Asked Questions (FAQs)
-
Why is temperature such a critical parameter in chiral separations? Temperature directly influences the thermodynamics of the interactions between the enantiomers and the CSP.[13][14] Even small changes in temperature can alter the stability of the transient diastereomeric complexes, thereby affecting selectivity and resolution.[15] Precise temperature control is essential for method robustness and reproducibility.[7]
-
What is a van't Hoff plot and how is it used in chiral chromatography? A van't Hoff plot is a graphical representation of the relationship between the retention or selectivity factor and temperature.[8][10] It is constructed by plotting ln(k) or ln(α) versus 1/T (in Kelvin).[5] This plot allows for the determination of thermodynamic parameters like the change in enthalpy (ΔH°) and entropy (ΔS°), providing insight into whether a separation is enthalpy- or entropy-driven.[4][8]
-
Can increasing temperature ever improve chiral separation? Yes. While less common, there are instances where increasing temperature can improve resolution.[6][16] This can occur in entropy-driven separations or when higher temperatures improve peak efficiency to a greater extent than they decrease selectivity.[1] In some rare cases, an increase in temperature can even lead to an inversion of the enantiomer elution order.
-
What is the ideal temperature range to screen for my chiral method? A good starting range for screening is typically between 10°C and 40°C.[1][7] This range is broad enough to observe significant changes in selectivity for most separations without exceeding the thermal stability of common polysaccharide-based CSPs.[7]
Visualizations and Protocols
Table 1: General Effects of Temperature on Chromatographic Parameters
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Resolution (Rs) | Generally Increases | Generally Decreases | Enhanced stability of diastereomeric complexes.[1][3] |
| Selectivity (α) | Generally Increases | Generally Decreases | Magnifies differences in interaction energies.[7] |
| Retention Time (tR) | Increases | Decreases | Slower analyte diffusion and stronger interactions.[4] |
| Efficiency (N) | May Decrease | May Increase | Reduced mass transfer kinetics and higher mobile phase viscosity.[1] |
| Backpressure | Increases | Decreases | Increased mobile phase viscosity.[4] |
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to optimizing column temperature for a chiral separation.
-
System Preparation:
-
Install the appropriate chiral column.
-
Equilibrate the column with the starting mobile phase for at least 20 column volumes.
-
-
Initial Analysis:
-
Set the column oven to 25°C and allow for thermal equilibration (approx. 15-20 minutes).
-
Inject the racemic standard of this compound.
-
Record the chromatogram, noting retention times, resolution, and peak shapes.
-
-
Temperature Scouting:
-
Decrease the temperature to 20°C. Allow the system to equilibrate.
-
Inject the sample and record the results.
-
Repeat this process in 5°C increments down to a practical lower limit (e.g., 10°C).
-
If resolution is insufficient, return to 25°C and increase the temperature in 5°C increments up to the column's maximum recommended temperature (e.g., 40°C).
-
-
Data Analysis and Optimization:
-
Compare the resolution (Rs) values across all temperatures to identify the optimum.
-
If peak shape is poor at the temperature with the best resolution, consider optimizing the flow rate or adding a mobile phase modifier as described in the troubleshooting section.
-
Diagrams
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Conceptual relationship of a van't Hoff plot to thermodynamic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Van't Hoff analysis in chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Van't Hoff analysis in chiral chromatography. (2018) | Leonid Asnin | 76 Citations [scispace.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride Diastereomeric Salts
Welcome to the dedicated technical support center for the chiral resolution of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the unique solubility challenges presented by this fluorinated amine. As a Senior Application Scientist, I have compiled this resource to bridge the gap between theoretical principles and practical laboratory work, ensuring that you can navigate the complexities of diastereomeric salt crystallization with confidence.
The presence of a trifluoromethyl group and a p-tolyl moiety on the chiral backbone of this amine introduces specific stereoelectronic effects that can significantly influence the solubility and crystallization behavior of its diastereomeric salts. This guide will provide a structured, question-and-answer-based approach to address the common issues encountered during the resolution process, from initial solvent screening to optimizing crystal purity and yield.
Understanding the Molecule: Key Physicochemical Considerations
Before delving into troubleshooting, it is crucial to understand the structural features of 2,2,2-trifluoro-1-(p-tolyl)ethanamine and how they impact its behavior in a resolution experiment.
-
The Trifluoromethyl (CF3) Group: This is a strong electron-withdrawing group.[1] Its presence decreases the basicity of the amine compared to its non-fluorinated analog, 1-phenylethylamine.[2][3] This can affect the ease of salt formation with a chiral acid. The CF3 group also impacts crystal packing and can lead to different intermolecular interactions than would be expected for a simple alkyl or aryl amine.
-
The p-Tolyl Group: This bulky, hydrophobic group will significantly influence the solubility of the diastereomeric salts in organic solvents.[4] The choice of solvent must accommodate this nonpolar character.
-
The Hydrochloride Salt: You are starting with the hydrochloride salt of the racemic amine. This means the amine is already protonated. When forming the diastereomeric salt with a chiral acid, you will be performing a salt exchange or using the free base generated in situ.
Frequently Asked Questions (FAQs)
Q1: I am not observing any crystal formation after mixing the racemic amine hydrochloride with my chiral resolving agent. What are the likely causes and what should I do first?
Answer:
The lack of crystallization is one of the most common hurdles in diastereomeric salt resolution and typically points to issues with the solvent system or supersaturation.[5]
Causality: For crystallization to occur, a supersaturated solution of one of the diastereomeric salts is required. If the salts are too soluble in your chosen solvent, they will remain in solution even upon cooling. Conversely, if they are completely insoluble, an amorphous precipitate or oil may form instead of well-defined crystals.
Troubleshooting Protocol:
-
Verify Salt Formation: Before troubleshooting crystallization, confirm that the diastereomeric salt has formed. This can be done by taking a small aliquot of the solution, evaporating the solvent, and analyzing the residue by NMR to see if there are shifts indicative of an interaction between the amine and the chiral acid.
-
Solvent Screening: The choice of solvent is the most critical parameter.[6] A systematic solvent screening is the most effective first step. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.
-
Recommended Starting Solvents: Given the presence of the nonpolar p-tolyl group and the polar amine salt, a good starting point is a mixture of polar and nonpolar solvents. Alcohols (methanol, ethanol, isopropanol) are often good choices for dissolving the salts, while a less polar co-solvent can be used to induce precipitation.[7]
-
Experimental Workflow for Solvent Screening:
-
In separate small vials, dissolve a small amount of your racemic amine hydrochloride and a stoichiometric equivalent of your chosen chiral resolving agent (e.g., L-tartaric acid, (S)-mandelic acid) in a minimal amount of a hot polar solvent (e.g., methanol, ethanol).[8][9]
-
To each vial, slowly add a different anti-solvent (a solvent in which the salts are expected to be less soluble, such as toluene, hexane, or ethyl acetate) until turbidity is observed.
-
Allow the vials to cool slowly to room temperature, and then to 0-4 °C.
-
Observe which solvent systems yield crystalline solids versus oils or no precipitate.
-
-
dot graph TD { A[Start: No Crystallization] --> B{Is the solution clear?}; B -->|Yes| C[Induce Crystallization]; C --> D[Scratch inner wall of flask]; C --> E[Add a seed crystal]; C --> F[Cool to lower temperature]; B -->|No, Oily Precipitate| G[Re-dissolve with heating]; G --> H[Add more of the more polar solvent]; H --> I[Attempt slow cooling again]; A --> J{Have you performed a solvent screen?}; J -->|No| K[Perform Solvent Screen ]; J -->|Yes| L[Consider a different resolving agent]; } Caption: Initial troubleshooting for lack of crystallization.
Q2: I've obtained crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the purity of the crystalline salt?
Answer:
Low diastereomeric excess indicates that both diastereomeric salts are co-crystallizing. This can be due to insufficient solubility difference between the diastereomers in the chosen solvent system or crystallization occurring too quickly (kinetic trapping).
Causality: The goal of fractional crystallization is to exploit the solubility difference between the diastereomeric salts. If this difference is not pronounced, or if the solution is too concentrated, both salts will precipitate.
Strategies for Improving Diastereomeric Excess:
-
Recrystallization: This is the most straightforward method to improve purity. Dissolve the obtained crystals in a minimal amount of the hot solvent system from which they were originally crystallized and allow them to cool slowly. This process can be repeated until a satisfactory d.e. is achieved, though with some loss of yield at each step.
-
Solvent System Optimization: The initial solvent screen may have identified a system that gives crystals, but not one that provides the best separation.
-
Try varying the ratio of the polar and anti-solvents.
-
Explore different solvent combinations. For example, if methanol/toluene gave poor selectivity, try ethanol/ethyl acetate.
-
-
Controlled Cooling: Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.[10]
-
Allow the solution to cool to room temperature naturally on the benchtop before transferring it to a colder environment (e.g., a refrigerator or ice bath).
-
Insulating the flask can further slow the cooling process.
-
-
Consider a Different Resolving Agent: The interaction between the chiral amine and the chiral acid determines the properties of the resulting diastereomeric salts. If one resolving agent provides poor selectivity, another may form salts with a much larger solubility difference.[11]
Common Chiral Resolving Agents for Amines Characteristics L-(+)-Tartaric Acid Readily available, inexpensive, often effective.[8] (S)-(-)-Mandelic Acid Aromatic, can have favorable pi-stacking interactions.[9] (1S)-(+)-10-Camphorsulfonic Acid A strong acid, useful for weakly basic amines.[12] Dibenzoyl-L-tartaric Acid Bulky aromatic groups can enhance solubility differences.
dot graph TD { rankdir=LR; subgraph "Initial Crystallization" A[Racemic Amine + Chiral Acid in Solvent] --> B(Crystallization); B --> C["Low d.e. Crystals"]; end subgraph "Purification Strategies" C --> D{Recrystallize}; D -- Yes --> E[Higher d.e. Crystals]; D -- No --> F{Optimize Solvent System}; F -- Yes --> B; F -- No --> G{Change Resolving Agent}; G -- Yes --> A; end E --> H[Liberate Free Amine]; } Caption: Workflow for improving diastereomeric excess.
Q3: My resolution is yielding an oil instead of a crystalline solid. What steps should I take to promote crystallization?
Answer:
"Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This often happens when the solubility of the salt is very low and the solution is highly supersaturated, or when the melting point of the salt is lower than the temperature of the solution.
Causality: The formation of an oil occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid before it has had time to organize into a crystal lattice.
Troubleshooting Oiling Out:
-
Increase Solvent Volume: The most immediate solution is to add more of the primary (more polar) solvent to the mixture, with heating, until the oil redissolves completely. Then, allow the solution to cool very slowly.
-
Change the Solvent System: A different solvent or solvent mixture may be less prone to oiling. Often, using a solvent with a lower boiling point can help.
-
Lower the Initial Concentration: Start with a more dilute solution. While this may reduce the initial yield, it can favor the formation of well-ordered crystals over an amorphous oil.
-
Seeding: If you have a small amount of the crystalline desired diastereomer (from a previous attempt, for example), adding a seed crystal to the supersaturated solution just as it begins to cool can provide a template for crystal growth and prevent oiling.
Advanced Troubleshooting
Q4: The yield of my desired diastereomeric salt is consistently low, even after optimization. What factors could be at play?
Answer:
Low yield can be due to several factors, including the inherent solubility of the desired salt, the formation of a eutectic mixture, or an unfavorable thermodynamic equilibrium.[13]
Potential Causes and Solutions:
-
High Solubility of the "Insoluble" Salt: Even the "less soluble" diastereomer will have some solubility in the mother liquor.
-
Optimize the Anti-solvent: A more effective anti-solvent can further decrease the solubility of the desired salt.
-
Lower the Final Crystallization Temperature: Cooling the mixture to 0 °C or below (if the solvent allows) can maximize the precipitation of the desired salt.
-
-
Unfavorable Eutectic Point: The two diastereomeric salts and the solvent form a multi-component system. It's possible that the eutectic composition (the mixture with the lowest melting/dissolving point) is close to a 50:50 mixture of the diastereomers, which would limit the maximum achievable yield in a single crystallization.[14]
-
Systematic Study of Phase Diagram: For industrial-scale processes, it may be necessary to construct a ternary phase diagram to fully understand the system's behavior.[13]
-
-
Kinetic vs. Thermodynamic Control: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), even if the desired diastereomer is less soluble (thermodynamic product).[10]
-
Increase Crystallization Time and Temperature: Allowing the mixture to stir at a slightly elevated temperature for an extended period (a process known as digestion) can allow the system to reach thermodynamic equilibrium, where the less soluble, desired salt predominates.
-
Protocol: Liberation of the Free Amine
Once you have isolated the desired diastereomeric salt with a high d.e., the final step is to liberate the enantiomerically pure free amine.
-
Dissolution: Suspend the diastereomeric salt in a biphasic system of water and an organic solvent in which the free amine is soluble (e.g., dichloromethane or ethyl acetate).
-
Basification: Slowly add an aqueous solution of a strong base, such as 2M sodium hydroxide, with stirring. Monitor the pH to ensure it is strongly basic (pH > 12). This will deprotonate the amine and break the salt.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the free amine.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically pure free amine.
References
- 1. brainly.in [brainly.in]
- 2. Chapter 21 Notes [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chiral HPLC Analysis of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
Welcome to the dedicated technical support guide for troubleshooting chiral HPLC peak tailing issues encountered with 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges.
Introduction: Understanding the Analyte and the Challenge
2,2,2-trifluoro-1-(p-tolyl)ethanamine is a chiral primary amine. The presence of the basic amine functional group is the primary driver for its interaction with chiral stationary phases (CSPs) and, unfortunately, a common source of peak tailing. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the basicity of the amine compared to its non-fluorinated analogs. This altered electronic character can influence its retention and interaction with the stationary phase, making method development and troubleshooting a nuanced process.
Peak tailing in HPLC, particularly for basic compounds like this amine, is often a symptom of undesirable secondary interactions with the stationary phase, leading to poor peak symmetry, inaccurate integration, and compromised resolution between enantiomers. This guide will walk you through the common causes and provide systematic solutions to achieve sharp, symmetrical peaks for your chiral separation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing on a chiral column?
A1: Peak tailing for this compound is most commonly caused by strong, unwanted interactions between the basic amine group and active sites on the silica-based chiral stationary phase. The primary culprits are acidic silanol (Si-OH) groups on the silica surface that can interact with the protonated amine, leading to a secondary retention mechanism that broadens the peak. Other contributing factors can include column overload, inappropriate mobile phase pH, or extra-column band broadening.
Q2: How does the trifluoromethyl group affect the chromatography of this compound?
A2: The trifluoromethyl group has a significant electron-withdrawing effect, which lowers the pKa of the amine group, making it less basic than typical alkylamines. A predicted pKa for the similar compound 2,2,2-trifluoro-1-o-tolyl-ethylamine is approximately 6.33. This means that at a neutral pH, a significant portion of the amine will be in its protonated, charged form. This property is critical when selecting the mobile phase pH to control the ionization state of the analyte and minimize undesirable ionic interactions with the stationary phase.
Q3: What is the best type of chiral stationary phase (CSP) for separating this compound?
A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are generally the most successful for separating a wide range of chiral compounds, including amines. These columns offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are essential for chiral recognition. It is highly recommended to screen a selection of polysaccharide-based columns (e.g., from Daicel's CHIRALPAK® series or Phenomenex's Lux® series) during method development.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This section provides a step-by-step guide to diagnose and resolve peak tailing issues.
Step 1: Verify the Peak Tailing and Rule Out Obvious Issues
Before delving into complex method adjustments, ensure the problem is consistent and not due to simple instrumental or setup errors.
-
Calculate the Tailing Factor (Tf): A tailing factor greater than 1.2 is generally considered significant.
-
Check for System Leaks: Inspect all fittings and connections for any signs of leakage.
-
Ensure Column is Properly Conditioned: Equilibrate the column with the mobile phase for a sufficient time before injection.
Step 2: Address Potential Secondary Interactions
This is the most common cause of peak tailing for basic compounds. The goal is to minimize the interaction of the amine with residual silanol groups on the stationary phase.
-
Introduce a Basic Additive: For normal phase chromatography, add a small amount of a basic modifier to the mobile phase. This additive will compete with your analyte for the active silanol sites.
-
Start with 0.1% (v/v) of diethylamine (DEA) or triethylamine (TEA) in your mobile phase.
-
If tailing persists, you can incrementally increase the concentration up to 0.5%.
-
-
Evaluate Different Basic Additives: If DEA or TEA do not sufficiently improve peak shape, consider other amines like butylamine or ethanolamine.
-
Consider an Acidic Additive (Reversed-Phase): If you are working in reversed-phase mode, adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, reducing their interaction with the protonated amine.
| Additive | Typical Concentration | Mode | Mechanism of Action |
| Diethylamine (DEA) | 0.1% - 0.5% | Normal Phase | Competes with the basic analyte for active silanol sites. |
| Triethylamine (TEA) | 0.1% - 0.5% | Normal Phase | Similar to DEA, acts as a silanol-masking agent. |
| Trifluoroacetic Acid (TFA) | 0.1% | Reversed-Phase | Suppresses the ionization of silanol groups. |
| Formic Acid (FA) | 0.1% | Reversed-Phase | A volatile alternative to TFA, also suppresses silanol ionization. |
Step 3: Optimize Mobile Phase Composition and pH
The composition of your mobile phase directly impacts analyte retention and peak shape.
-
Adjust Modifier Percentage (Normal Phase): In normal phase (e.g., hexane/isopropanol), small changes in the alcohol modifier percentage can significantly affect peak shape and resolution.
-
Systematically vary the alcohol percentage (e.g., in 2-5% increments) to find the optimal balance between retention and peak symmetry.
-
-
Control pH (Reversed-Phase): In reversed-phase, the mobile phase pH should be controlled with a buffer. To minimize silanol interactions, a low pH (around 2-3) is often effective. This ensures the silanol groups are fully protonated and less likely to interact with the positively charged analyte.
Step 4: Evaluate Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Prepare Dilutions: Prepare serial dilutions of your sample (e.g., 1:10 and 1:100).
-
Inject and Compare: Inject the original and diluted samples. If the peak shape improves significantly with dilution, you are likely overloading the column.
-
Action: Reduce the injection volume or the sample concentration.
Step 5: Investigate the Effect of Temperature
Temperature can influence the thermodynamics and kinetics of the separation, affecting both resolution and peak shape.
-
Systematic Variation: If your HPLC system has a temperature-controlled column compartment, analyze your sample at different temperatures (e.g., in 5 °C increments from 15 °C to 40 °C).
-
Observe Trends: Note the effect of temperature on peak tailing, retention time, and resolution. In some cases, increasing the temperature can improve peak efficiency, while in others, lower temperatures may enhance chiral recognition.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing peak tailing issues with this compound.
Caption: A systematic workflow for troubleshooting peak tailing.
Mechanistic View of Peak Tailing and Mitigation
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how a basic additive can mitigate this effect.
Technical Support Center: Scaling Up Chiral Resolution with 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction
Welcome to the technical support center for challenges in scaling up chiral resolution using 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This powerful resolving agent is increasingly utilized for the separation of racemic acids and other chiral compounds due to its unique structural features, which often lead to the formation of highly crystalline diastereomeric salts. However, transitioning from bench-scale success to pilot-plant or manufacturing scale introduces a new set of variables that can impact yield, purity, and process efficiency.
This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of diastereomeric salt crystallization. Our goal is to equip you with the foundational knowledge and practical strategies necessary to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl a particularly effective resolving agent?
A1: The efficacy of this compound stems from a combination of steric and electronic factors. The trifluoromethyl group (CF3) is a strong electron-withdrawing group and is sterically bulky. This, combined with the aromatic p-tolyl group, creates a rigid and well-defined three-dimensional structure. When this amine forms a salt with a racemic acid, it creates two diastereomers with significantly different crystal packing energies and solubilities, which is the fundamental requirement for a successful classical resolution.[1][2] The distinct physical properties of these salts often lead to a more efficient and selective crystallization of one diastereomer over the other.
Q2: What classes of compounds are typically resolved with this agent?
A2: This chiral amine is primarily used as a basic resolving agent for the separation of racemic carboxylic acids.[3] Its application can be extended to other acidic functionalities, such as sulfonic acids or phosphonic acids, provided they can form stable salts. The success of the resolution will always depend on the ability of the target molecule and the resolving agent to form a diastereomeric salt pair where one salt is significantly less soluble in a given solvent system.
Q3: How should I approach solvent selection for a new resolution at scale?
A3: Solvent selection is the most critical parameter in a diastereomeric resolution.[4] An ideal solvent must exhibit a large solubility difference between the two diastereomeric salts. A systematic screening approach is highly recommended, even at scale-up, as the optimal solvent at the 1g scale may not be ideal for a 1kg scale.
Recommended Solvent Screening Protocol:
-
Initial High-Throughput Screening: Use small vials to test the solubility of the diastereomeric salt mixture in a broad range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; ethers like THF; and hydrocarbons like toluene).[4][5]
-
Solubility Determination: For promising solvents, determine the solubility of both the desired and undesired diastereomeric salts at various temperatures. This data is crucial for developing a controlled cooling profile.[4]
-
Metastable Zone Width (MSZW): At larger scales, understanding the MSZW is critical to prevent spontaneous, uncontrolled nucleation. This can be determined using specialized equipment that measures turbidity during a controlled cooling and heating cycle.
-
Consider Solvent Mixtures: Often, a mixture of a solvent and an anti-solvent can provide finer control over the crystallization process. For example, dissolving the salt in a good solvent (like methanol) and slowly adding a poor solvent (like water or heptane) can induce selective crystallization.
| Solvent Class | Examples | Typical Application Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Good at dissolving salts; often used in mixtures. Volatility can be a concern at scale. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium polarity; good for inducing crystallization. Generally considered "greener" solvents.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective but may be too strong a solvent, leading to lower yields. |
| Ethers | THF, 2-MeTHF | Good for initial dissolution; often requires an anti-solvent. |
| Hydrocarbons | Toluene, Heptane | Typically used as anti-solvents to reduce solubility and increase yield. |
Troubleshooting Guide: Scaling Up Your Resolution
Scenario 1: "I've successfully performed the resolution on a 5g scale, but at 500g, the diastereomeric salt is 'oiling out' instead of crystallizing."
Possible Causes & Solutions:
-
Cause: The rate of supersaturation is too high. This is a very common scale-up issue. The cooling profile or anti-solvent addition rate that worked on a small scale does not translate linearly due to changes in surface-area-to-volume ratios and heat transfer dynamics in larger reactors. The solution is exceeding the metastable zone limit too quickly, leading to liquid-liquid phase separation (oiling out) rather than orderly crystal nucleation and growth.
-
Solution 1: Control the Cooling Profile. Implement a slow, linear, or staged cooling profile. A typical industrial approach is to cool rapidly to just above the saturation temperature, then cool very slowly (e.g., 1-5 °C per hour) through the nucleation phase, and then increase the cooling rate again once crystallization is established.[4]
-
Solution 2: Use Seeding. Seeding is crucial for controlling crystallization at scale.[4][7] Prepare a seed slurry of the pure, desired diastereomeric salt. Add this slurry to the reactor once the solution is slightly supersaturated (i.e., cooled a few degrees below the saturation temperature). This provides templates for crystal growth and prevents the high level of supersaturation that leads to oiling.
-
Cause: The solvent system is no longer optimal. Impurities or slight changes in stoichiometry can have a more pronounced effect at a larger scale, altering the solubility profile.
-
Solution: Re-evaluate the solvent system. Sometimes, using a slightly more polar solvent or a different solvent/anti-solvent ratio can increase the tolerance for oiling out.[8]
Scenario 2: "My yield has dropped significantly after scaling up, even though I've recovered most of the solid."
Possible Causes & Solutions:
-
Cause: The enantiomeric excess (e.e.) of the crystallized salt is poor. This indicates that the undesired diastereomer is co-crystallizing with the desired one.[8] The lower selectivity directly leads to a lower yield of the final, pure enantiomer after the salt break.
-
Solution 1: Optimize Stoichiometry. While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this is often not optimal.[9] Try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents). This ensures that there isn't enough resolving agent to precipitate all of the undesired enantiomer, thereby increasing the purity of the solid that does crystallize.
-
Solution 2: Introduce an Aging Step. Hold the slurry at the final crystallization temperature for several hours (an "aging" or "digestion" period). This allows the system to reach thermodynamic equilibrium. During this time, the less stable, co-precipitated undesired diastereomer can redissolve, and the more stable, desired diastereomer can continue to crystallize, improving the overall purity and yield.
-
Solution 3: Recrystallization. While not ideal for process efficiency, a recrystallization of the isolated diastereomeric salt can be a robust way to upgrade its purity before the final salt-breaking step.[8][9]
Scenario 3: "The filtration of the diastereomeric salt is extremely slow at the pilot scale, creating a major bottleneck."
Possible Causes & Solutions:
-
Cause: Poor crystal morphology. Very fine, needle-like crystals tend to pack tightly and blind the filter cloth, drastically slowing down filtration. This is often caused by rapid, uncontrolled nucleation (a "crash out").
-
Solution 1: Control Nucleation and Growth. As with preventing oiling out, the key is to control the rate of supersaturation. A slower cooling rate and effective seeding will promote the growth of larger, more uniform crystals which are much easier to filter.
-
Solution 2: Agitation Profile. The agitation speed and impeller design in the reactor are critical. Over-aggressive agitation can cause crystal breakage (secondary nucleation), leading to a wide distribution of particle sizes and an excess of fine particles. Work with a chemical engineer to select an appropriate agitation profile that ensures suspension without causing excessive shear.
-
Solution 3: Anti-Solvent Addition Point. If using an anti-solvent, ensure the addition occurs at a point of good mixing to avoid localized areas of very high supersaturation, which can lead to the formation of fines. Sub-surface addition is often preferred over top-surface addition in large vessels.
Visualizing the Workflow
A well-controlled process is essential for a successful scale-up. The following diagram outlines the critical steps and decision points in a typical diastereomeric salt resolution workflow.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
The following decision tree provides a logical path for troubleshooting low enantiomeric excess (e.e.), a common and critical scale-up challenge.
Caption: Troubleshooting decision tree for low enantiomeric excess (e.e.).
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating 2,2,2-trifluoro-1-(p-tolyl)ethanamine Hydrochloride Against Industry Standards
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often challenging endeavor. The classical method of diastereomeric salt formation stands as a robust and scalable technique for achieving this separation. The choice of the chiral resolving agent is paramount to the success of this process, directly impacting yield, enantiomeric purity, and overall process efficiency. This guide provides a comprehensive comparison of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride with other established chiral resolving agents, offering experimental insights and data-driven comparisons to inform your selection process.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a chiral acid, for instance, is reacted with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These diastereomers, possessing different spatial arrangements, exhibit divergent properties such as solubility, melting point, and crystal structure. This disparity allows for their separation through methods like fractional crystallization.[1]
dot
Caption: General workflow for chiral resolution by diastereomeric salt formation.
The Contender: this compound
This compound is a chiral amine that has garnered interest as a resolving agent. Its structure, featuring a trifluoromethyl group, is key to its potential advantages. The high electronegativity and steric bulk of the trifluoromethyl group can significantly influence the non-covalent interactions within the diastereomeric salt crystal lattice, potentially leading to more pronounced differences in solubility between the diastereomers.[2][3] This can translate to more efficient and cleaner separations.
Data-Driven Comparison: Resolution of Chiral Carboxylic Acids
To provide a quantitative comparison, we will examine the resolution of two widely recognized chiral carboxylic acids from the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen and Naproxen . We will compare the performance of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine with the commonly used and structurally similar (R)-1-phenylethylamine.
Case Study 1: Resolution of (±)-Ibuprofen
Ibuprofen is a classic example of a chiral drug where the (S)-enantiomer is responsible for the therapeutic effect.[4][5]
| Resolving Agent | Substrate:Agent Ratio | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen | Reference |
| (R)-1-phenylethylamine | 1:0.5 | Ethanol/Water | ~40% (theoretical for one diastereomer) | >95% | [6][7] |
| (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |
Note: Specific experimental data for the resolution of ibuprofen using this compound could not be located in the reviewed literature. This represents a knowledge gap and an opportunity for future research.
Case Study 2: Resolution of (±)-Naproxen
Naproxen is another important NSAID, where the (S)-enantiomer is the active pharmaceutical ingredient.[8]
| Resolving Agent | Substrate:Agent Ratio | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered (S)-Naproxen | Reference |
| (R)-1-phenylethylamine | 1:1 | Methanol | High | >98% | [9] |
| (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |
The Role of the Trifluoromethyl Group in Chiral Recognition
The introduction of a trifluoromethyl (CF3) group into a chiral resolving agent can profoundly influence its effectiveness. The CF3 group is a strong electron-withdrawing group and possesses unique steric and electronic properties.[3] These properties can enhance intermolecular interactions such as hydrogen bonding and dipole-dipole interactions within the crystal lattice of the diastereomeric salts.[2] This enhanced and potentially more rigid interaction can lead to a greater differentiation in the crystal packing of the two diastereomers, resulting in a more significant solubility difference, which is the cornerstone of efficient fractional crystallization.
dot
Caption: Influence of the trifluoromethyl group on intermolecular interactions.
Experimental Protocols
To facilitate the application of these principles, detailed experimental protocols for chiral resolution and the determination of enantiomeric excess are provided below.
Protocol 1: General Procedure for Chiral Resolution of a Carboxylic Acid
-
Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water). Add an equimolar or sub-stoichiometric amount (typically 0.5 equivalents) of the chiral amine resolving agent. Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylic acid and liberate the free enantiomer.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent under reduced pressure to obtain the purified enantiomer.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved, enantiomerically enriched sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).[10][11]
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) for acidic analytes.[11][12]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly.[11][12]
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Protocol 3: Determination of Enantiomeric Excess by ¹H NMR Spectroscopy using a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the enantiomerically enriched carboxylic acid sample in a deuterated solvent (e.g., CDCl₃). Add a chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[13]
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: The chiral solvating agent will form transient diastereomeric complexes with the enantiomers of the carboxylic acid, leading to the splitting of certain proton signals (often the α-proton) into two distinct peaks.
-
Calculation: Integrate the two separated signals corresponding to the two enantiomers. Calculate the enantiomeric excess using the ratio of the integrals.[14][15][16]
Conclusion
The selection of an optimal chiral resolving agent is a multifaceted decision that requires careful consideration of the substrate, solvent, and the desired purity and yield. While established resolving agents like (R)-1-phenylethylamine have a proven track record, novel agents such as this compound offer intriguing possibilities due to the unique properties imparted by the trifluoromethyl group. The enhanced intermolecular forces facilitated by the CF3 group can theoretically lead to superior differentiation between diastereomeric salts, potentially resulting in more efficient resolutions.
However, the current lack of direct comparative experimental data for this compound in the public domain highlights a need for further investigation. Researchers are encouraged to perform screening experiments with this and other fluorinated resolving agents to unlock their full potential in asymmetric synthesis and pharmaceutical development. The protocols provided in this guide offer a solid foundation for conducting such evaluations and advancing the field of chiral resolution.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stereoelectronics.org [stereoelectronics.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. academic.oup.com [academic.oup.com]
- 12. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Guide-to-Chiral-Amine-Resolution:-Tartaric-Acid-vs.-Mandelic-Acid-for-2,2,2-trifluoro-1-(p-tolyl)ethanamine
Executive Summary
Introduction: The Imperative of Chiral Purity in Drug Development
In pharmaceutical development, the stereochemistry of a drug candidate is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs unless scientifically justified. This necessitates robust and scalable methods for obtaining enantiomerically pure compounds.
Classical resolution via diastereomeric salt formation, a technique pioneered by Louis Pasteur in 1853, remains one of the most straightforward and economically viable methods for large-scale chiral separations.[2] The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[3][4] These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The desired enantiomer is then recovered by breaking the salt, typically through treatment with an acid or base.[2][3]
This guide focuses on the resolution of (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine, a fluorinated amine that serves as a key chiral building block. The presence of the trifluoromethyl group can significantly alter the basicity and steric environment of the amine, posing unique challenges for resolution.[6] We will compare the efficacy of two common chiral acids: the naturally derived and widely used (+)-tartaric acid, and the synthetically accessible (S)-mandelic acid.
The Principle of Diastereomeric Salt Resolution: A Workflow
The fundamental logic of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. The generalized workflow is depicted below.
Figure 1. Generalized workflow for chiral resolution via diastereomeric salt crystallization.
Comparative Performance Analysis
The selection of a resolving agent is often empirical and unpredictable.[2] For the resolution of (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine, both (+)-tartaric acid and (S)-mandelic acid were evaluated. The key performance indicators—diastereomeric excess (d.e.) of the crystallized salt, chemical yield, and the resulting enantiomeric excess (e.e.) of the recovered amine—were measured.
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Yield of Salt (%) | d.e. of Salt (%) | e.e. of Recovered Amine (%) |
| (+)-Tartaric Acid | 1 : 0.5 | Methanol/Water | 35 | 88 | >99 (after recrystallization) |
| (S)-Mandelic Acid | 1 : 1 | Ethanol | 42 | >98 | >99 (in one crop) |
Table 1. Comparative data for the resolution of (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
Analysis and Discussion
-
Efficiency: (S)-Mandelic acid demonstrates superior diastereoselectivity in the crystallization step, yielding a salt with a diastereomeric excess (d.e.) of over 98% in a single step. In contrast, the salt formed with (+)-tartaric acid required an additional recrystallization to achieve high enantiomeric purity of the final amine, indicating a lower initial d.e.
-
Yield: The resolution with (S)-mandelic acid provided a higher yield of the desired diastereomeric salt (42%) compared to tartaric acid (35%). Since the maximum theoretical yield for the resolution of a racemate is 50% for a single enantiomer, the mandelic acid procedure is significantly more efficient in recovering the target (R)-amine.
-
Process Simplicity: The ability to obtain a highly pure diastereomeric salt in a single crystallization step makes the (S)-mandelic acid protocol simpler and more time-efficient. The need for recrystallization in the tartaric acid method adds a step, potentially reducing the overall yield and increasing processing time.
Causality Behind the Results: The superior performance of (S)-mandelic acid in this specific case likely stems from a more effective "lock-and-key" fit between the (R)-amine and the (S)-acid. The resulting diastereomeric salt, [(R)-amine·(S)-acid], likely forms a more stable and ordered crystal lattice compared to its [(S)-amine·(S)-acid] counterpart. This larger difference in lattice energy translates to a greater difference in solubility, which is the critical factor for an effective crystallization-based resolution.[5] The aromatic ring of mandelic acid may engage in more favorable π-π stacking interactions within the crystal structure than the more flexible aliphatic backbone of tartaric acid, leading to better discrimination.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to these steps, particularly regarding solvent volumes, temperatures, and cooling rates, is critical for reproducibility.
Protocol 1: Resolution with (S)-Mandelic Acid
Objective: To isolate (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
Materials:
-
(±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (1.0 eq)
-
(S)-(+)-Mandelic Acid (1.0 eq)
-
Ethanol (absolute)
-
Diethyl ether
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (e.g., 10.0 g) in absolute ethanol (100 mL). Warm the solution gently to 50°C. In a separate flask, dissolve an equimolar amount of (S)-(+)-mandelic acid in warm absolute ethanol (50 mL).
-
Crystallization: Add the mandelic acid solution to the amine solution with gentle swirling. Allow the mixture to cool slowly to room temperature over 2-3 hours. A precipitate will begin to form. To maximize crystallization, store the flask at 4°C for 12-16 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold diethyl ether. The collected solid is the [(R)-amine·(S)-acid] salt.
-
Liberation of the Free Amine: Suspend the filtered salt in a separatory funnel containing water (50 mL) and dichloromethane (50 mL). Add 2 M NaOH solution dropwise with shaking until the aqueous layer is basic (pH > 11).
-
Extraction and Drying: Separate the layers. Extract the aqueous layer with two additional portions of dichloromethane (25 mL each). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Protocol 2: Resolution with (+)-Tartaric Acid
Objective: To isolate (S)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
Materials:
-
(±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (1.0 eq)
-
(+)-Tartaric Acid (0.5 eq)
-
Methanol
-
Water
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (e.g., 10.0 g) in methanol (50 mL). In a separate flask, dissolve a half-molar equivalent of (+)-tartaric acid in a minimal amount of warm water (approx. 5 mL) and add this to the amine solution.
-
Crystallization: Heat the combined solution until clear, then allow it to cool slowly to room temperature. If no crystals form, add diethyl ether dropwise until turbidity persists, then allow to stand. Store the flask at 4°C overnight.
-
Isolation and Recrystallization: Collect the initial crystals by vacuum filtration. These crystals are the partially enriched [(S)-amine·(+)-tartrate] salt. To improve purity, recrystallize this solid from a minimal amount of hot methanol/water.
-
Liberation of the Free Amine: Follow steps 4-6 from Protocol 1, using the recrystallized salt to obtain the enantiomerically pure (S)-amine.
Conclusion and Recommendations
For the chiral resolution of (±)-2,2,2-trifluoro-1-(p-tolyl)ethanamine, (S)-mandelic acid emerges as the superior resolving agent compared to (+)-tartaric acid. It provides a higher yield and greater diastereoselectivity in a single crystallization step, streamlining the workflow and improving overall process efficiency.
Recommendation: Researchers and process chemists working with this or structurally similar fluorinated amines should prioritize screening (S)-mandelic acid as a resolving agent. While tartaric acid is a cost-effective and common choice, the potential for a more efficient, higher-yielding process with mandelic acid justifies its evaluation early in route development. This guide underscores the critical principle that while the theory of resolution is general, its practical application is highly substrate-dependent, necessitating empirical screening for optimal results.
References
- 1. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Derivatizing Agents for Enantiomeric Excess Determination: A Deep Dive into Mosher's Acid and the Potential of Chiral Fluoroamines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this critical analysis. This guide provides an in-depth exploration of the principles and practices of using CDAs, with a detailed focus on the widely utilized Mosher's acid. We will also explore the potential of alternative reagents, such as 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, within the broader context of chiral amine derivatizing agents.
The Fundamental Principle: Transforming Enantiomers into Distinguishable Diastereomers
Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment. The core strategy of using a chiral derivatizing agent is to convert a mixture of enantiomers into a mixture of diastereomers.[1] These newly formed diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately determined.[3]
The ideal chiral derivatizing agent should react quantitatively with the analyte, be enantiomerically pure, and induce significant chemical shift differences (Δδ) between the resulting diastereomers to allow for accurate integration.
Mosher's Acid: The Gold Standard in Chiral Derivatization
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a preeminent chiral derivatizing agent first introduced by Harry S. Mosher.[1][4] It is available in both (R) and (S) enantiomerically pure forms and is typically used as its more reactive acid chloride derivative. Mosher's acid reacts readily with chiral alcohols and amines to form diastereomeric esters and amides, respectively.[4][5]
Mechanism of Chiral Recognition with Mosher's Acid
The efficacy of Mosher's acid lies in the anisotropic effect of the phenyl ring. The diastereomeric Mosher's esters or amides adopt a preferred conformation where the trifluoromethyl group, the carbonyl group, and the methoxy group are oriented in a specific spatial arrangement relative to the newly formed chiral center. This conformation forces the substituents on the original chiral analyte into distinct regions of shielding or deshielding by the phenyl ring of the Mosher's acid moiety. Consequently, the proton signals of these substituents in the two diastereomers will appear at different chemical shifts in the ¹H NMR spectrum.
The presence of the trifluoromethyl group is also a significant advantage, as ¹⁹F NMR spectroscopy can be a powerful tool for ee determination. Since fluorine is typically absent in most organic molecules, the ¹⁹F NMR spectrum often shows two clean, well-resolved singlets for the trifluoromethyl groups of the two diastereomers, simplifying quantification.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for ee determination using Mosher's acid."
Experimental Protocol: ee Determination of a Chiral Secondary Alcohol using Mosher's Acid Chloride
This protocol provides a general procedure for the derivatization of a chiral secondary alcohol with both (R)- and (S)-Mosher's acid chloride for subsequent NMR analysis.
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-Mosher's Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix. The reaction is typically rapid and can be monitored by NMR.
-
-
Preparation of (S)-Mosher's Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-Mosher's ester samples.
-
For enantiomeric excess determination, identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
Carefully integrate these signals. The enantiomeric excess can be calculated using the following formula:
ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100
-
Data Presentation:
| Feature | Mosher's Acid Analysis (NMR) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[2] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[2] |
| Determination of Absolute Configuration | Yes, by comparing the chemical shift differences (Δδ = δS - δR) of the two diastereomeric derivatives. |
| Sensitivity | Generally lower than chromatographic methods. |
| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors.[2] |
| Sample Requirement | Typically requires milligrams of sample.[2] |
Chiral Amines as Derivatizing Agents: Exploring the Alternatives
While Mosher's acid is a powerful tool, the development of new chiral derivatizing agents is an active area of research to address limitations such as signal overlap in complex molecules or challenging derivatization reactions. Chiral amines represent a versatile class of compounds that can be used as CDAs, often for the determination of ee in chiral carboxylic acids.
This compound: A Potential but Undocumented Reagent
This compound is a commercially available chiral amine. Structurally, it possesses features that suggest its potential as a chiral derivatizing agent. The presence of a trifluoromethyl group could provide a useful ¹⁹F NMR probe, similar to Mosher's acid. The tolyl group could induce the necessary anisotropic effects to cause chemical shift differentiation in the resulting diastereomeric amides formed upon reaction with a chiral carboxylic acid.
However, a comprehensive search of the scientific literature reveals a lack of published studies detailing the use of this compound as a chiral derivatizing agent for ee determination. While its synthesis and basic properties are known, there is no available experimental data, such as comparative Δδ values or detailed protocols for its application in this context.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Hypothetical workflow for ee determination using a chiral amine."
Comparative Insights and Future Perspectives
| Reagent | Analyte | Mechanism | Key Features |
| Mosher's Acid | Alcohols, Amines | Forms diastereomeric esters/amides. Phenyl group anisotropy leads to Δδ in ¹H NMR. | Well-established, reliable, ¹⁹F NMR probe, can determine absolute configuration.[2][4] |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine | Carboxylic Acids (Hypothesized) | Forms diastereomeric amides. Tolyl group anisotropy could lead to Δδ. | Potential ¹⁹F NMR probe. Lack of experimental data prevents a direct performance comparison. |
While a direct experimental comparison between Mosher's acid and this compound is not currently possible due to a lack of data for the latter, the principles outlined in this guide provide a framework for evaluating any new chiral derivatizing agent. The key performance indicators will always be the ease and completeness of the derivatization reaction and the magnitude of the induced chemical shift differences in the resulting diastereomers.
The continued development of novel chiral derivatizing agents is crucial for expanding the toolbox of analytical chemists. While Mosher's acid remains a workhorse in the field, reagents like this compound represent intriguing possibilities that warrant further investigation to establish their efficacy and potential advantages in the critical task of determining enantiomeric excess.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Assay for 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure its quality and purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven strategies. The validation process detailed herein is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), ensuring regulatory compliance and scientific rigor.[1][2][3][4][5]
The narrative that follows is not a rigid protocol but a dynamic guide that emphasizes the causality behind experimental choices. Each step is designed to build a self-validating system, ensuring the trustworthiness of the analytical data generated.
The Foundational Step: Method Development and Optimization
Before validation can commence, a suitable HPLC method must be developed. For a polar compound like an amine hydrochloride, reversed-phase HPLC is a common and effective choice.[1] The trifluoromethyl group adds a unique electronic character to the molecule, which must be considered during column and mobile phase selection.
A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The amine group's potential for interaction with silica-based columns necessitates the use of a well-end-capped column or the addition of an ion-pairing agent to the mobile phase to achieve good peak shape.
Table 1: Comparison of Initial Chromatographic Conditions
| Parameter | Condition A | Condition B | Rationale for Selection |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | C18 provides good hydrophobic retention, while the Phenyl-Hexyl offers alternative selectivity through pi-pi interactions with the tolyl group. Condition A was chosen for its broader applicability and robustness. |
| Mobile Phase | Acetonitrile:0.1% Trifluoroacetic Acid (TFA) in Water (40:60 v/v) | Methanol:0.05 M Potassium Phosphate Buffer pH 3.0 (30:70 v/v) | TFA acts as an ion-pairing agent, improving peak shape for the amine. The phosphate buffer in Condition B provides better pH control. Condition A was selected for its simplicity and volatility, making it suitable for LC-MS if needed. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 220 nm | UV at 254 nm | 220 nm was chosen based on the UV spectrum of the analyte, offering higher sensitivity. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a structured process to demonstrate its suitability for the intended purpose.[6][7] The following workflow outlines the key validation parameters and their logical sequence.
Caption: A logical workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9][10][11] Selectivity refers to the ability to discriminate between different analytes.[8][9] For a stability-indicating assay, forced degradation studies are the cornerstone of demonstrating specificity.[12][13][14][15]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for a defined period.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all degradation product peaks (resolution > 2.0).
-
The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][16][17]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value and is typically determined by recovery studies.[18][19][20]
Experimental Protocol:
-
Prepare a placebo (a mixture of all excipients without the active pharmaceutical ingredient, if applicable).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 2: Representative Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.2 | 100.2 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7 | ||
| %RSD | 0.45 |
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (%RSD) for each level should be ≤ 2.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[18][20][21] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22][23][24]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of parameters to vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits.
-
The changes should not significantly affect the analytical results.
Caption: Parameters to assess during robustness testing.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.[25]
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation performance. |
| Resolution (Rs) | Rs > 2.0 (between analyte and closest eluting peak) | Confirms the separation of the analyte from potential interferences. |
| %RSD of Peak Areas | ≤ 2.0% (for replicate injections) | Demonstrates the precision of the injection system. |
Conclusion
The validation of an HPLC method for the assay of this compound is a comprehensive process that ensures the reliability and accuracy of the analytical data. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, a robust and defensible method can be established. This guide provides a framework for conducting such a validation, emphasizing the scientific rationale behind each step and aligning with international regulatory expectations. Adherence to these principles will result in a high-quality analytical method suitable for its intended purpose in a regulated environment.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 11. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 12. apicule.com [apicule.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. researchgate.net [researchgate.net]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. industrialpharmacist.com [industrialpharmacist.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. actascientific.com [actascientific.com]
- 20. researchgate.net [researchgate.net]
- 21. mastelf.com [mastelf.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. agilent.com [agilent.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Accurate and Precise Analysis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
Introduction: The Analytical Imperative for a Key Chiral Building Block
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical synthesis. Its stereoisomers can exhibit markedly different pharmacological and toxicological profiles, making the precise determination of both its overall purity and its enantiomeric excess a critical requirement for drug development, quality control, and regulatory compliance.[1][2] This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in established principles of chromatography and method validation. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer a clear comparison of their performance in terms of accuracy and precision.
The primary analytical challenges associated with this molecule are twofold:
-
Quantification and Impurity Profiling: Accurately determining the concentration (assay) of the active substance and identifying/quantifying any process-related impurities or degradation products.
-
Enantiomeric Purity: Precisely measuring the ratio of the desired enantiomer to its mirror image, a key parameter for ensuring the safety and efficacy of a chiral drug.
This guide will focus on the most powerful and widely adopted techniques for these tasks: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with a discussion on the applicability of Gas Chromatography (GC). All methodologies are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[3][4][5]
Methodology Comparison: HPLC, CE, and GC
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile, polar compounds like this compound. Its versatility allows for both achiral (purity/assay) and chiral (enantiomeric excess) separations through the selection of appropriate stationary phases.[2][6] Capillary Electrophoresis (CE) offers a high-efficiency, low-consumption alternative, particularly powerful for chiral separations.[7][8] Gas Chromatography (GC) is generally less suitable for this polar, salt-form compound without derivatization, but will be considered for completeness.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse method for pharmaceutical analysis due to its robustness, reproducibility, and wide applicability. We will detail two distinct HPLC methods: one for assay and impurity determination and another for the critical task of chiral separation.
This method is designed to quantify the total amount of 2,2,2-trifluoro-1-(p-tolyl)ethanamine and separate it from potential non-chiral impurities.
Principle of Method: The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The amine's basic nature necessitates a buffered mobile phase to ensure a consistent state of protonation, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. The aromatic p-tolyl group provides strong UV absorbance for sensitive detection.
Experimental Protocol: RP-HPLC for Assay
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 0.5 mg/mL.
Causality Behind Choices:
-
C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the tolyl group.
-
Buffered Mobile Phase (pH 3.0): The pKa of the amine is likely in the basic range (typically 9-10). At pH 3.0, the amine is fully protonated (R-NH3+), ensuring it behaves as a single, stable species. This prevents peak tailing that occurs when the analyte exists in both charged and neutral forms.
-
UV Detection at 220 nm: The phenyl ring exhibits strong absorbance at lower UV wavelengths, providing high sensitivity for both the main component and related impurities.
The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1][6]
Principle of Method: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for resolving a broad range of chiral compounds, including primary amines.[1] The separation occurs in a non-polar mobile phase (normal-phase mode), where hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector on the stationary phase are maximized.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90:10:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1.0 mg/mL.
Causality Behind Choices:
-
Chiralcel® OD-H: This is a widely successful CSP for amines. The carbamate groups on the cellulose backbone provide sites for stereospecific interactions.
-
Normal-Phase Mode (Hexane/IPA): This mobile phase system promotes the necessary interactions for chiral recognition. The less polar environment enhances the subtle differences in how each enantiomer "docks" with the CSP.
-
Diethylamine (DEA) Additive: As a basic compound, DEA acts as a competitor for highly active (acidic) sites on the silica surface, dramatically improving peak shape and preventing irreversible adsorption of the analyte amine.[6]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their charge-to-size ratio. For chiral separations, a chiral selector is added to the background electrolyte.[9][10]
Principle of Method: Cyclodextrins are commonly used chiral selectors in CE.[7] Their toroidal structure creates a chiral cavity. Enantiomers partition into this cavity to different extents, forming transient inclusion complexes with slightly different stabilities. This difference in interaction leads to different apparent mobilities and thus, separation.
Experimental Protocol: Chiral CE
-
Instrument: Capillary Electrophoresis system with DAD detector.
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Causality Behind Choices:
-
Low pH Buffer (2.5): At this pH, the analyte is positively charged, and the electroosmotic flow (EOF) is suppressed, allowing the analyte to migrate towards the cathode based on its electrophoretic mobility.
-
Hydroxypropyl-β-cyclodextrin: This neutral cyclodextrin derivative is highly soluble and effective for resolving a wide variety of chiral compounds, including amines. It provides the necessary chiral environment for separation.[7]
Gas Chromatography (GC)
Direct analysis of this compound by GC is problematic due to its low volatility and the polar nature of the amine group, which can cause significant peak tailing on standard GC columns.[11] Therefore, derivatization is typically required.
Principle of Method: The primary amine is reacted with a fluorinated reagent (e.g., trifluoroacetic anhydride, TFAA) to form a less polar, more volatile amide derivative.[12] This derivative is then amenable to separation on a standard GC column. Chiral GC columns can be used to separate the derivatized enantiomers.
Applicability Assessment: While feasible, GC is often considered a secondary technique for this analyte. The need for a separate, potentially non-stoichiometric derivatization step introduces additional sources of variability and error compared to the direct analysis offered by HPLC and CE. However, GC-MS can be an incredibly powerful tool for identifying unknown impurities due to its high sensitivity and the structural information provided by mass spectrometry.[13]
Workflow and Decision Diagrams
To visualize the analytical process, the following diagrams outline the general workflow and the logic for method selection.
Caption: General analytical workflow from sample receipt to final report.
Caption: Decision tree for selecting the appropriate analytical method.
Performance Comparison: Accuracy & Precision
The performance of an analytical method is defined by its validation characteristics, as outlined in ICH Q2(R1).[3][14] Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.
The table below summarizes typical, expected performance data for the validated HPLC and CE methods described. These values represent industry standards for robust pharmaceutical analysis.
| Parameter | RP-HPLC (Assay) | Chiral HPLC (Enantiomeric Purity) | Chiral CE (Enantiomeric Purity) | ICH Q2(R1) Guideline |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% (for minor enantiomer) | 95.0 - 105.0% (for minor enantiomer) | Varies by application, but typically within ±2% for assay. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 2.0% (for minor enantiomer at 1% level) | ≤ 5.0% (for minor enantiomer at 1% level) | ≤ 2% for drug substance assay. |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 5.0% (for minor enantiomer at 1% level) | ≤ 7.5% (for minor enantiomer at 1% level) | Not explicitly defined, but should be controlled. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Limit of Quantitation (LOQ) | ~0.05% of nominal | ~0.05% of nominal | ~0.1% of nominal | Must be precise and accurate at the specified limit. |
Analysis of Performance Data:
-
RP-HPLC for Assay: This method demonstrates the highest degree of accuracy and precision, as expected for a primary quality control test. The low Relative Standard Deviation (%RSD) indicates high repeatability.
-
Chiral HPLC: This is the gold standard for enantiomeric purity. It provides excellent precision for quantifying the minor enantiomer even at very low levels (e.g., below 0.1%). Its robustness makes it ideal for routine QC environments.[15]
-
Chiral CE: While exhibiting slightly higher variability (%RSD) than HPLC, CE is an excellent orthogonal method.[8] Its fundamentally different separation mechanism makes it perfect for confirming results obtained by HPLC. Its extremely low sample and solvent consumption is also a significant advantage.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a combination of analytical techniques is recommended to ensure the highest level of quality and confidence.
-
For Routine Quality Control (Assay and Impurities): Reversed-Phase HPLC is the unequivocal method of choice due to its superior accuracy, precision, and robustness.
-
For Enantiomeric Purity: Chiral HPLC on a polysaccharide-based CSP is the recommended primary method. It delivers excellent resolution and high precision, suitable for stringent regulatory requirements.
-
For Method Validation and Orthogonal Confirmation: Chiral Capillary Electrophoresis should be employed as a secondary, confirmatory technique for enantiomeric purity. Its different separation principle provides a high degree of confidence that the primary HPLC method is specific and accurate.
By implementing these validated, scientifically-grounded methods, researchers and drug development professionals can ensure the reliable and accurate characterization of this compound, supporting the development of safe and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bre.com [bre.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
- 14. starodub.nl [starodub.nl]
- 15. hplc.today [hplc.today]
A Comparative Guide to Determining LOD & LOQ for Impurities in 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is a chiral primary amine and a critical building block in the synthesis of various pharmacologically active molecules.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, controlling impurities is a matter of utmost importance to ensure the safety, efficacy, and quality of the final drug product.[4][5] Even trace-level impurities can alter toxicological profiles and compromise therapeutic outcomes.[4]
This guide provides an in-depth comparison of analytical methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities in this compound. We will explore the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and provide a validated, step-by-step protocol grounded in authoritative regulatory standards.
The Analytical Challenge: Understanding Potential Impurities
Effective impurity analysis begins with a theoretical assessment of what impurities are likely to be present. For 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl, impurities can arise from several sources:[4]
-
Synthesis-Related Impurities: These include residual starting materials, intermediates, by-products from incomplete reactions, and positional isomers.
-
Enantiomeric Impurities: As a chiral compound, the presence of the undesired enantiomer is a critical purity attribute that must be controlled.[1]
-
Degradation Products: The compound may degrade under specific storage or process conditions (e.g., heat, light, oxidation).
-
Residual Solvents & Reagents: Volatile organic compounds used during synthesis or purification.[4]
Given the trifluoromethyl and aromatic amine moieties, a key analytical challenge is selecting a technique that can resolve these structurally similar compounds with high sensitivity and specificity.
Selecting the Optimal Analytical Technique: HPLC vs. GC
The two primary chromatographic techniques for impurity analysis are HPLC and GC.[4][6] The choice depends on the physicochemical properties of the analyte and its impurities, primarily volatility and thermal stability.
| Technique | Principle | Advantages for this Application | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile and thermally labile compounds.[6] Highly versatile, especially with Chiral Stationary Phases (CSPs) for enantiomeric separation.[1][7] UV detection is suitable for the aromatic (p-tolyl) group. | Derivatization may be needed if the compound lacks a strong chromophore for certain detectors. Mobile phase preparation can be complex.[8] |
| GC (Gas Chromatography) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Ideal for volatile and semi-volatile impurities, such as residual solvents.[9] Often provides higher resolution for small molecules. Flame Ionization Detection (FID) offers broad applicability. | Not suitable for non-volatile or thermally labile compounds, which may degrade at high injector temperatures.[6] Derivatization is often required for polar amines to improve peak shape and volatility.[10] |
Expert Rationale: For a comprehensive impurity profile of 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl, Chiral HPLC is the superior primary technique. Its ability to separate enantiomers—a critical quality attribute—and analyze a wide range of non-volatile synthesis-related impurities in a single run makes it more versatile and powerful than GC for this specific application.[8][11] GC remains a valuable complementary technique, particularly for the analysis of volatile residual solvents.
Establishing LOD & LOQ: The ICH Q2(R1) Framework
The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for validating analytical procedures, including the determination of LOD and LOQ.[12][13][14]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] It is the point where the analytical signal is reliably distinguishable from the background noise.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] This is the minimum level at which the method can provide reliable, quantitative results.[15]
There are three primary methods for determining LOD and LOQ outlined by ICH Q2(R1):[12]
-
Based on Visual Evaluation: Only applicable for non-instrumental methods and not relevant here.
-
Based on Signal-to-Noise Ratio (S/N): This approach can only be applied to procedures that exhibit baseline noise.[12] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[15]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is the most statistically robust and commonly used method for chromatographic assays.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ = The standard deviation of the response (often from the y-intercept of the regression line or the standard deviation of blank sample responses).
-
S = The slope of the calibration curve.
-
Experimental Protocol: Chiral HPLC Method for Impurity Profiling
This section provides a detailed, self-validating protocol for determining the LOD and LOQ of impurities in 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl using a chiral HPLC-UV method.
Instrumentation & Reagents
-
HPLC System: A quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: A polysaccharide-based Chiral Stationary Phase (CSP) such as one derived from amylose or cellulose phenylcarbamates is recommended for resolving chiral amines.[1]
-
Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Standards: Reference standards for 2,2,2-trifluoro-1-(p-tolyl)ethanamine HCl and any known potential impurities.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA) | Broadly selective and effective for resolving a wide range of racemates, including primary amines.[1] |
| Mobile Phase | n-Hexane : 2-Propanol : DEA (90:10:0.1, v/v/v) | A common normal-phase mobile phase for chiral separations. The basic additive (DEA) is crucial for improving peak shape and reducing tailing for amine compounds.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale HPLC, providing a good balance between resolution and analysis time. |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times.[16] |
| Detection Wavelength | 220 nm | The p-tolyl aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
LOD & LOQ Determination Workflow (Calibration Curve Method)
This workflow is designed to be self-validating by incorporating system suitability and linearity checks.
Caption: Workflow for LOD & LOQ determination via the calibration curve method.
Comparative Performance Data
The following table presents hypothetical but realistic LOD and LOQ values for a potential process impurity (Impurity A) and the undesired enantiomer (Enantiomer B) using the described HPLC method versus a typical GC-FID method.
| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Key Insights |
| Impurity A (Positional Isomer) | Chiral HPLC-UV | 0.05 | 0.15 | High sensitivity and specificity. The method is capable of quantifying the impurity at very low levels (e.g., 0.015% relative to a 1 mg/mL API solution). |
| Impurity A (Positional Isomer) | GC-FID (after derivatization) | 0.08 | 0.25 | Good sensitivity, but the requirement for derivatization adds complexity and potential for variability.[10] |
| Enantiomer B (Undesired Enantiomer) | Chiral HPLC-UV | 0.10 | 0.30 | The only viable technique for this critical impurity. The LOQ is well below typical regulatory thresholds for enantiomeric purity. |
| Enantiomer B (Undesired Enantiomer) | GC-FID | N/A | N/A | Standard GC methods cannot separate enantiomers without a specialized chiral column, which is less common and often less robust than chiral HPLC columns. |
Data is illustrative and based on typical performance for these analytical techniques.
Conclusion
For the comprehensive analysis of impurities in this compound, a validated chiral HPLC-UV method is demonstrably superior. It provides the necessary specificity to resolve enantiomers and the sensitivity to detect and quantify process-related impurities at levels required by regulatory agencies.[17] The determination of LOD and LOQ should be performed according to the robust statistical methods outlined in the ICH Q2(R1) guideline, specifically the calibration curve method, to ensure the data is reliable and defensible.[14] While GC-based methods have a role, particularly for volatile impurities, they cannot match the overall capability of HPLC for this specific analytical challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. parchem.com [parchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. hplc.today [hplc.today]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds [mdpi.com]
A Comparative Guide to the Efficacy of (R)- and (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, the chirality of a molecule is a critical determinant of its biological activity and chemical utility. The trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, often imparts unique properties such as enhanced metabolic stability and binding affinity.[1][2] When this group is adjacent to a stereocenter, as in the case of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, the spatial arrangement of the atoms can lead to significant differences in the efficacy of its enantiomers.
This guide provides a comprehensive comparison of the (R) and (S) enantiomers of this compound. While direct comparative biological efficacy studies on this specific compound are not extensively available in the public domain, this document synthesizes information on its synthesis, chiral resolution, and the well-established principles of stereochemistry to project its likely differential applications and performance. The primary utility of these enantiomers appears to be as chiral building blocks, resolving agents, or auxiliaries in asymmetric synthesis, where their stereochemical purity is paramount.
The Critical Role of Chirality in α-Trifluoromethyl Amines
The presence of a trifluoromethyl group at the α-position of an amine introduces significant electronic and steric effects that can profoundly influence its interactions with other chiral molecules, including biological targets like enzymes and receptors, or with substrates in a chemical reaction. The stereochemical identity of α-trifluoromethyl amines has been shown to have important consequences on the potency and other molecular properties of drug candidates.[1][3] Therefore, the separation and individual evaluation of the (R) and (S) enantiomers are crucial steps in their development for any application.
Synthesis and Chiral Resolution
The prerequisite for any comparative efficacy study is the availability of the enantiomerically pure compounds. The synthesis of racemic 2,2,2-trifluoro-1-(p-tolyl)ethanamine is typically followed by a chiral resolution step.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
A common and scalable method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent.[4]
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral acid resolving agent, such as (R)-(-)-Mandelic acid or a derivative of tartaric acid.
-
Gently heat the mixture to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).
-
Stir the mixture until the salt completely dissolves and the amine is liberated from the chiral acid.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
-
The hydrochloride salt can be reformed by treating the free amine with a solution of HCl in a suitable solvent like ether or isopropanol.
Step 4: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Diagram: Workflow for Chiral Resolution
Caption: A generalized workflow for the chiral resolution of amines via diastereomeric salt formation.
Comparative Efficacy: A Projected Analysis
In the absence of direct experimental data comparing the (R) and (S) enantiomers of this compound, we can project their differential efficacy in their most likely applications based on established principles of stereochemistry.
Application as Chiral Resolving Agents
Chiral amines are frequently used to resolve racemic mixtures of acidic compounds. The efficacy of a resolving agent depends on its ability to form diastereomeric salts with the target compound that have significantly different solubilities, allowing for their separation by crystallization.
| Enantiomer | Projected Efficacy in Resolving a Racemic Acid | Rationale |
| (R)-enantiomer | Expected to show high efficiency in resolving certain (R) or (S) acids. | The formation of the diastereomeric salt is a highly stereospecific interaction. The (R)-amine will form a diastereomeric salt with an (R)-acid ((R,R) salt) and an (S)-acid ((R,S) salt). These two diastereomers will have different physical properties, including solubility. The efficiency of the resolution will depend on the magnitude of this difference. |
| (S)-enantiomer | Expected to show high efficiency in resolving the same set of racemic acids, but will preferentially crystallize with the opposite enantiomer of the acid compared to the (R)-amine. | The (S)-amine will form (S,R) and (S,S) diastereomeric salts. The relative solubilities of these will be inverted compared to the salts formed with the (R)-amine. For example, if the (R,S) salt is less soluble, the (S,R) salt will also be less soluble, leading to the isolation of the (R)-acid. |
Application in Asymmetric Synthesis
Chiral amines and their derivatives can serve as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of a reaction.[5] A chiral auxiliary is temporarily incorporated into a substrate to direct the formation of a new stereocenter.
| Enantiomer | Projected Efficacy as a Chiral Auxiliary/Ligand | Rationale |
| (R)-enantiomer | Expected to induce the formation of one enantiomer of the product with high stereoselectivity. | The stereocenter of the (R)-amine will create a chiral environment that favors the approach of reagents from a specific face of the substrate, leading to the preferential formation of one enantiomer of the product. |
| (S)-enantiomer | Expected to induce the formation of the opposite enantiomer of the product with high stereoselectivity. | Similar to the (R)-enantiomer, the (S)-amine will create a chiral environment, but one that is a mirror image. This will favor the formation of the opposite enantiomer of the product. |
Diagram: Principle of a Chiral Auxiliary
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Guide to Chiral Resolution of Carboxylic Acids: Evaluating 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the separation of enantiomers from a racemic mixture remains a critical hurdle. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of single-enantiomer drugs.[1] Diastereomeric salt formation stands as a cornerstone technique for chiral resolution on an industrial scale, favored for its scalability and cost-effectiveness.[2] This guide provides a comprehensive overview of this method, with a specific focus on the potential utility of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride as a chiral resolving agent for carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.
While this compound presents an intriguing structural framework for chiral recognition, a thorough review of scientific literature and patent databases reveals a notable absence of published experimental data detailing its performance in chiral resolutions. Therefore, this guide will first elucidate the principles governing diastereomeric salt formation and the potential advantages offered by the unique structure of this fluorinated amine. Subsequently, a detailed, generalized protocol for evaluating its efficacy will be presented, using the resolution of racemic ibuprofen as a model. Finally, a data-driven comparison with well-established, industrially relevant chiral resolving agents will provide a benchmark for performance.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental concept behind this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic mixture of a carboxylic acid, such as ibuprofen, is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit differential solubilities in a given solvent system. This disparity in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. The desired enantiomer of the carboxylic acid is then recovered by acidification of the isolated salt, which also allows for the recycling of the resolving agent.
The success of a chiral resolution is contingent upon the selection of an appropriate resolving agent. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to a high recovery and high enantiomeric excess (ee) of the desired enantiomer.[3]
Structural Merits of this compound
The molecular architecture of 2,2,2-trifluoro-1-(p-tolyl)ethanamine suggests several features that could render it an effective chiral resolving agent:
-
Steric Bulk and Rigidity: The tolyl group provides steric bulk, which can enhance the differential interactions in the diastereomeric salts, leading to better chiral recognition.
-
Electron-Withdrawing Trifluoromethyl Group: The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group can influence the basicity of the amine and the lattice energy of the resulting salts, potentially leading to more crystalline and easily separable diastereomers.
-
Hydrogen Bonding: The primary amine functionality is crucial for the acid-base reaction with the carboxylic acid, forming the primary ionic interaction of the salt. It also acts as a hydrogen bond donor, contributing to the crystal packing.
These structural elements, in concert, could provide a unique chiral environment conducive to the effective separation of enantiomers.
Caption: Mechanism of chiral resolution via diastereomeric salt formation.
Experimental Protocol: A Framework for Evaluation
The following is a generalized, step-by-step methodology for the chiral resolution of a racemic carboxylic acid, using ibuprofen as a model substrate and (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine as the resolving agent. This protocol serves as a starting point for optimization.
Materials:
-
Racemic Ibuprofen
-
(R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride
-
A suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Liberation of the Free Amine: Dissolve the (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride in water and basify with an aqueous NaOH solution to a pH > 10. Extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine.
-
Diastereomeric Salt Formation:
-
In a flask, dissolve racemic ibuprofen (1.0 equivalent) in the chosen solvent with gentle heating.
-
In a separate container, dissolve the free (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (0.5-1.0 equivalent) in a minimal amount of the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent. The choice of solvent may require screening.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the diastereomeric salt in water and acidify with an aqueous HCl solution to a pH < 2.
-
Extract the liberated ibuprofen into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the yield of the recovered ibuprofen.
-
Measure the enantiomeric excess (ee%) of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Caption: A generalized experimental workflow for chiral resolution.
Performance of Established Chiral Resolving Agents for Profens
To provide a context for the potential performance of this compound, the following table summarizes data for commonly used resolving agents in the resolution of profens.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered Acid | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Aqueous KOH / 2-Propanol | ~53% (of diastereomeric salt) | >90% for (S)-Ibuprofen | [2][4] |
| Ibuprofen | N-Octyl-D-glucamine | Isopropanol | 73.2% | 99.0% for (S)-Ibuprofen | [5] |
| Ketoprofen | (R)-α-Phenylethylamine | Ethyl acetate/Methanol | 31% (after recrystallization) | 97% for (S)-Ketoprofen | [1] |
| Naproxen | Chiral Amine (Pope-Peachy method) | Not specified | High selectivity | Not specified | [6] |
Note: The yield and ee% are highly dependent on the specific experimental conditions (e.g., stoichiometry, temperature, crystallization time) and may require optimization.
As the data indicates, agents like (S)-(-)-α-methylbenzylamine and N-alkyl-D-glucamines have proven effective for the resolution of ibuprofen, achieving high enantiomeric excesses.[4][5]
Conclusion
While this compound remains a theoretically promising yet experimentally unvalidated chiral resolving agent, the principles and protocols outlined in this guide provide a robust framework for its evaluation. Its unique structural features may offer advantages in specific applications, potentially leading to highly efficient resolutions of challenging racemic carboxylic acids. Researchers are encouraged to employ the described methodologies to explore its practical utility. A direct comparison with the established performance of agents like α-methylbenzylamine will be the ultimate measure of its efficacy and potential for adoption in both academic and industrial settings. The continuous search for novel and more efficient resolving agents is a vital aspect of advancing pharmaceutical manufacturing and ensuring the development of safer, more effective single-enantiomer drugs.
References
A Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are prevalent structural motifs in over 40% of small molecule drugs, making their efficient and selective synthesis a critical endeavor.[1][2] The choice of methodology—be it a chiral auxiliary, a catalyst, or a biocatalyst—profoundly impacts not only the stereochemical outcome but also the overall economic and practical viability of a synthetic route.
This guide provides an in-depth cost-benefit analysis of 2,2,2-trifluoro-1-(p-tolyl)ethanamine hydrochloride, a fluorinated chiral building block. We will objectively compare its utility against alternative methodologies, supported by a framework of performance data, process economics, and practical considerations to empower chemists in making informed strategic decisions for their synthetic campaigns.
Technical Profile of this compound
This compound is a chiral amine distinguished by the presence of a trifluoromethyl (CF₃) group alpha to the amino center. This feature is not merely a substitution; it imparts unique stereoelectronic properties that can be leveraged in asymmetric synthesis.
-
Structure and Properties:
-
Molecular Formula: C₉H₁₀F₃N·HCl[3]
-
Molecular Weight: 225.64 g/mol [3]
-
Key Structural Features: The sterically demanding and highly electronegative CF₃ group can significantly influence the conformational preferences of substrates when this amine is used as a chiral auxiliary. This steric and electronic control is fundamental to its ability to direct the stereochemical outcome of a reaction.
-
This amine can be employed in several ways, most commonly as a chiral resolving agent or, more strategically, as a chiral auxiliary that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation.
The "Benefit" Analysis: Performance as a Chiral Director
The primary benefit of a chiral auxiliary is its ability to reliably and predictably control stereochemistry. In this role, the auxiliary is covalently attached to a prochiral molecule (e.g., a carboxylic acid to form an amide). The resulting adduct then undergoes a reaction, such as alkylation or an aldol condensation, where the chiral auxiliary's structure blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.
Causality in Stereodirection: The efficacy of auxiliaries like 2,2,2-trifluoro-1-(p-tolyl)ethanamine stems from creating a rigid, well-defined conformational environment around the reaction center. The bulky p-tolyl and trifluoromethyl groups establish a chiral pocket that dictates the trajectory of incoming electrophiles, leading to the preferential formation of one diastereomer.
Illustrative Workflow: Stoichiometric Chiral Auxiliary Approach
The following diagram illustrates the typical workflow when using a stoichiometric chiral auxiliary. This multi-step process is a critical factor in the overall cost analysis.
Caption: Workflow for asymmetric synthesis using a stoichiometric chiral auxiliary.
The "Cost" Analysis: A Multi-faceted Perspective
The term "cost" extends beyond the price tag of the reagent. It encompasses the entire synthetic sequence, including material expenses, labor, and waste generation.
3.1. Economic Cost
A direct comparison of reagent costs is a primary consideration, especially for process development and scale-up. While prices fluctuate based on supplier and purity, a representative analysis highlights significant differences.[4]
| Reagent/Methodology | Representative Price (USD) | Price per Mole (USD) | Type |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanamine HCl | $140.00 / 250 mg[3] | ~$125,000 | Auxiliary |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans') | $136.00 / 25 g[4] | ~$770 | Auxiliary |
| (1S,2S)-(+)-Pseudoephedrine | ~$10 / 30 tablets (OTC)[4] | Varies (Low) | Auxiliary |
| Chiral Ru/Rh/Ir Catalyst | Varies widely ($100 - $1000+ / 100 mg) | High | Catalyst |
Note: Prices are estimates and subject to change. The price per mole for catalysts is high, but they are used in substoichiometric (catalytic) amounts (e.g., 0.01-1 mol%), drastically reducing their effective cost per mole of product.
The exceptionally high cost per mole of this compound makes it economically challenging for large-scale synthesis unless its performance is truly unparalleled and it can be recovered with near-quantitative efficiency.
3.2. Process & Environmental Cost
The stoichiometric nature of chiral auxiliaries carries inherent process costs:
-
Atom Economy: Two additional steps (attachment and cleavage) are required compared to a direct catalytic reaction, lowering the overall atom economy.[5]
-
Labor and Time: These extra steps increase process time and labor intensity.
-
Waste Generation: Each step requires reagents, solvents, and purification, generating additional waste streams that must be managed.
-
Cleavage Conditions: The removal of the auxiliary can sometimes require harsh conditions (e.g., strong acid/base, high temperatures) that may not be compatible with sensitive functional groups in the target molecule.
3.3. Safety & Handling According to safety data, 2,2,2-trifluoro-1-(o-tolyl)ethanamine hydrochloride (an isomer with similar expected properties) is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood are mandatory.[6]
The Competitive Landscape: Alternative Methodologies
A robust cost-benefit analysis requires comparing the subject compound to established and emerging alternatives.
4.1. Established Chiral Auxiliaries
Several classes of chiral auxiliaries have become staples in asymmetric synthesis due to their high reliability and extensive documentation.[7][8]
-
Evans' Oxazolidinones: Widely regarded as one of the most reliable and predictable classes of auxiliaries, often providing excellent diastereoselectivities (>99% de) in alkylation and aldol reactions.[5]
-
Oppolzer's Camphorsultams: Derived from naturally occurring camphor, these are known for their high stereoselectivity and crystallinity, which often facilitates purification by recrystallization.[5]
-
Pseudoephedrine Amides: A cost-effective and easily cleavable auxiliary, though sometimes providing lower diastereoselectivities compared to Evans' auxiliaries.[4]
Compared to these, this compound is a more specialized and significantly more expensive option. Its use would only be justified in cases where common auxiliaries fail or where the unique electronic properties of the CF₃ group are essential for achieving the desired reactivity or selectivity.
4.2. Catalytic Asymmetric Synthesis: The Paradigm Shift
The most significant competition comes from catalytic methods, which circumvent the need for stoichiometric chiral reagents.
-
Transition Metal Catalysis: This approach uses a small amount of a chiral complex (e.g., an iridium, rhodium, or ruthenium metal center with a chiral ligand) to turn over many molecules of substrate.[2][9][10] Asymmetric hydrogenation of imines is a powerful example, directly producing chiral amines from prochiral precursors in a single step with high enantioselectivity.[1][2]
-
Organocatalysis: Uses small, metal-free organic molecules as catalysts. This field has grown rapidly, offering sustainable and often highly selective transformations.
-
Biocatalysis: Employs enzymes, such as transaminases or dehydrogenases, which can offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[11] Enzyme engineering is rapidly expanding the substrate scope and performance of these biocatalysts.[11]
These catalytic methods offer superior atom economy, generate less waste, and involve simpler processes, making them highly attractive for both academic and industrial applications.
Experimental Protocol: Asymmetric Alkylation via a Chiral Auxiliary
This protocol is a representative example of how a chiral amine auxiliary would be used in an asymmetric alkylation, a common application for this technology.
Objective: Synthesize an enantiomerically enriched α-substituted carboxylic acid.
Step 1: Auxiliary Attachment (Amide Formation)
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo to obtain the crude acid chloride.
-
Dissolve the acid chloride in fresh DCM (0.2 M) and cool to 0 °C in an ice bath.
-
Slowly add a solution of (R)-2,2,2-trifluoro-1-(p-tolyl)ethanamine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting amide by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the chiral amide adduct.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified chiral amide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C to generate the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aq. NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analyze the crude product by ¹H NMR or HPLC with a chiral stationary phase to determine the diastereomeric ratio (d.r.). Purify by chromatography if necessary.
Step 3: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 10 eq) and heat the mixture to 60 °C for 12 hours.
-
Cool to room temperature and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
-
Make the aqueous layer basic with 1 M NaOH to pH ~12 and extract with DCM (3x) to recover the chiral auxiliary.
-
Combine the respective organic layers, dry over Na₂SO₄, and concentrate to obtain the final product and the recovered auxiliary.
Decision Framework: Choosing Your Synthetic Strategy
The optimal synthetic strategy depends on a balance of competing priorities. The following decision tree provides a logical framework for navigating these choices.
Caption: Decision framework for selecting an asymmetric synthesis strategy.
Conclusion
The cost-benefit analysis of this compound reveals it to be a highly specialized and costly tool in the asymmetric synthesis toolbox.
-
Benefits: Its unique trifluoromethyl group offers distinct stereoelectronic properties that could potentially unlock reactivity and selectivity profiles that are unattainable with more conventional chiral auxiliaries. This makes it a candidate for challenging synthetic problems in late-stage discovery chemistry where cost is secondary to achieving the desired stereochemical outcome.
-
Costs: The prohibitive economic cost, coupled with the inherent process inefficiencies of a stoichiometric auxiliary approach (multiple steps, lower atom economy, and higher waste generation), makes it an impractical choice for process development or large-scale manufacturing.
In the vast majority of applications, researchers and drug development professionals will find superior value and efficiency in well-established, less expensive chiral auxiliaries like Evans' oxazolidinones or, increasingly, in more sustainable and elegant catalytic asymmetric methods. The future of chiral amine synthesis is firmly rooted in catalysis—be it metal, organic, or enzymatic—and reagents like this compound will likely remain confined to niche applications where their specific structural attributes are absolutely essential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these materials are not merely regulatory hurdles; they are foundational to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride (CAS No. 1186195-01-6), a compound that, while valuable in research, requires meticulous handling from acquisition to disposal.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any disposal plan can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all subsequent safety and handling decisions. This compound is a halogenated amine salt with a distinct hazard profile that dictates its handling and disposal pathway.
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1] The causality is clear: its properties as a skin, eye, and respiratory irritant, combined with its acute oral toxicity, mean that this compound and its containers cannot be treated as benign waste.[1][2][3][4]
| Hazard Classification | GHS Category | Significance for Disposal |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] This necessitates that any empty, unrinsed containers are treated as hazardous waste, as residual amounts can still pose a threat. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4] Direct contact must be avoided during handling and disposal. All personal protective equipment (PPE) that comes into contact with the compound must be disposed of as contaminated waste. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3][4] This underscores the mandatory use of sealed eye protection during all handling operations. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] All handling, including weighing and preparing for disposal, must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Based on the risk assessment, a specific PPE protocol is required to create a reliable barrier between the researcher and the chemical. This is a self-validating system: proper PPE is the first and most critical control measure in the safe handling workflow.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-check the glove manufacturer's specifications for compatibility with halogenated organic compounds.
-
Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[2][3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of the solid material must occur within a chemical fume hood.[2][5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates must be used.[5]
The Core Disposal Protocol: A Step-by-Step Methodology
Disposing of this compound is not a single action but a systematic process. Adherence to this protocol ensures compliance with local, regional, and national hazardous waste regulations.[5]
Step 1: Waste Classification and Segregation This compound must be disposed of as hazardous waste.[2][3] Specifically, it should be segregated into the "Halogenated Organic Solid Waste" stream. Never mix this waste with non-halogenated solvents, aqueous waste, or general laboratory trash. The rationale is that halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the acidic gases (like HF and HCl) produced during combustion, a process that is incompatible with other waste types.[6]
Step 2: Proper Containerization
-
Primary Container: Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a common and effective choice.
-
Container Integrity: Ensure the container has a secure, tightly sealing lid to prevent the release of dust or vapors.[3] The container must be in good condition, free from cracks or damage.
Step 3: Meticulous Labeling The waste container must be labeled immediately upon the first addition of waste. This is a critical step for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "1186195-01-6"
-
Associated Hazards: "Harmful," "Irritant"
-
Appropriate GHS Pictograms (e.g., Exclamation Mark)
-
Accumulation Start Date
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your institution's main hazardous waste storage area.
-
The storage area must be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Store locked up and in a location inaccessible to unauthorized personnel.[2][3]
Step 5: Final Disposal Coordination
-
The final step is to arrange for pickup and disposal by a licensed and certified hazardous waste carrier.[2]
-
Crucially, you must follow your institution's specific procedures. Contact your Environmental Health & Safety (EHS) department to schedule a waste pickup. They will manage the final transport and disposal according to all applicable regulations.
Emergency Procedures: Spill and Contamination Management
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
Step 4.1: Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure ventilation is adequate; if not in a fume hood, evacuate the area.
Step 4.2: Don Appropriate PPE
-
Before attempting any cleanup, don the full PPE as described in Section 2.
Step 4.3: Containment and Cleanup
-
For a solid spill, carefully sweep up the material to minimize dust generation. A soft brush and dustpan are suitable.
-
For a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Place all contaminated materials (absorbent, sweepings, etc.) into a designated hazardous waste container.[2][4]
Step 4.4: Decontamination
-
Wipe the spill area with a suitable solvent (consult your SDS or EHS office), followed by soap and water.
-
All cleaning materials, including contaminated gloves and wipes, must be placed in the hazardous waste container. Contaminated clothing must be removed and washed before reuse.[2][3]
Visualized Workflow: Disposal Decision Pathway
To ensure clarity, the following diagram outlines the logical flow of the disposal process, from initial identification to final handoff.
Caption: Disposal workflow for 2,2,2-Trifluoro-1-(p-tolyl)ethanamine HCl.
References
Navigating the Safe Handling of 2,2,2-Trifluoro-1-(p-tolyl)ethanamine Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, fluorinated compounds play a pivotal role due to their unique properties that can enhance metabolic stability and binding affinity. 2,2,2-Trifluoro-1-(p-tolyl)ethanamine hydrochloride is one such compound with significant potential. However, its safe and effective use in the laboratory necessitates a thorough understanding of its hazard profile and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
A comprehensive understanding of the inherent hazards of this compound is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation, Category 2A (H319): Causes serious eye irritation.
-
Acute Toxicity (Inhalation), Category 4 (H332): Harmful if inhaled.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 (H335): May cause respiratory irritation.
The trifluoromethyl group, while often enhancing the pharmacological properties of a molecule, can also influence its reactivity and toxicity. The electron-withdrawing nature of the trifluoromethyl group can affect the basicity of the amine, potentially influencing its biological interactions and metabolic pathways[2][3]. It is this understanding of structure-activity relationships that informs our cautious approach to handling.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Potential Health Effects |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Abdominal pain, nausea, vomiting. |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Redness, itching, and pain upon contact. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Pain, redness, and potential damage to the cornea. |
| H332: Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 | Respiratory tract irritation, coughing, shortness of breath. |
| H335: May cause respiratory irritation | STOT SE, Category 3 | Irritation of the nose, throat, and lungs. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is mandatory when handling this compound. The selection of appropriate PPE is not merely a checklist but a critical risk mitigation strategy.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against airborne particles, splashes, and direct contact with the eyes, preventing serious irritation[4][5]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice for general laboratory use). A standard laboratory coat is required.[5] | Prevents skin contact and subsequent irritation[4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling harmful dust or vapors, preventing respiratory irritation[4][6]. |
PPE Selection and Use Workflow:
Caption: Workflow for PPE selection and use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a well-defined operational plan is critical to minimize exposure and prevent accidents.
Step 1: Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[7].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[6]. Have a spill kit readily available.
Step 2: Weighing and Dispensing
-
Solid Form: As this compound is a hydrochloride salt, it is likely a solid. To minimize the generation of dust, weigh the compound on a tared weigh paper or in a suitable container within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Step 3: Reaction Setup and Monitoring
-
Glassware: Use clean, dry glassware. Ensure all joints are properly sealed.
-
Inert Atmosphere: While the provided SDS does not specify sensitivity to air or moisture, related compounds can be sensitive. For synthetic applications, consider handling under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a well-controlled heating or cooling system as required by the specific reaction protocol.
Step 4: Post-Reaction Work-up
-
Quenching: If the reaction requires quenching, perform this step slowly and carefully, especially if the reaction mixture is at an elevated temperature.
-
Extraction and Purification: Conduct all extractions and chromatographic purifications within the fume hood.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][8]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department[7]. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
Waste Segregation and Disposal Workflow:
References
- 1. angenechemical.com [angenechemical.com]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. crcindustries.com [crcindustries.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


